3-Hydroxy carvedilol
説明
Structure
3D Structure
特性
IUPAC Name |
4-[2-hydroxy-3-[2-(2-methoxyphenoxy)ethylamino]propoxy]-9H-carbazol-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5/c1-29-21-8-4-5-9-22(21)30-13-12-25-14-16(27)15-31-24-20(28)11-10-19-23(24)17-6-2-3-7-18(17)26-19/h2-11,16,25-28H,12-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDSIYCVHJZURY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCNCC(COC2=C(C=CC3=C2C4=CC=CC=C4N3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20932859 | |
| Record name | 4-(2-Hydroxy-3-{[2-(2-methoxyphenoxy)ethyl]amino}propoxy)-9H-carbazol-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20932859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146574-43-8 | |
| Record name | SB 211475 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146574438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-Hydroxy-3-{[2-(2-methoxyphenoxy)ethyl]amino}propoxy)-9H-carbazol-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20932859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Hydroxy carvedilol CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3-Hydroxy carvedilol (B1668590), a key metabolite of the non-selective beta-adrenergic antagonist, Carvedilol. This document outlines its fundamental physicochemical properties, metabolic pathway, and a representative analytical methodology for its quantification.
Core Physicochemical Data
Quantitative data for 3-Hydroxy carvedilol is summarized in the table below, providing a clear reference for researchers.
| Parameter | Value |
| CAS Number | 146574-43-8 |
| Molecular Weight | 422.47 g/mol [1] |
| Molecular Formula | C₂₄H₂₆N₂O₅[2] |
Metabolic Pathway of Carvedilol
Carvedilol undergoes extensive metabolism in the liver, primarily through aromatic ring oxidation and glucuronidation. The formation of hydroxylated metabolites, including this compound, is a critical step in its biotransformation. This metabolic process is predominantly mediated by the cytochrome P450 enzyme system, with CYP2D6 playing a major role in the hydroxylation of the carbazole (B46965) ring.
The following diagram illustrates the metabolic conversion of Carvedilol to its hydroxylated metabolites.
Caption: Metabolic pathway of Carvedilol to its hydroxylated metabolites.
Experimental Protocol: Quantification of this compound in Plasma by LC-MS/MS
The following protocol is a representative method for the sensitive and specific quantification of this compound in a biological matrix, such as human plasma. This method is based on established principles for the analysis of Carvedilol and its other hydroxylated metabolites.
Sample Preparation (Solid-Phase Extraction)
-
To 100 µL of human plasma, add 20 µL of an internal standard solution (e.g., deuterated this compound).
-
Vortex the sample for 10 seconds.
-
Add 100 µL of 0.1% (v/v) formic acid in water and vortex for another 10 seconds.
-
Centrifuge the samples at 13,000 x g for 5 minutes at 10°C.
-
Load the supernatant onto a pre-conditioned solid-phase extraction (SPE) cartridge (e.g., Phenomenex Strata-X).
-
Wash the cartridge with 1.0 mL of 0.1% (v/v) formic acid.
-
Elute the analyte with 1.0 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: UPLC C18 column (e.g., 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and 4.0 mM ammonium (B1175870) formate (B1220265) (pH 3.0, adjusted with 0.1% formic acid).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Monitoring: Multiple Reaction Monitoring (MRM).
-
Transitions: The specific precursor-to-product ion transitions for this compound and its internal standard would need to be optimized. For Carvedilol, a known transition is m/z 407.1 → 100.1. A similar optimization would be performed for this compound (expected precursor ion m/z 423.2).
-
Method Validation
The analytical method should be validated according to ICH guidelines, including the assessment of:
-
Selectivity
-
Linearity
-
Accuracy and Precision
-
Recovery
-
Matrix Effect
-
Stability (freeze-thaw, short-term, and long-term)
Biological Activity
While Carvedilol itself is a potent adrenergic antagonist, its hydroxylated metabolites, including this compound, are also pharmacologically active. These metabolites contribute to the overall therapeutic effect of the parent drug. The beta-blocking activity of some hydroxylated metabolites has been reported to be even more potent than Carvedilol itself. Further research is ongoing to fully elucidate the specific contribution of this compound to the clinical efficacy and safety profile of Carvedilol.
References
An In-depth Technical Guide to the Discovery and Initial Synthesis of 3-Hydroxy Carvedilol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carvedilol (B1668590), a third-generation non-selective beta-blocker with additional alpha-1 adrenergic receptor blocking and antioxidant properties, is a cornerstone in the management of cardiovascular diseases.[1] Its complex pharmacology is not solely attributable to the parent compound but also to its active metabolites.[2] Among these, 3-Hydroxy carvedilol has emerged as a metabolite of significant interest, primarily due to its potent antioxidant activity.[3] This technical guide provides a comprehensive overview of the discovery and initial synthetic approaches for this compound, tailored for professionals in drug development and research.
Discovery and Metabolism
The journey to understanding this compound begins with the metabolic pathways of its parent drug, carvedilol. Carvedilol undergoes extensive metabolism in the liver, primarily through aromatic ring oxidation and glucuronidation.[4] The oxidative metabolism of carvedilol is stereoselective and mediated by various cytochrome P450 (CYP) enzymes, with CYP2D6 playing a major role in the hydroxylation of the carbazole (B46965) and phenyl rings.[5][6][7]
Demethylation and hydroxylation at the phenol (B47542) ring of carvedilol produce three active metabolites.[4] While the 4'- and 5'-hydroxy metabolites have been more extensively studied for their beta-blocking activity, this compound is recognized as another of the five positional isomers of hydroxylated carvedilol metabolites.[3] The plasma concentrations of these active metabolites are generally about one-tenth of those observed for carvedilol itself.[8][9]
The metabolic formation of this compound involves the direct hydroxylation of the carbazole ring of the carvedilol molecule.
Metabolic Pathway of Carvedilol to its Hydroxylated Metabolites.
Initial Synthesis of this compound
A direct, one-pot synthesis of this compound from readily available starting materials has not been extensively documented in initial findings. However, a plausible synthetic route can be constructed based on established methods for the synthesis of carvedilol and the specific hydroxylation of the carbazole nucleus. The key intermediate for this synthesis is 3-hydroxy-9H-carbazole.
A general two-step conceptual synthesis can be outlined:
-
Synthesis of 3-Hydroxy-9H-carbazole: This can be achieved through various methods, including the annulation of electron-rich anilines and quinones.
-
Coupling with the Side Chain: The synthesized 3-hydroxy-9H-carbazole can then be reacted with a suitable side-chain precursor to yield this compound.
Conceptual Synthetic Pathway for this compound.
Experimental Protocols
Synthesis of 3-Hydroxycarbazoles via Annulation
This protocol is adapted from a general method for the synthesis of 3-hydroxycarbazoles.[5]
-
Materials:
-
Electron-rich aniline (e.g., 3-methoxyaniline)
-
Quinone (e.g., p-benzoquinone)
-
Toluene/Acetic Acid (4:1 mixture)
-
-
Procedure:
-
Dissolve the aniline and quinone in the toluene/acetic acid solvent mixture at room temperature.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up to isolate the 3-hydroxycarbazole product. Purification can be achieved by column chromatography.
-
Note: This method provides the core 3-hydroxycarbazole structure. Further steps would be required to attach the specific side chain of carvedilol.
Antioxidant Activity Assays
The following protocols are based on the methods used to determine the antioxidant properties of this compound (referred to as SB 211475 in some literature).[10]
1. Inhibition of Fe²⁺-Vitamin C Initiated Lipid Peroxidation
-
Principle: This assay measures the ability of an antioxidant to inhibit the formation of thiobarbituric acid reactive substances (TBARS), which are products of lipid peroxidation.
-
Procedure:
-
Prepare a brain homogenate in a suitable buffer.
-
Initiate lipid peroxidation by adding a solution of FeSO₄ and Vitamin C.
-
Add different concentrations of this compound to the reaction mixture.
-
Incubate the mixture at 37°C.
-
Stop the reaction and measure the formation of TBARS spectrophotometrically.
-
Calculate the IC₅₀ value, which is the concentration of the antioxidant required to inhibit TBARS formation by 50%.
-
2. Inhibition of LDL Oxidation by Macrophages
-
Principle: This assay assesses the antioxidant's ability to prevent the oxidation of low-density lipoprotein (LDL) by macrophages, a key event in atherosclerosis.
-
Procedure:
-
Culture mouse macrophages in appropriate media.
-
Isolate human LDL.
-
Incubate the macrophages with LDL in the presence of various concentrations of this compound.
-
Measure the extent of LDL oxidation, for example, by quantifying the formation of conjugated dienes or by using a fluorescent probe.
-
Determine the IC₅₀ value for the inhibition of LDL oxidation.
-
3. Protection of Endothelial Cells from Oxidative Stress
-
Principle: This assay evaluates the cytoprotective effect of the antioxidant against hydroxyl radical-induced cell damage.
-
Procedure:
-
Culture bovine pulmonary artery endothelial cells.
-
Induce oxidative stress by exposing the cells to a source of hydroxyl radicals (e.g., a Fenton reaction system).
-
Treat the cells with different concentrations of this compound.
-
Assess cell damage by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium.
-
Determine the IC₅₀ for the inhibition of LDH release and the EC₅₀ for promoting cell survival.
-
Quantitative Data
The following table summarizes the available quantitative data for the antioxidant activity of this compound (SB 211475) in comparison to carvedilol and other antioxidants.
| Assay | This compound (SB 211475) | Carvedilol | Probucol | U78517F | U74500A |
| IC₅₀ (µM) | |||||
| Fe²⁺-Vitamin C Lipid Peroxidation | 0.28[10] | 8.1[10] | 50[10] | 0.16[10] | 0.71[10] |
| LDL Oxidation by Macrophages | 0.043[10] | 3.8[10] | 0.80[10] | 0.15[10] | - |
| Hydroxyl Radical-induced Lipid Peroxidation (Endothelial Cells) | 0.15[10] | - | - | - | - |
| Hydroxyl Radical-induced Cell Damage (LDH release) | 0.16[10] | - | - | - | - |
| EC₅₀ (µM) | |||||
| Promotion of Endothelial Cell Survival | 0.13[10] | - | - | - | - |
| Protection of Cerebellar Neurons from Hydroxyl Radical-mediated Death | 0.19[10] | - | - | - | - |
Data presented as IC₅₀ (concentration for 50% inhibition) or EC₅₀ (concentration for 50% maximal effect).
Adrenergic Receptor Activity and Signaling Pathways
The signaling pathways modulated by carvedilol are complex, involving not only G-protein coupled receptor (GPCR) antagonism but also biased agonism and downstream effects on pathways like nitric oxide synthase. However, specific signaling pathways uniquely activated or inhibited by this compound remain an area for further investigation.
Conclusion
This compound is a significant metabolite of carvedilol, distinguished by its potent antioxidant properties that, in some assays, surpass those of the parent compound. While its discovery is rooted in the metabolic studies of carvedilol, its initial synthesis presents a challenge due to the lack of a direct, well-documented protocol. The plausible synthetic route involves the preparation of a 3-hydroxycarbazole intermediate followed by side-chain attachment. The available quantitative data strongly support its role as a powerful antioxidant, which may contribute to the overall therapeutic benefits of carvedilol. Further research is warranted to fully elucidate its adrenergic receptor activity and specific signaling pathways to better understand its complete pharmacological profile and potential therapeutic applications.
References
- 1. Effects of carvedilol on adrenergic receptor pharmacology in human ventricular myocardium and lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-(9H-Carbazole-9-yl)-9H-carbazole synthesis - chemicalbook [chemicalbook.com]
- 3. Comparison of free-radical inhibiting antioxidant properties of carvedilol and its phenolic metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. OAR@UM: Hydroxylation study of carbazole [um.edu.mt]
- 5. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 6. Hydroxyalkylation with cyclic sulfates: synthesis of carbazole derived CB(2) ligands with increased polarity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of free-radical inhibiting antioxidant properties of carvedilol and its phenolic metabolites - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. soc.chim.it [soc.chim.it]
- 10. Effects of a hydroxylated metabolite of the beta-andrenoreceptor antagonist, carvedilol, on post-ischaemic splachnic tissue injury - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of 3-Hydroxy Carvedilol in the Multifaceted Mechanism of Action of Carvedilol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the role of 3-hydroxy carvedilol (B1668590), a key metabolite, in the overall mechanism of action of the non-selective beta-blocker, carvedilol. This document delves into the metabolism of carvedilol, with a particular focus on the formation and significant antioxidant properties of 3-hydroxy carvedilol. Furthermore, it comparatively assesses the beta-blocking activities of carvedilol and its primary phenolic metabolites, presenting quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways.
Introduction: The Dual Action of Carvedilol and the Emergence of its Metabolites
Carvedilol is a third-generation beta-blocker widely prescribed for the management of cardiovascular diseases such as heart failure and hypertension. Its therapeutic efficacy is attributed to a dual mechanism of action: non-selective β-adrenergic receptor blockade and α1-adrenergic receptor blockade, which together contribute to vasodilation and a reduction in cardiac workload. Carvedilol is administered as a racemic mixture of R(+) and S(-) enantiomers. The S(-) enantiomer is primarily responsible for the beta-blocking activity, while both enantiomers contribute to the alpha-1 blockade.[1]
Upon administration, carvedilol undergoes extensive first-pass metabolism in the liver, leading to the formation of several metabolites. Among these, the phenolic metabolites, including 4'-hydroxycarvedilol, 5'-hydroxycarvedilol, and the carbazole-hydroxylated metabolite, this compound, have garnered significant attention due to their own pharmacological activities. This guide specifically elucidates the contribution of this compound to carvedilol's therapeutic profile, with a primary focus on its potent antioxidant effects.
Metabolism of Carvedilol: The Genesis of this compound
Carvedilol is metabolized predominantly by the cytochrome P450 (CYP) enzyme system in the liver. Aromatic ring oxidation and glucuronidation are the main metabolic pathways.[2]
Key Metabolic Pathways:
-
Aromatic Ring Oxidation: The aromatic rings of carvedilol are susceptible to hydroxylation. The phenoxy ring is hydroxylated primarily by the polymorphic enzyme CYP2D6 , leading to the formation of 4'-hydroxycarvedilol and 5'-hydroxycarvedilol .[2][3][4] These metabolites are pharmacologically active, contributing to the overall beta-blocking effect of carvedilol.
-
Carbazole (B46965) Hydroxylation: The carbazole moiety of carvedilol can also undergo hydroxylation, a reaction that is critical to the formation of This compound . While the specific CYP isozyme responsible for this particular hydroxylation is less definitively characterized in the literature, the resulting metabolite exhibits remarkable antioxidant properties.[5][6]
-
O-demethylation: Another metabolic route involves the O-demethylation of the methoxy (B1213986) group on the phenoxy ring, primarily catalyzed by CYP2C9 , to form O-desmethylcarvedilol. This metabolite has minor beta-blocking activity.[2]
-
Side-chain Oxidation: Oxidation of the side-chain, mainly by CYP1A2 , results in inactive metabolites such as 1- and 8-hydroxycarvedilol.[2]
References
- 1. Stereoselective disposition of carvedilol is determined by CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Carvedilol Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Role of cytochrome P450 2D6 genetic polymorphism in carvedilol hydroxylation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of free-radical inhibiting antioxidant properties of carvedilol and its phenolic metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carvedilol, a new vasodilator and beta adrenoceptor antagonist, is an antioxidant and free radical scavenger - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Antioxidant Activity of 3-Hydroxy Carvedilol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro antioxidant activity of 3-Hydroxy carvedilol (B1668590), a major metabolite of the widely prescribed cardiovascular drug, carvedilol. It has been established that the antioxidant properties attributed to carvedilol are largely, if not exclusively, due to its phenolic metabolites, with 3-Hydroxy carvedilol demonstrating particularly potent radical-scavenging abilities.[1][2][3] This document summarizes key quantitative data, details experimental protocols for relevant assays, and visualizes experimental workflows and potential signaling pathways.
Core Findings: Superior Antioxidant Capacity
In vitro studies consistently demonstrate that this compound is a powerful antioxidant. Its radical-quenching ability surpasses that of the parent compound, carvedilol, as well as other metabolites such as 4'-hydroxycarvedilol and 5'-hydroxycarvedilol.[1][2][3] Notably, in key antioxidant assays, this compound has shown stronger activity than established benchmark antioxidants like α-tocopherol and butylated hydroxytoluene (BHT).[1][2][3] The primary mechanism for this activity is attributed to the hydrogen atom transfer from its carbazole (B46965) N–H moiety and, more significantly, its phenolic hydroxyl group to chain-propagating radicals.[1][2]
Quantitative Data Summary
The antioxidant efficacy of this compound has been quantified using various in vitro assays. The following tables summarize the comparative data from a key study employing the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Table 1: DPPH Radical Scavenging Activity of Carvedilol, its Metabolites, and Benchmark Antioxidants
| Compound | t½ (seconds) for 50% DPPH Reduction (0.5 equiv. antioxidant) | Moles of DPPH Consumed per Mole of Antioxidant (at equilibrium) |
| This compound | < 15 | ~2.5 (at 0.1 equiv.) |
| 5'-Hydroxy carvedilol | 180 | Not specified |
| 4'-Hydroxy carvedilol | 1200 | Not specified |
| Carvedilol | Negligible Activity | Negligible Activity |
| α-Tocopherol | 26 | ~2.0 (at 0.1 equiv.) |
| 4-Hydroxycarbazole | 600 | ~3.0 (at 0.1 equiv.) |
| BHT | 3600 | ~2.6 (at 0.1 equiv.) |
Data sourced from a comparative study on the free-radical inhibiting properties of carvedilol and its metabolites.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols for key in vitro antioxidant assays relevant to the study of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and reliable method for determining the radical-scavenging activity of a compound.[4][5][6]
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to diphenylpicrylhydrazine, a non-radical species, resulting in a color change to pale yellow. This change in absorbance at approximately 517 nm is measured spectrophotometrically, and the degree of discoloration is proportional to the antioxidant's scavenging activity.[7][8]
Experimental Protocol:
-
Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH powder in 100 mL of methanol (B129727). Store this solution in an amber bottle at 4°C to protect it from light.[7]
-
Test Compound Solutions: Prepare stock solutions of this compound and other test compounds (e.g., carvedilol, other metabolites, benchmark antioxidants) in methanol at various concentrations.
-
-
Assay Procedure (Cuvette-based):
-
In a typical experiment, add 2.50 mL of a 70 µM DPPH solution in methanol to a 3.5 mL cuvette maintained at 30°C.
-
To the cuvette containing the DPPH solution, add 1.0 mL of the antioxidant solution in methanol (also at 30°C) to achieve a final solution containing 50 µM DPPH and a desired molar ratio of DPPH to the antioxidant (e.g., 10:1, 2:1, or 1:1).[1]
-
Immediately after mixing, monitor the decrease in absorbance at 515 nm over time using a UV-visible spectrophotometer.
-
A control experiment without any antioxidant should be run to account for any negligible decrease in DPPH concentration over the measurement period.[1]
-
-
Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the test compound.
-
The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of inhibition against the concentration of the test compound.
-
Superoxide (B77818) Radical Scavenging Assay
While the parent compound, carvedilol, has been shown to inhibit superoxide release from human neutrophils and scavenge superoxide generated during dihydroxyfumaric acid autooxidation, specific quantitative data and detailed protocols for this compound in this assay are less commonly reported in the initial literature search.[9] However, a general protocol for such an assay is outlined below.
Principle: Superoxide radicals (O₂⁻) are generated in vitro, often through a non-enzymatic system like phenazine (B1670421) methosulfate-NADH or an enzymatic system like xanthine/xanthine oxidase. The generated superoxide radicals reduce a detector molecule, such as nitroblue tetrazolium (NBT), to a colored formazan (B1609692) product. An antioxidant that scavenges superoxide radicals will inhibit this reduction, leading to a decrease in color formation, which can be measured spectrophotometrically.
General Experimental Protocol:
-
Reagent Preparation:
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
NADH solution
-
Phenazine methosulfate (PMS) solution
-
Nitroblue tetrazolium (NBT) solution
-
Test compound solutions in an appropriate solvent.
-
-
Assay Procedure:
-
In a reaction vessel, combine the phosphate buffer, NADH solution, and the test compound at various concentrations.
-
Initiate the reaction by adding PMS.
-
Incubate the mixture at room temperature for a specified time (e.g., 5-10 minutes).
-
Measure the absorbance of the colored formazan product at the appropriate wavelength (e.g., 560 nm).
-
-
Data Analysis:
-
The percentage of superoxide radical scavenging is calculated similarly to the DPPH assay, comparing the absorbance of the sample to a control without the antioxidant.
-
The IC50 value can then be determined.
-
Visualizations: Workflows and Pathways
Experimental Workflow for DPPH Assay
Caption: Workflow for the DPPH radical scavenging assay.
Potential Signaling Pathway Involvement
While direct radical scavenging is the primary in vitro antioxidant mechanism for this compound, the parent compound, carvedilol, has been shown to exert neuroprotective effects by activating the Nrf2/ARE (Nuclear factor E2-related factor 2/Antioxidant Response Element) signaling pathway.[10][11] This pathway is a key regulator of endogenous antioxidant responses. It is plausible that this compound may also influence this pathway.
Caption: Postulated Nrf2/ARE signaling pathway activation.
Conclusion
The in vitro evidence strongly supports the classification of this compound as a potent antioxidant, significantly more active than its parent drug, carvedilol. Its primary mechanism of action is direct radical scavenging, as demonstrated by the DPPH assay. While further research is needed to fully elucidate its role in modulating cellular antioxidant pathways like Nrf2/ARE, the existing data underscore the importance of this metabolite in the overall therapeutic effects of carvedilol. For drug development professionals, these findings suggest that focusing on the metabolic profile of parent compounds can reveal highly active derivatives with therapeutic potential in conditions associated with oxidative stress.
References
- 1. Comparison of free-radical inhibiting antioxidant properties of carvedilol and its phenolic metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of free-radical inhibiting antioxidant properties of carvedilol and its phenolic metabolites - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Carvedilol, a new beta-adrenoceptor antagonist and vasodilator antihypertensive drug, inhibits superoxide release from human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carvedilol, a third-generation β-blocker prevents oxidative stress-induced neuronal death and activates Nrf2/ARE pathway in HT22 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Carvedilol activates nuclear factor E2-related factor 2/ antioxidant response element pathway to inhibit oxidative stress and apoptosis of retinal pigment epithelial cells induced by high glucose - PMC [pmc.ncbi.nlm.nih.gov]
The Superior Free Radical Scavenging Mechanism of 3-Hydroxy Carvedilol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carvedilol (B1668590), a widely prescribed beta-blocker for cardiovascular diseases, exhibits antioxidant properties that contribute to its therapeutic efficacy. However, emerging evidence strongly indicates that its metabolites, particularly 3-Hydroxy carvedilol, are significantly more potent free radical scavengers than the parent compound. This technical guide provides an in-depth exploration of the free radical scavenging mechanism of this compound, summarizing key quantitative data, detailing experimental protocols for its assessment, and visualizing the underlying molecular interactions and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development and cardiovascular pharmacology.
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in a myriad of cardiovascular diseases, including heart failure and atherosclerosis.[1][2] Carvedilol, a third-generation beta-blocker, has demonstrated antioxidant activities in addition to its primary pharmacological actions.[2][3][4] These antioxidant effects are largely attributed to its carbazole (B46965) moiety.[3][5][6]
While carvedilol itself shows some capacity to inhibit lipid peroxidation, potentially through iron chelation, its direct free radical scavenging activity is considered minimal.[7][8][9] Extensive research has revealed that the in vivo antioxidant effects of carvedilol are predominantly mediated by its phenolic metabolites, with this compound being the most potent among them.[10][11][12] This metabolite exhibits superior radical-quenching abilities, surpassing not only the parent drug and other metabolites but also well-known antioxidants like butylated hydroxytoluene (BHT) and α-tocopherol in various in vitro assays.[10][11] Understanding the precise mechanism of this compound is therefore crucial for the development of novel cardioprotective therapies.
Core Scavenging Mechanism
The primary mechanism by which this compound neutralizes free radicals is through hydrogen atom transfer (HAT) . The molecule possesses two key functional groups that can donate a hydrogen atom to a highly reactive free radical (R•), thereby stabilizing the radical and terminating the damaging chain reaction. These are:
-
The phenolic hydroxyl (-OH) group: Located at the 3-position of the carbazole ring, this group is a prime site for hydrogen donation. The resulting phenoxyl radical is relatively stable due to resonance delocalization of the unpaired electron across the aromatic ring system.
-
The carbazole N-H group: The nitrogen atom within the carbazole ring system can also donate its hydrogen atom.[10][12]
The general reaction can be depicted as:
This compound-OH + R• → this compound-O• + RH this compound-NH + R• → this compound-N• + RH
The presence of the hydroxyl group on the carbazole moiety significantly enhances the antioxidant activity compared to the parent carvedilol.[5]
Quantitative Assessment of Radical Scavenging Activity
The free radical scavenging potency of this compound and its related compounds has been quantified using various in vitro antioxidant assays. The following tables summarize the available quantitative data.
Table 1: DPPH Radical Scavenging Activity
| Compound | Molar Ratio (Antioxidant:DPPH) | Time to 50% DPPH Reduction (t1/2) | Moles of DPPH Consumed per Mole of Antioxidant | Reference |
| Carvedilol | 1:1 | Negligible activity | - | [10] |
| This compound | 0.5:1 | < 1 min | ~2.0 | [10] |
| 4'-Hydroxy carvedilol | 0.5:1 | ~ 15 min | ~1.5 | [10] |
| 5'-Hydroxy carvedilol | 0.5:1 | ~ 5 min | ~1.8 | [10] |
| α-Tocopherol | 0.5:1 | < 1 min | ~2.0 | [10] |
| BHT | 0.5:1 | ~ 30 min | ~1.0 | [10] |
Table 2: Inhibition of Lipid Peroxidation
| Compound | Assay System | IC50 | Reference |
| Carvedilol | Fe(++)-initiated lipid peroxidation in rat brain homogenate | 8.1 µM | [5] |
| Carvedilol | ADP/FeSO4 in isolated rat heart mitochondria | 6 µM | [13] |
| BM-910228 (a hydroxylated metabolite) | ADP/FeSO4 in isolated rat heart mitochondria | 0.22 µM | [13] |
| α-Tocopheryl succinate | ADP/FeSO4 in isolated rat heart mitochondria | 125 µM | [13] |
| Trolox | ADP/FeSO4 in isolated rat heart mitochondria | 31 µM | [13] |
Table 3: Hydroxyl Radical (•OH) Scavenging Activity
| Compound | Assay System | IC50 | Reference |
| Carvedilol | Dihydroxyfumarate/Fe(++)-ADP with DMPO trapping | 25 µM | [5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of antioxidant activities. The following are protocols for key assays used to evaluate the free radical scavenging potential of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the reduction of the stable free radical DPPH• by an antioxidant. The reduction of the violet-colored DPPH• to the yellow-colored diphenylpicrylhydrazine is measured spectrophotometrically at approximately 517 nm.[14]
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol. Protect the solution from light.
-
Reaction Mixture: In a microplate well or a cuvette, add a specific volume of the test compound (this compound) at various concentrations.
-
Add the DPPH solution to the test compound. The final volume and concentrations should be standardized.
-
Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A control containing the solvent instead of the antioxidant is also measured.
-
Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the antioxidant.[15]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ to its colorless neutral form is monitored by the decrease in absorbance at approximately 734 nm.[16][17]
-
ABTS•+ Generation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) or solvent to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: Add a small volume of the test compound (this compound) at various concentrations to the ABTS•+ working solution.
-
Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of scavenging activity is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Superoxide (B77818) Radical (O2•−) Scavenging Assay
Principle: This assay measures the scavenging of superoxide radicals, which can be generated by various enzymatic or non-enzymatic systems. A common method involves the phenazine (B1670421) methosulfate-NADH (PMS-NADH) system to generate superoxide radicals, which then reduce Nitroblue Tetrazolium (NBT) to a colored formazan (B1609692) product. The presence of a superoxide scavenger will inhibit this reduction.[21][22][23]
-
Reaction Mixture: Prepare a reaction mixture containing phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4), NADH solution, NBT solution, and the test compound (this compound) at different concentrations.
-
Initiation: Start the reaction by adding PMS solution.
-
Incubation: Incubate the mixture at room temperature for a specified time (e.g., 5 minutes).
-
Measurement: Measure the absorbance of the formazan product at approximately 560 nm.
-
Calculation: The percentage of superoxide radical scavenging is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100
Hydroxyl Radical (•OH) Scavenging Assay
Principle: The highly reactive hydroxyl radical is often generated via the Fenton reaction (Fe2+ + H2O2 → Fe3+ + •OH + OH−). The scavenging activity is measured by the inhibition of the degradation of a detector molecule, such as deoxyribose or the hydroxylation of a probe like salicylic (B10762653) acid, which forms a colored product upon reaction with •OH.[25][26]
Protocol (Salicylic Acid Method): [25][27][28]
-
Reaction Mixture: In a reaction tube, combine the test compound (this compound) at various concentrations, a solution of FeSO4, and a salicylic acid solution.
-
Initiation: Add H2O2 to initiate the Fenton reaction.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 1 hour).
-
Measurement: Measure the absorbance of the hydroxylated salicylic acid product at approximately 510 nm.
-
Calculation: The percentage of hydroxyl radical scavenging activity is calculated based on the reduction in absorbance in the presence of the scavenger compared to the control.
Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Hydrogen Atom Transfer (HAT) mechanism of this compound.
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Relative antioxidant activity of carvedilol and its metabolites.
Conclusion and Future Directions
For drug development professionals, these findings suggest that targeting the metabolic pathways that favor the formation of this compound could be a viable strategy to enhance the therapeutic benefits of carvedilol. Furthermore, the development of new chemical entities based on the 3-hydroxycarbazole scaffold may lead to novel antioxidants with improved efficacy for the treatment of cardiovascular diseases driven by oxidative stress. Future research should focus on in vivo studies to further elucidate the contribution of this compound to the clinical outcomes of carvedilol therapy and to explore its therapeutic potential as a standalone agent.
References
- 1. Role of antioxidant property of carvedilol in mild to moderate hypertensive patients: A prospective open-label study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant activity of carvedilol in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carvedilol, a new antihypertensive drug with unique antioxidant activity: potential role in cerebroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Carvedilol, a new vasodilator and beta adrenoceptor antagonist, is an antioxidant and free radical scavenger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medscape.com [medscape.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Antioxidant action of the antihypertensive drug, carvedilol, against lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Radical-scavenging and iron-chelating properties of carvedilol, an antihypertensive drug with antioxidative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of free-radical inhibiting antioxidant properties of carvedilol and its phenolic metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of free-radical inhibiting antioxidant properties of carvedilol and its phenolic metabolites - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 13. Inhibition of heart mitochondrial lipid peroxidation by non-toxic concentrations of carvedilol and its analog BM-910228 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. marinebiology.pt [marinebiology.pt]
- 16. benchchem.com [benchchem.com]
- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 18. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 19. researchgate.net [researchgate.net]
- 20. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scribd.com [scribd.com]
- 22. 2.6. Determination of antioxidant activity by DPPH and Superoxide radical scavenging assays [bio-protocol.org]
- 23. benchchem.com [benchchem.com]
- 24. phytojournal.com [phytojournal.com]
- 25. resources.bio-techne.com [resources.bio-techne.com]
- 26. Hydroxyl Radical Scavenging Assay: Significance and symbolism [wisdomlib.org]
- 27. mdpi.com [mdpi.com]
- 28. Hydroxyl Radical-scavenging Activity [protocols.io]
In Vitro Metabolism of Carvedilol to 3-Hydroxycarvedilol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro metabolism of carvedilol (B1668590), with a specific focus on its hydroxylation to 3-hydroxycarvedilol and other key hydroxylated metabolites. Carvedilol, a non-selective beta-adrenergic antagonist with alpha-1 blocking activity, undergoes extensive metabolism primarily mediated by the cytochrome P450 (CYP) enzyme system. Understanding the nuances of its metabolic pathways is critical for drug development, predicting drug-drug interactions, and interpreting inter-individual variability in patient response.
Introduction to Carvedilol Metabolism
Carvedilol is administered as a racemic mixture of R(+)- and S(-)-enantiomers, each exhibiting distinct pharmacological properties and metabolic fates. The primary routes of carvedilol metabolism include aromatic ring oxidation, side-chain oxidation, and demethylation, followed by conjugation reactions such as glucuronidation.[1] Aromatic ring oxidation results in the formation of hydroxylated metabolites, including 4'-hydroxycarvedilol and 5'-hydroxycarvedilol, which are the main focus of this guide.[1][2] Notably, the term "3-Hydroxycarvedilol" is often used in a broader sense to refer to hydroxylation on the carbazole (B46965) ring, and this guide will address the well-characterized 4'- and 5'-hydroxyphenyl metabolites. These metabolites are of particular interest as they have been shown to possess pharmacological activity.[3]
The metabolism of carvedilol is stereoselective, with different CYP enzymes preferentially metabolizing the R(+) and S(-) enantiomers.[4][5] This stereoselectivity has significant implications for the pharmacokinetic and pharmacodynamic profile of the drug.
Cytochrome P450 Enzymes in Carvedilol Hydroxylation
In vitro studies utilizing human liver microsomes (HLMs), recombinant human CYP enzymes, and selective chemical inhibitors have elucidated the key enzymes responsible for carvedilol hydroxylation.
CYP2D6 is the principal enzyme responsible for the formation of both 4'- and 5'-hydroxycarvedilol.[2][4][6] This enzyme exhibits significant genetic polymorphism, leading to wide inter-individual variability in carvedilol metabolism and plasma concentrations. Individuals classified as poor metabolizers for CYP2D6 show significantly reduced clearance of R(+)-carvedilol.[7]
CYP1A2 also contributes to the metabolism of carvedilol, particularly the S(-) enantiomer.[1][8] While its primary role is in the formation of the 8-hydroxycarbazolyl metabolite, it also shows some involvement in the hydroxylation of the phenyl ring.[2][4]
CYP2C9 is mainly associated with the O-demethylation of carvedilol but also plays a minor role in the formation of hydroxylated metabolites.[2][4]
CYP3A4 contributes to the metabolism of both enantiomers, including the formation of 4'-hydroxycarvedilol.[1][2]
The following diagram illustrates the primary metabolic pathways for carvedilol hydroxylation.
Quantitative Data on Carvedilol Hydroxylation
The kinetics of carvedilol hydroxylation have been investigated for various CYP isoforms. The following tables summarize the available Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for the formation of 4'- and 5'-hydroxycarvedilol by wild-type CYP2D6.1 and one of its common variants, CYP2D6.10.
Table 1: Kinetic Parameters for 4'-Hydroxycarvedilol Formation
| CYP450 Isoform | Km (μM) | Vmax (pmol/min/pmol CYP) | Reference |
| CYP2D6.1 | 1.83 ± 0.31 | 1.60 ± 0.09 | [4] |
| CYP2D6.10 | 4.87 ± 0.98 | 0.07 ± 0.01 | [4] |
Table 2: Kinetic Parameters for 5'-Hydroxycarvedilol Formation
| CYP450 Isoform | Km (μM) | Vmax (pmol/min/pmol CYP) | Reference |
| CYP2D6.1 | 2.56 ± 0.54 | 1.97 ± 0.15 | [4] |
| CYP2D6.10 | 6.78 ± 1.52 | 0.07 ± 0.01 | [4] |
Data presented as mean ± standard deviation.
These data highlight the significantly reduced metabolic capacity of the CYP2D6.10 variant compared to the wild-type enzyme, which can lead to higher plasma concentrations of carvedilol in individuals carrying this allele.[4]
Experimental Protocols for In Vitro Metabolism Studies
This section provides a generalized protocol for assessing the in vitro metabolism of carvedilol using human liver microsomes. This protocol can be adapted for use with recombinant CYP enzymes.
Materials and Reagents
-
Carvedilol
-
4'-Hydroxycarvedilol and 5'-Hydroxycarvedilol standards
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (B52724) (ACN)
-
Formic acid
-
Internal standard (e.g., deuterated carvedilol)
-
Recombinant human CYP enzymes (optional, for reaction phenotyping)
-
Selective CYP inhibitors (e.g., quinidine (B1679956) for CYP2D6, furafylline (B147604) for CYP1A2, sulfaphenazole (B1682705) for CYP2C9, ketoconazole (B1673606) for CYP3A4) (optional, for reaction phenotyping)
Incubation Procedure
-
Prepare Incubation Mixtures: In microcentrifuge tubes, prepare incubation mixtures containing potassium phosphate buffer, human liver microsomes (e.g., 0.2-0.5 mg/mL protein), and carvedilol at various concentrations (e.g., 1 to 50 µM).[9]
-
Pre-incubation: Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.
-
Initiate Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system. The final incubation volume is typically 200-500 µL.
-
Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 30 minutes), ensuring gentle shaking.[9] The incubation time should be within the linear range of metabolite formation.
-
Terminate Reaction: Stop the reaction by adding a quenching solution, such as an equal volume of ice-cold acetonitrile containing an internal standard.[10]
-
Sample Processing: Centrifuge the terminated reaction mixtures to precipitate proteins. Collect the supernatant for analysis.
The following diagram outlines the general workflow for an in vitro metabolism experiment.
Analytical Method: UPLC-MS/MS
The quantification of carvedilol and its hydroxylated metabolites is typically performed using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).
-
Chromatographic Separation: A C18 column (e.g., 50 x 2.1 mm, 1.7 µm) is commonly used for separation.[10] The mobile phase often consists of a gradient of acetonitrile and an aqueous buffer such as ammonium (B1175870) formate (B1220265) with formic acid to maintain a low pH.[10][11]
-
Mass Spectrometry: Detection is achieved using a mass spectrometer operating in the positive electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is employed for sensitive and selective quantification.[10]
Conclusion
The in vitro metabolism of carvedilol to its hydroxylated metabolites is a complex process primarily driven by CYP2D6, with contributions from other CYP isoforms. The stereoselective nature of this metabolism and the influence of genetic polymorphisms in CYP2D6 are key factors that contribute to the variability in carvedilol's clinical effects. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers and drug development professionals to investigate the in vitro disposition of carvedilol and to better understand its metabolic profile. This knowledge is essential for optimizing therapeutic strategies and ensuring the safe and effective use of this important cardiovascular drug.
References
- 1. ClinPGx [clinpgx.org]
- 2. In vitro identification of the human cytochrome P450 enzymes involved in the metabolism of R(+)- and S(-)-carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Population Pharmacokinetic−Pharmacodynamic Modeling of Carvedilol to Evaluate the Effect of Cytochrome P450 2D6 Genotype on the Heart Rate Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of cytochrome P450 2D6 genetic polymorphism in carvedilol hydroxylation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Carvedilol Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Stereoselective disposition of carvedilol is determined by CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Involvement of the CYP1A subfamily in stereoselective metabolism of carvedilol in beta-naphthoflavone-treated Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]
Cytochrome P450 Isoforms in 3-Hydroxy Carvedilol Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carvedilol (B1668590) is a non-selective beta-adrenergic antagonist with alpha-1-adrenergic blocking activity, widely used in the management of hypertension and heart failure. The metabolism of carvedilol is complex and stereoselective, primarily occurring in the liver through the action of the cytochrome P450 (CYP) superfamily of enzymes. A critical metabolic pathway is the aromatic ring hydroxylation, leading to the formation of active metabolites such as 4'- and 5'-hydroxyphenyl carvedilol. While the term "3-Hydroxy carvedilol" is not commonly used in the literature, it is understood to refer to these key hydroxylated metabolites. Understanding the specific CYP450 isoforms responsible for the formation of these metabolites is paramount for predicting drug-drug interactions, understanding inter-individual variability in drug response, and optimizing therapeutic outcomes. This technical guide provides an in-depth overview of the core CYP450 enzymes involved in the hydroxylation of carvedilol, supported by quantitative data, detailed experimental protocols, and visual diagrams of the metabolic pathways and experimental workflows.
Core CYP450 Enzymes in Carvedilol Hydroxylation
The metabolism of carvedilol to its hydroxylated metabolites is primarily mediated by CYP2D6 and to a lesser extent by CYP2C9 .[1][2] Other isoforms, including CYP3A4, CYP1A2, and CYP2E1, play minor roles.[3][4] The contribution of these enzymes is stereoselective, with different affinities for the R(+) and S(-) enantiomers of carvedilol.[1][2] CYP2D6 is the principal enzyme responsible for the formation of 4'- and 5'-hydroxyphenyl carvedilol.[3][4][5][6] Genetic polymorphisms in the CYP2D6 gene can significantly impact the metabolism of carvedilol, leading to variations in plasma concentrations and clinical effects.[3][4][7] Individuals who are poor metabolizers for CYP2D6 may have 2- to 3-fold higher plasma concentrations of R(+)-carvedilol compared to extensive metabolizers.[3][4]
Quantitative Contribution of CYP450 Isoforms
The following table summarizes the relative contributions of the major CYP450 enzymes to the formation of hydroxylated carvedilol metabolites, based on in vitro studies using human liver microsomes and recombinant CYP enzymes.
| Metabolite | CYP450 Isoform | Contribution (R-carvedilol) | Contribution (S-carvedilol) | Reference |
| 4'-hydroxyphenyl carvedilol | CYP2D6 | Major | Major | [3][5][6] |
| CYP3A4 | Minor | Minor | [6] | |
| 5'-hydroxyphenyl carvedilol | CYP2D6 | Major | Major | [3][5][6] |
| CYP3A4 | Minor | Minor | [6] | |
| O-desmethylcarvedilol | CYP2C9 | Major | Major | [6][8] |
| CYP2D6 | Minor | Minor | [5] | |
| CYP1A2 | Minor | Minor | [5] | |
| CYP2E1 | Minor | Minor | [5] | |
| 8-hydroxycarbazolyl carvedilol | CYP1A2 | Major | Major | [5][6] |
| CYP3A4 | Minor | Minor | [5] |
Signaling Pathways and Metabolic Logic
The metabolic conversion of carvedilol by CYP450 enzymes is a critical step in its phase I metabolism. This process increases the hydrophilicity of the drug, facilitating its subsequent conjugation (phase II metabolism) and excretion. The interplay between different CYP isoforms determines the overall metabolic profile and clearance of carvedilol.
References
- 1. researchgate.net [researchgate.net]
- 2. criver.com [criver.com]
- 3. researchgate.net [researchgate.net]
- 4. oyc.co.jp [oyc.co.jp]
- 5. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Enzyme kinetic modelling as a tool to analyse the behaviour of cytochrome P450 catalysed reactions: application to amitriptyline N-demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsonline.com [ijpsonline.com]
- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
The Pharmacological Profile of 3-Hydroxy Carvedilol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carvedilol (B1668590), a non-selective β-adrenergic and α1-adrenergic receptor antagonist, is a widely prescribed medication for the management of cardiovascular diseases, including heart failure and hypertension. Its therapeutic efficacy is attributed not only to the parent compound but also to its active metabolites. Among these, the hydroxylated forms, particularly 3-Hydroxy Carvedilol, have demonstrated significant pharmacological activity. This technical guide provides an in-depth examination of the pharmacological profile of this compound, focusing on its receptor binding, functional activity, and pharmacokinetic properties. The information presented herein is intended to support further research and drug development efforts in the field of cardiovascular pharmacology.
Carvedilol is metabolized in the liver by cytochrome P450 enzymes, primarily CYP2D6 and CYP2C9, through aromatic ring oxidation and other pathways.[1] This process yields several metabolites, including the active 4'-hydroxyphenyl carvedilol and 5'-hydroxyphenyl carvedilol.[1][2][3] Notably, the 4'-hydroxy metabolite has been reported to be approximately 13 times more potent than the parent carvedilol in its β-blocking activity.[4][5] For the purpose of this guide, "this compound" will be considered in the context of hydroxylation on the carbazole (B46965) ring, a known site of metabolism.
Receptor Binding Affinity
Table 1: Adrenergic Receptor Binding Affinities of Carvedilol and its Metabolites
| Compound | Receptor | Species | Assay Type | Kd (nM) | Ki (nM) | Reference |
| (S)-Carvedilol | β1-adrenergic | Human | Radioligand Binding | 4-5 | - | [6] |
| (S)-Carvedilol | β2-adrenergic | Human | Radioligand Binding | - | - | [6] |
| (R,S)-Carvedilol | β1-adrenergic | Human | Radioligand Binding | - | 0.32 | [7] |
| (R,S)-Carvedilol | β2-adrenergic | Human | Radioligand Binding | - | 0.13-0.40 | [7] |
| Carvedilol | β1-adrenergic | - | Radioligand Binding | - | 7.9 | [7] |
| Carvedilol | β2-adrenergic | - | Radioligand Binding | - | 1.8 | [7] |
| Carvedilol | α1-adrenergic | - | Radioligand Binding | - | 10 | [7] |
Note: Data for this compound is not explicitly available in the cited literature. The table provides context from the parent compound.
Functional Activity
The functional consequences of this compound binding to adrenergic receptors are multifaceted, involving both G-protein dependent and independent signaling pathways. The parent compound, carvedilol, is a well-established biased agonist, demonstrating inverse agonism at Gs-protein coupled adenylyl cyclase while simultaneously activating β-arrestin-mediated signaling, such as the extracellular signal-regulated kinase (ERK) pathway. It is plausible that this compound shares this biased agonism, a property that may contribute to the unique therapeutic profile of carvedilol.
G-Protein Signaling: cAMP Accumulation
Activation of β-adrenergic receptors typically leads to Gs-protein-mediated stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). As an antagonist, carvedilol and its active metabolites are expected to inhibit this process.
β-Arrestin Signaling
Carvedilol's ability to engage β-arrestin pathways independently of G-protein activation is a key aspect of its pharmacology. This can lead to the activation of downstream kinases like ERK.
Table 2: Functional Activity of Carvedilol
| Compound | Assay | Cell Line | Parameter | Value | Reference |
| Carvedilol | ERK Phosphorylation | HEK293 | EC50 | ~100 nM | [8] |
| Carvedilol | β-arrestin Recruitment | HEK293 | EC50 | 2 nM | [9] |
Note: Specific functional data for this compound are not available in the cited literature. The table presents data for the parent compound to illustrate the expected functional profile.
Pharmacokinetics
Following oral administration, carvedilol is rapidly absorbed and undergoes extensive first-pass metabolism. The pharmacokinetic profile of carvedilol and its metabolites can be influenced by genetic polymorphisms of metabolizing enzymes like CYP2D6.
Table 3: Pharmacokinetic Parameters of Carvedilol and its Metabolites
| Analyte | Dose | Population | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) | Reference |
| Carvedilol | 12.5 mg (single) | Hypertensive, Renal Insufficiency | 53.4 ± 31.4 | 220 ± 120 (AUC0-24h) | 6.62 | [10] |
| Carvedilol | 25 mg (multiple) | Hypertensive, Renal Insufficiency | 128 ± 63.3 | 618 ± 335 (AUC0-24h) | 6.76 | [10] |
| Carvedilol | 8 mg SR | Healthy Male | 6.93 | 60.84 (AUCinf) | 7.67 | [11] |
| Carvedilol | 128 mg SR | Healthy Male | 77.04 | 703.29 (AUCinf) | 6.73 | [11] |
| 4'-OH Carvedilol | 12.5 mg | Healthy Thai Volunteers | ~10 | - | - | |
| 4'-OH Carvedilol | 6.25 mg | Healthy Thai Volunteers | ~4 | - | - | |
| Metabolite M2 | 12.5 mg (single) | Hypertensive, Renal Insufficiency | - | - | - | [10] |
| Metabolite M4 | 12.5 mg (single) | Hypertensive, Renal Insufficiency | - | - | - | [10] |
| Metabolite M5 | 12.5 mg (single) | Hypertensive, Renal Insufficiency | - | - | - | [10] |
Note: Cmax and AUC are presented as mean ± SD where available. t1/2 is the elimination half-life. SR denotes sustained release. The identities of metabolites M2 and M5 are not explicitly defined as this compound in the provided references.
Signaling Pathways and Experimental Workflows
The complex signaling initiated by carvedilol and its metabolites involves a divergence from the canonical G-protein pathway towards β-arrestin-mediated signaling.
Carvedilol Metabolism and Subsequent Signaling
Biased Agonism at the β-Adrenergic Receptor
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.hpra.ie [assets.hpra.ie]
- 6. Effects of carvedilol on adrenergic receptor pharmacology in human ventricular myocardium and lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cardiac adrenergic receptor effects of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A unique mechanism of β-blocker action: Carvedilol stimulates β-arrestin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolomic Profiling of Cellular Responses to Carvedilol Enantiomers in Vascular Smooth Muscle Cells | PLOS One [journals.plos.org]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. Dose proportionality and pharmacokinetics of carvedilol sustained-release formulation: a single dose-ascending 10-sequence incomplete block study - PMC [pmc.ncbi.nlm.nih.gov]
3-Hydroxy Carvedilol: An In-depth Technical Guide to its Potential as a Biomarker
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Carvedilol (B1668590), a non-selective beta-blocker and alpha-1 adrenergic antagonist, is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system. Among its various metabolites, the hydroxylated forms are of significant interest due to their potential pharmacological activity and their utility as biomarkers for predicting drug metabolism and response. This technical guide focuses on 3-Hydroxy carvedilol, a metabolite formed by the hydroxylation of the carbazole (B46965) ring of the parent compound. While less studied than its 4'- and 5'-hydroxyphenyl counterparts, this compound holds potential as a biomarker for CYP2D6 activity, a key enzyme in carvedilol's metabolic pathway. This document provides a comprehensive overview of the current knowledge on this compound, including its metabolism, analytical quantification methods, and the signaling pathways of its parent compound that may be relevant to its function. We will also explore its potential, though not yet fully established, role as a clinical biomarker.
Introduction to Carvedilol Metabolism
Carvedilol is administered as a racemic mixture of R(+) and S(-) enantiomers, both of which undergo extensive first-pass metabolism. The primary metabolic routes include aromatic ring oxidation, side-chain oxidation, and glucuronidation.[1] The cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP2C9, are instrumental in the phase I metabolism of carvedilol.[2]
Hydroxylation of the carbazole moiety of carvedilol results in the formation of hydroxylated metabolites. The IUPAC name for this compound is 4-[2-hydroxy-3-[2-(2-methoxyphenoxy)ethylamino]propoxy]-9H-carbazol-3-ol, and its CAS number is 146574-43-8.[3] While the 4'- and 5'-hydroxyphenyl metabolites are the most extensively studied, this compound is also recognized as an active metabolite.[4] The formation of these hydroxylated metabolites is significantly influenced by the genetic polymorphism of the CYP2D6 enzyme, leading to inter-individual variability in drug response and adverse effects.[5]
Quantitative Data
Quantitative pharmacokinetic data specifically for this compound is limited in publicly available literature. Most studies focus on the parent drug and its major metabolites, 4'- and 5'-hydroxyphenyl carvedilol. However, we can infer some general characteristics based on the data available for carvedilol and its other hydroxylated metabolites.
Table 1: Pharmacokinetic Parameters of Carvedilol in Healthy Volunteers
| Parameter | Value | Reference |
| Bioavailability | 25-35% | [6] |
| Tmax (Peak Plasma Time) | 1-2 hours | [7] |
| Elimination Half-life | 7-10 hours | [6] |
| Protein Binding | >98% | [2] |
| Volume of Distribution | ~115 L | [2] |
| Clearance | 500-700 mL/min | [8] |
Table 2: Pharmacokinetic Parameters of Carvedilol and 4'-Hydroxyphenyl Carvedilol after a Single 6.25 mg Oral Dose in Healthy Thai Volunteers
| Analyte | Cmax (ng/mL) | AUC0-t (ng·h/mL) | AUC0-inf (ng·h/mL) | t1/2 (h) |
| Carvedilol | 21.26 ± 9.23 | 66.95 ± 29.45 | 68.54 ± 30.11 | 6.30 ± 1.95 |
| 4'-Hydroxyphenyl carvedilol | 2.42 ± 2.07 | 5.93 ± 3.51 | 6.78 ± 3.49 | 6.31 ± 6.45 |
Note on this compound Data: A study involving a UPLC-MS/MS assay for carvedilol and its metabolites noted that this compound was assessed semi-quantitatively, suggesting that precise pharmacokinetic data for this specific metabolite is challenging to obtain or not as frequently reported.[10]
Experimental Protocols
The quantification of this compound in biological matrices like plasma is crucial for its validation as a biomarker. While a specific, standardized protocol for this compound is not widely published, methods for the analysis of carvedilol and its other hydroxylated metabolites can be adapted. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the most common and sensitive method.
General Protocol for Quantification of Carvedilol and its Metabolites in Human Plasma by LC-MS/MS
This protocol is a generalized procedure based on common practices for analyzing carvedilol and its metabolites.[3][11]
3.1.1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add an internal standard (e.g., a deuterated analog of carvedilol).
-
Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3.1.2. Chromatographic Conditions
-
HPLC System: A system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A linear gradient from 10% to 90% B over several minutes, followed by a re-equilibration step.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3.1.3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard. The exact mass transitions would need to be determined empirically for this compound.
3.1.4. Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for:
-
Selectivity and Specificity: Ensuring no interference from endogenous plasma components.
-
Linearity: Establishing a linear relationship between concentration and response over a defined range.
-
Accuracy and Precision: Determining the closeness of measured values to the true value and the degree of scatter, respectively.
-
Recovery: Assessing the efficiency of the extraction procedure.
-
Matrix Effect: Evaluating the influence of plasma components on the ionization of the analyte.
-
Stability: Assessing the stability of the analyte in plasma under various storage and handling conditions.[12][13][14]
Visualization of Pathways
Carvedilol Metabolism Pathway
The following diagram illustrates the primary metabolic pathways of carvedilol, leading to the formation of hydroxylated and demethylated metabolites.
Caption: Carvedilol metabolic pathways.
Carvedilol Signaling: β-Arrestin Biased Agonism
Carvedilol exhibits a unique signaling profile at the β2-adrenergic receptor, acting as a "biased agonist." While it blocks the classical G-protein-mediated signaling, it simultaneously stimulates a separate pathway mediated by β-arrestin, which is thought to contribute to its cardioprotective effects. The specific signaling actions of this compound have not been elucidated, but it may share some of the properties of the parent compound.
Caption: Carvedilol's biased agonism at the β2-AR.
Experimental Workflow for Biomarker Validation
The following diagram outlines a typical workflow for the validation of a new biomarker, such as this compound.
Caption: Biomarker validation workflow.
This compound as a Potential Biomarker
The rationale for using a carvedilol metabolite as a biomarker stems from the significant inter-individual variability in its metabolism, largely due to the genetic polymorphism of the CYP2D6 enzyme.[15] Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers of CYP2D6 substrates. This variation can impact the efficacy and toxicity of carvedilol.
A metabolite whose formation is primarily dependent on CYP2D6 activity could serve as a useful biomarker to phenotype individuals without the need for genetic testing. The ratio of the metabolite to the parent drug in plasma or urine could reflect the enzymatic activity of CYP2D6.
While the 4'- and 5'-hydroxyphenyl metabolites are the most studied in this context, this compound, also a product of hydroxylation, could theoretically serve a similar purpose. However, for this compound to be a robust biomarker, several criteria must be met through rigorous validation studies:
-
Analytical Validity: A reliable and validated assay for its quantification in a clinical setting is essential.
-
Clinical Validity: There must be a strong and consistent association between the concentration of this compound (or its ratio to carvedilol) and the CYP2D6 metabolizer status.
-
Clinical Utility: The use of the biomarker must demonstrably improve patient outcomes, for instance, by guiding dose adjustments to enhance efficacy or reduce adverse drug reactions.
Currently, there is a lack of published clinical studies that specifically evaluate the performance of this compound as a biomarker for CYP2D6 phenotype.
Pharmacological Activity and Signaling
The active metabolites of carvedilol, including the hydroxylated forms, may possess pharmacological activity. For instance, the 4'-hydroxyphenyl metabolite has been reported to be a more potent beta-blocker than carvedilol itself.[2] The specific pharmacological profile of this compound, including its affinity for adrenergic receptors and its potential for biased agonism, has not been well-characterized.[16]
It is plausible that this compound could interact with the same signaling pathways as the parent compound, such as the β-arrestin pathway, but with different potency or efficacy.[1][17] Further research is needed to elucidate the specific molecular interactions and downstream effects of this metabolite.
Conclusion and Future Directions
This compound is a recognized, albeit less-studied, metabolite of carvedilol. Its formation via hydroxylation suggests a potential role as a biomarker for CYP2D6 activity, similar to other hydroxylated metabolites. However, a significant gap in the literature exists regarding its specific pharmacokinetic profile, its performance as a biomarker in clinical studies, and its unique pharmacological and signaling properties.
Future research should focus on:
-
Developing and validating sensitive and specific analytical methods for the routine quantification of this compound in human plasma and urine.
-
Conducting clinical studies to establish the correlation between this compound levels and CYP2D6 genotype and phenotype.
-
Characterizing the pharmacological activity of this compound, including its receptor binding affinities and its effects on downstream signaling pathways.
Addressing these research questions will be critical in determining whether this compound can be translated from a known metabolite into a clinically useful biomarker for personalizing carvedilol therapy.
References
- 1. A unique mechanism of beta-blocker action: carvedilol stimulates beta-arrestin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Stereoselective disposition of carvedilol is determined by CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carvedilol - Wikipedia [en.wikipedia.org]
- 7. Clinical pharmacokinetics and pharmacodynamics of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. s3.pgkb.org [s3.pgkb.org]
- 9. medwinpublishers.com [medwinpublishers.com]
- 10. researchgate.net [researchgate.net]
- 11. Stereoselective analysis of carvedilol in human plasma using HPLC/MS/MS after chiral derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. jocpr.com [jocpr.com]
- 14. researchgate.net [researchgate.net]
- 15. g-standaard.nl [g-standaard.nl]
- 16. Cardiac adrenergic receptor effects of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A unique mechanism of β-blocker action: Carvedilol stimulates β-arrestin signaling - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Investigation of 3-Hydroxy Carvedilol's Therapeutic Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carvedilol (B1668590), a non-selective beta-blocker and alpha-1 antagonist, is a cornerstone in the management of cardiovascular diseases. Its clinical efficacy is attributed not only to the parent drug but also to its active metabolites. Among these, 3-Hydroxy carvedilol has garnered interest due to its distinct pharmacological profile. This technical guide provides a preliminary investigation into the therapeutic effects of this compound, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key signaling pathways and workflows. While data on its direct beta-blocking and vasodilatory properties are limited, evidence points to its potent antioxidant capabilities, suggesting a unique therapeutic potential.
Introduction
Carvedilol undergoes extensive metabolism in the liver, primarily through aromatic ring oxidation and glucuronidation, mediated by cytochrome P450 enzymes, particularly CYP2D6 and CYP2C9.[1] This process yields several active metabolites, including this compound, 4'- and 5'-hydroxyphenyl carvedilol, and O-desmethylcarvedilol.[1][2] While the plasma concentrations of these metabolites are approximately one-tenth of the parent compound, their pharmacological activities may contribute to the overall therapeutic effects of carvedilol.[1] This guide focuses on the current understanding of this compound, highlighting its known properties and identifying areas for future research.
Quantitative Data Presentation
Quantitative data specifically for this compound's beta-blocking and vasodilatory effects are not extensively available in the public domain. However, data on its potent antioxidant activity and comparative data for the parent compound, carvedilol, provide valuable context.
Table 1: Antioxidant Activity of Carvedilol and its Metabolites
| Compound | Antioxidant Assay | Result | Reference |
| This compound | DPPH Radical Scavenging | Strongest activity among metabolites; Superior to α-tocopherol | [1] |
| Inhibition of Lipid Peroxidation (TBARS assay) | IC50: 0.22 µM (as BM-910228) | [3] | |
| Carvedilol | DPPH Radical Scavenging | Negligible activity | [1] |
| Inhibition of Lipid Peroxidation (TBARS assay) | IC50: 6 µM | [3] | |
| 4'-Hydroxy carvedilol | DPPH Radical Scavenging | Weaker than 3-Hydroxy and 5'-Hydroxy carvedilol | [1] |
| 5'-Hydroxy carvedilol | DPPH Radical Scavenging | Intermediate activity | [1] |
| α-tocopherol (Vitamin E) | Inhibition of Lipid Peroxidation (TBARS assay) | IC50: 125 µM | [3] |
Table 2: Adrenergic Receptor Binding Affinity of Carvedilol (Reference)
| Receptor Subtype | Ligand | Kd (nM) | Ki (nM) | Reference |
| β1-adrenergic | Carvedilol | ~4-5 | 1.6 - 1.8 | [4][5] |
| β2-adrenergic | Carvedilol | - | - | [4] |
| α1-adrenergic | Carvedilol | - | - | [4] |
Note: Kd (dissociation constant) and Ki (inhibition constant) are measures of binding affinity; lower values indicate higher affinity. Data for this compound is currently unavailable.
Signaling Pathways and Mechanisms of Action
Carvedilol exerts its therapeutic effects through a multi-faceted mechanism of action. As a non-selective beta-blocker, it antagonizes β1 and β2 adrenergic receptors, leading to decreased heart rate, contractility, and blood pressure.[6] Its antagonism of α1-adrenergic receptors contributes to vasodilation and a reduction in peripheral resistance.[7]
Recent research has also highlighted carvedilol's role as a "biased agonist" at the β2-adrenergic receptor. This means that while it blocks G-protein-mediated signaling, it can simultaneously stimulate β-arrestin-dependent pathways. This biased signaling is hypothesized to contribute to its unique clinical efficacy in heart failure.[8]
The potent antioxidant activity of this compound suggests an additional layer to the therapeutic profile of carvedilol. Oxidative stress is a key contributor to the pathophysiology of cardiovascular diseases. By scavenging free radicals and inhibiting lipid peroxidation, this compound may offer direct cardioprotection independent of adrenergic receptor blockade.[1][3]
Mandatory Visualizations
References
- 1. Comparison of free-radical inhibiting antioxidant properties of carvedilol and its phenolic metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on the antihypertensive properties of carvedilol, a compound with beta-blocking and vasodilating effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of heart mitochondrial lipid peroxidation by non-toxic concentrations of carvedilol and its analog BM-910228 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of carvedilol on adrenergic receptor pharmacology in human ventricular myocardium and lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. digitalcommons.calpoly.edu [digitalcommons.calpoly.edu]
- 6. Cardioprotective effects of the vasodilator/beta-adrenoceptor blocker, carvedilol, in two models of myocardial infarction in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vasodilatory action of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cardioprotective Mechanisms of Beta-Blockers in Myocardial Ischemia and Reperfusion: From Molecular Targets to Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
The Bioactive Landscape of Carvedilol Metabolites: An In-depth Technical Review
For Researchers, Scientists, and Drug Development Professionals
Carvedilol (B1668590), a third-generation non-selective β-adrenergic antagonist with α1-blocking and antioxidant properties, is a cornerstone in the management of cardiovascular diseases. While the pharmacological profile of the parent drug is well-established, a growing body of evidence highlights the significant and distinct bioactivities of its metabolites. This technical guide provides a comprehensive literature review of the bioactivity of carvedilol's primary metabolites, presenting quantitative data, detailed experimental methodologies, and an exploration of the underlying signaling pathways.
Overview of Carvedilol Metabolism
Carvedilol undergoes extensive hepatic metabolism, primarily through aromatic ring oxidation and glucuronidation. The main metabolic pathways involve the cytochrome P450 enzymes CYP2D6 and CYP2C9. This process yields several metabolites, with the most pharmacologically relevant being the phenolic derivatives: 4'-hydroxycarvedilol (4'-OHC), 5'-hydroxycarvedilol (5'-OHC), and 3-hydroxycarvedilol, as well as the O-demethylated metabolite, O-desmethylcarvedilol. While these metabolites are present in plasma at concentrations approximately 10-fold lower than the parent compound, their intrinsic bioactivities, particularly their potent antioxidant and, in some cases, enhanced β-blocking effects, suggest a potential contribution to the overall therapeutic profile of carvedilol.[1]
Figure 1: Carvedilol Metabolic Pathways.
Quantitative Bioactivity Data
The bioactivity of carvedilol and its metabolites is multifaceted, encompassing β-adrenergic antagonism and potent antioxidant effects. The following tables summarize the available quantitative data to facilitate a comparative analysis.
β-Adrenergic Receptor Antagonism
The β-blocking activity of carvedilol resides in its S-(-)-enantiomer.[2] The primary oxidative metabolites also exhibit β-adrenoceptor antagonism, with a notable potency observed for the S-(-)-enantiomers at the β1-adrenoceptor.[2] While specific Ki or IC50 values for all metabolites are not consistently reported across the literature, the available data indicates a significant contribution of the S-(-)-metabolites to the overall β-blocking profile.[2]
| Compound | Receptor | Parameter | Value (nmol/L) | Notes |
| S-(-)-Carvedilol | β-adrenoceptor | Kd | 0.4 | High affinity.[2] |
| R-(+)-Carvedilol | β-adrenoceptor | Kd | ~45 | Approximately 1% of the β-blocking activity of the racemate.[3] |
| Racemic Carvedilol | β1-adrenoceptor | KD | ~4-5 | Demonstrates high affinity.[4] |
| 4'-hydroxycarvedilol | β-adrenoceptor | Potency | ~13x > Carvedilol | The 4'-hydroxyphenyl metabolite is noted for its high potency. |
Table 1: β-Adrenergic Receptor Binding Affinities and Potencies.
Antioxidant Activity
A key finding in the study of carvedilol metabolites is their potent antioxidant activity, which in some cases, surpasses that of the parent compound and other well-known antioxidants like α-tocopherol. This activity is largely attributed to the phenolic hydroxyl groups on the metabolites, which can donate a hydrogen atom to scavenge free radicals.
| Compound | Assay | Parameter | Value |
| Carvedilol | DPPH | t1/2 (min) | > 60 |
| mol DPPH consumed/mol antioxidant | 0.02 | ||
| 4'-hydroxycarvedilol | DPPH | t1/2 (min) | 2.5 |
| mol DPPH consumed/mol antioxidant | 2.1 | ||
| 5'-hydroxycarvedilol | DPPH | t1/2 (min) | 0.75 |
| mol DPPH consumed/mol antioxidant | 2.3 | ||
| 3-hydroxycarvedilol | DPPH | t1/2 (min) | < 0.5 |
| mol DPPH consumed/mol antioxidant | 2.5 | ||
| α-tocopherol | DPPH | t1/2 (min) | 0.43 |
| mol DPPH consumed/mol antioxidant | 2.0 | ||
| BHT | DPPH | t1/2 (min) | 20 |
| mol DPPH consumed/mol antioxidant | 2.6 |
Table 2: Comparative Radical-Scavenging Activity of Carvedilol and its Phenolic Metabolites.
Key Signaling Pathways
The diverse bioactivities of carvedilol and its metabolites are underpinned by their modulation of several key signaling pathways.
β-Arrestin Biased Signaling at the β-Adrenoceptor
Carvedilol exhibits biased agonism at the β-adrenoceptor, preferentially activating β-arrestin-dependent signaling pathways over G-protein-mediated adenylyl cyclase activation. This leads to the phosphorylation of extracellular signal-regulated kinase (ERK), a pathway implicated in cardioprotective effects. The ability of carvedilol metabolites to modulate this pathway is an area of ongoing research.
Figure 2: Carvedilol-induced β-arrestin biased signaling.
Dual Antioxidant Mechanisms
The antioxidant effects of carvedilol and its metabolites are mediated through two distinct but complementary mechanisms. The phenolic metabolites directly scavenge free radicals, while the parent carvedilol molecule has been shown to inhibit iron-induced lipid peroxidation.
Figure 3: Dual antioxidant mechanisms.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this review, enabling researchers to replicate and build upon these findings.
β-Adrenergic Receptor Binding Assay (Radioligand Competition Assay)
This assay is used to determine the binding affinity (Ki) of carvedilol and its metabolites for β-adrenergic receptors.
Materials:
-
Cell membranes expressing β1- or β2-adrenergic receptors
-
Radioligand (e.g., [3H]-dihydroalprenolol or [125I]-cyanopindolol)
-
Unlabeled competitor (carvedilol or metabolite)
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)
-
Scintillation fluid and counter
Procedure:
-
Prepare a series of dilutions of the unlabeled competitor (carvedilol or metabolite).
-
In a microplate, incubate a fixed concentration of the radioligand with the cell membranes in the presence of varying concentrations of the competitor.
-
Include control wells with only radioligand and membranes (total binding) and wells with an excess of a non-specific ligand to determine non-specific binding.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.
-
Analyze the data using non-linear regression to determine the IC50 (concentration of competitor that inhibits 50% of specific radioligand binding).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Figure 4: Radioligand binding assay workflow.
DPPH Radical Scavenging Assay
This spectrophotometric assay measures the ability of carvedilol and its metabolites to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Materials:
-
DPPH solution in methanol (B129727) or ethanol
-
Carvedilol or metabolite solution in a suitable solvent
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of DPPH in methanol or ethanol.
-
Prepare a series of dilutions of the test compound (carvedilol or metabolite).
-
Add a fixed volume of the DPPH solution to a cuvette.
-
Add a specific volume of the test compound solution to the cuvette and mix.
-
Include a control cuvette with DPPH solution and the solvent used for the test compound.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (typically around 517 nm).
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Acontrol - Asample) / Acontrol] x 100
-
Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.
Conclusion
The metabolites of carvedilol are not inert byproducts but possess significant and, in some aspects, superior bioactivity compared to the parent drug. The phenolic metabolites, in particular, are potent antioxidants, likely contributing significantly to the overall antioxidant effects observed with carvedilol therapy. Furthermore, the S-(-)-enantiomers of the oxidative metabolites retain β1-adrenoceptor blocking activity, with 4'-hydroxycarvedilol demonstrating notable potency. Understanding the distinct pharmacological profiles of these metabolites is crucial for a comprehensive appreciation of carvedilol's therapeutic actions and may open avenues for the development of new cardiovascular drugs with tailored properties. Further research is warranted to fully elucidate the clinical relevance of these metabolites and their contribution to the long-term benefits of carvedilol treatment.
References
- 1. Carvedilol: A Nonselective Beta-blocking Agent With Antioxidant - Page 3 [medscape.com]
- 2. mdpi.com [mdpi.com]
- 3. UHPLC Enantiomer Resolution for the ɑ/β-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of carvedilol on adrenergic receptor pharmacology in human ventricular myocardium and lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Formation of Phenolic Metabolites of Carvedilol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carvedilol (B1668590) is a non-selective beta-adrenergic antagonist with alpha-1-adrenergic blocking activity, widely prescribed for the management of hypertension and heart failure. The clinical efficacy and safety profile of carvedilol are influenced by its extensive metabolism in the liver, which leads to the formation of several metabolites, some of which possess pharmacological activity. Among these, the phenolic metabolites are of particular interest due to their potential contribution to the overall therapeutic and adverse effects of the drug. This technical guide provides an in-depth overview of the formation of carvedilol's phenolic metabolites, detailing the enzymatic pathways, quantitative kinetics, experimental methodologies for their study, and the regulatory signaling pathways involved.
Metabolic Pathways of Carvedilol Phenolic Metabolite Formation
Carvedilol undergoes extensive phase I and phase II metabolism. The formation of phenolic metabolites is a critical step in its biotransformation, primarily occurring through aromatic ring oxidation catalyzed by cytochrome P450 (CYP) enzymes. The subsequent phase II reaction involves the glucuronidation of these newly formed hydroxyl groups by UDP-glucuronosyltransferases (UGTs).
Phase I: Aromatic Hydroxylation
The primary phenolic metabolites of carvedilol are 4'-hydroxycarvedilol and 5'-hydroxycarvedilol, formed by hydroxylation of the phenyl ring of the methoxyphenoxy moiety. Another minor phenolic metabolite, 8-hydroxycarvedilol, is formed by hydroxylation of the carbazole (B46965) ring.[1][2] The formation of these metabolites is stereoselective, with different CYP enzymes showing preferences for the R(+) and S(-) enantiomers of carvedilol.[1]
The key CYP enzymes involved in the formation of phenolic metabolites are:
-
CYP2D6: This is the principal enzyme responsible for the formation of 4'-hydroxycarvedilol and 5'-hydroxycarvedilol.[1][3][4] Genetic polymorphisms in the CYP2D6 gene can significantly impact the metabolism of carvedilol, leading to inter-individual variability in drug response.[3]
-
CYP2C9: While primarily associated with the O-demethylation of carvedilol, CYP2C9 also contributes to the formation of phenolic metabolites, although to a lesser extent than CYP2D6.[1][5]
-
Other CYPs: Minor contributions to carvedilol hydroxylation have been attributed to CYP3A4, CYP1A2, and CYP2E1.[1][4]
Phase II: Glucuronidation
The phenolic metabolites of carvedilol are further conjugated with glucuronic acid, a process that increases their water solubility and facilitates their excretion. This reaction is catalyzed by various UGT enzymes, including UGT1A1, UGT2B4, and UGT2B7.
Quantitative Data on Phenolic Metabolite Formation
The efficiency of phenolic metabolite formation by different CYP enzymes can be quantified by determining their kinetic parameters, namely the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax).
Table 1: Enzyme Kinetics of Carvedilol 4'-Hydroxylation by CYP2D6 Variants[3]
| CYP2D6 Variant | Km (μM) | Vmax (pmol/min/pmol CYP2D6) | Intrinsic Clearance (Vmax/Km) (μL/min/pmol CYP2D6) |
| CYP2D6.1 (Wild-type) | 3.8 ± 0.5 | 1.85 ± 0.07 | 0.49 |
| CYP2D6.2 | 8.1 ± 1.2 | 1.69 ± 0.11 | 0.21 |
| CYP2D6.10 | 10.2 ± 1.5 | 0.08 ± 0.01 | 0.008 |
Table 2: Enzyme Kinetics of Carvedilol 5'-Hydroxylation by CYP2D6 Variants[3]
| CYP2D6 Variant | Km (μM) | Vmax (pmol/min/pmol CYP2D6) | Intrinsic Clearance (Vmax/Km) (μL/min/pmol CYP2D6) |
| CYP2D6.1 (Wild-type) | 4.2 ± 0.6 | 1.98 ± 0.08 | 0.47 |
| CYP2D6.2 | 9.5 ± 1.4 | 1.75 ± 0.12 | 0.18 |
| CYP2D6.10 | 11.5 ± 1.8 | 0.07 ± 0.01 | 0.006 |
Table 3: Enzyme Kinetics of Carvedilol O-Desmethylation by CYP2C9 Variants[5]
| CYP2C9 Variant | Km (μM) | Vmax (pmol/min/pmol CYP2C9) | Intrinsic Clearance (Vmax/Km) (μL/min/pmol CYP2C9) |
| CYP2C9.1 (Wild-type) | 25.8 ± 3.1 | 0.85 ± 0.04 | 0.033 |
| CYP2C9.2 | 35.2 ± 4.5 | 0.65 ± 0.05 | 0.018 |
| CYP2C9.3 | 55.6 ± 7.8 | 0.21 ± 0.02 | 0.004 |
Note: Data for direct hydroxylation of carvedilol by CYP2C9 variants to form phenolic metabolites is limited. The data presented here for O-desmethylation provides an insight into the enzyme's interaction with carvedilol.
Experimental Protocols
The study of carvedilol metabolism relies on a combination of in vitro and in vivo experimental approaches.
In Vitro Metabolism Studies
Objective: To determine the kinetic parameters of carvedilol metabolism by specific CYP enzymes.
Methodology using Recombinant Human CYP Enzymes: [3]
-
Incubation Mixture Preparation: Prepare an incubation mixture in a total volume of 200 µL containing:
-
Recombinant human CYP enzyme (e.g., CYP2D6.1) (5-10 pmol)
-
Purified cytochrome b5 (5 pmol)
-
Phosphate-buffered saline (10 mM, pH 7.4)
-
Carvedilol (substrate) at varying concentrations (e.g., 1 µM to 50 µM)
-
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C.
-
Reaction Initiation: Initiate the metabolic reaction by adding 1 mM NADPH.
-
Incubation: Incubate the reaction mixture for 30 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding a suitable quenching solvent (e.g., ice-cold acetonitrile).
-
Sample Preparation: Centrifuge the mixture to pellet the protein. Collect the supernatant for analysis.
-
Metabolite Quantification: Analyze the concentration of the phenolic metabolites (4'-hydroxycarvedilol and 5'-hydroxycarvedilol) using a validated analytical method such as HPLC-MS/MS.
-
Data Analysis: Plot the rate of metabolite formation against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
In Vivo Pharmacokinetic Studies
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of carvedilol and its metabolites in humans.
Methodology for a Single-Dose, Crossover Bioequivalence Study: [6][7]
-
Subject Recruitment: Enroll healthy male and non-pregnant, non-lactating female volunteers.
-
Study Design: Employ a randomized, single-dose, two-treatment, two-period crossover design. A washout period of at least 7 days should be implemented between treatment periods.
-
Drug Administration: Administer a single oral dose of carvedilol (e.g., 12.5 mg tablet) with a standardized volume of water after an overnight fast.[6][8]
-
Blood Sampling: Collect serial blood samples into heparinized tubes at predetermined time points (e.g., pre-dose, and at 0.33, 0.67, 1, 1.33, 1.67, 2, 2.5, 3, 3.5, 4, 6, 9, 12, 24, and 30 hours post-dose).[6]
-
Plasma Preparation: Separate plasma by centrifugation at approximately 1,800 x g for 8-10 minutes at 4°C.[9]
-
Sample Storage: Store plasma samples at -70°C until analysis.[6]
-
Sample Analysis:
-
Extraction: Extract carvedilol and its metabolites from plasma using liquid-liquid extraction or solid-phase extraction.[6]
-
Quantification: Determine the plasma concentrations of carvedilol and its phenolic metabolites using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t1/2 (elimination half-life) using non-compartmental analysis.
Visualization of Pathways and Workflows
Metabolic Pathway of Carvedilol to Phenolic Metabolites
Caption: Phase I and II metabolic pathways of carvedilol leading to phenolic metabolites.
Experimental Workflow for In Vitro Metabolism Study
Caption: A typical workflow for an in vitro carvedilol metabolism experiment.
Signaling Pathways Regulating CYP2D6 and CYP2C9 Expression
Caption: Transcriptional regulation of CYP2D6 and CYP2C9 by nuclear receptors.
Conclusion
The formation of phenolic metabolites is a crucial aspect of carvedilol's disposition and pharmacology. A thorough understanding of the enzymes involved, their kinetics, and the factors that regulate their activity is essential for optimizing carvedilol therapy and for the development of new drugs with improved metabolic profiles. The methodologies and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the intricate processes governing the metabolism of this important cardiovascular drug. Future research should focus on obtaining more precise kinetic data for the less characterized metabolic pathways and on elucidating the clinical implications of the interplay between different metabolizing enzymes and their regulatory networks.
References
- 1. inabj.org [inabj.org]
- 2. Role of CAR and PXR in Xenobiotic Sensing and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcriptional Regulation of CYP2D6 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcriptional Regulation of CYP2D6 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of CYP2C9 genetic polymorphism in carvedilol O-desmethylation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Dose proportionality and pharmacokinetics of carvedilol sustained-release formulation: a single dose-ascending 10-sequence incomplete block study - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 3-Hydroxy Carvedilol in the Antioxidant Profile of Carvedilol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carvedilol (B1668590), a non-selective beta-blocker with vasodilating properties, is widely prescribed for cardiovascular conditions. Beyond its primary pharmacological actions, carvedilol exhibits significant antioxidant effects, a property that contributes to its cardioprotective benefits. Emerging evidence strongly indicates that the antioxidant capacity of carvedilol is not primarily due to the parent compound itself, but rather to its phenolic metabolites, with 3-hydroxy carvedilol being a key contributor. This technical guide provides an in-depth analysis of the contribution of this compound to the overall antioxidant effects of its parent drug, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms.
Introduction: The Antioxidant Paradox of Carvedilol
While carvedilol has been recognized for its antioxidant properties, studies have revealed a significant discrepancy between the in vitro antioxidant activity of the parent drug and its observed in vivo effects.[1][2] This has led to the investigation of its metabolites as the primary drivers of this antioxidant action. Carvedilol is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, leading to the formation of several metabolites, including the phenolic derivatives this compound, 4'-hydroxy carvedilol, and 5'-hydroxy carvedilol.[1][3] These metabolites, particularly this compound, have demonstrated potent free-radical scavenging and anti-lipid peroxidation activities that far exceed those of the parent compound.[1][4][5]
Quantitative Assessment of Antioxidant Activity
The superior antioxidant potential of this compound has been quantified in various in vitro assays. The following tables summarize the comparative antioxidant activities of carvedilol, its metabolites, and other benchmark antioxidants.
Table 1: Comparison of Radical-Inhibiting Activity using DPPH Assay [1]
| Compound | Time for 50% DPPH Reduction (t1/2, min) | Moles of DPPH Consumed per Mole of Antioxidant |
| Carvedilol | > 240 | ~ 0 |
| This compound | < 1 | 2.0 |
| 4'-Hydroxy Carvedilol | 19.8 | 1.0 |
| 5'-Hydroxy Carvedilol | 4.5 | 1.8 |
| α-Tocopherol | 1.5 | 1.0 |
| BHT (Butylated hydroxytoluene) | 48.5 | 1.0 |
This data clearly demonstrates the negligible antioxidant activity of carvedilol itself in the DPPH assay, while its metabolite, this compound, exhibits significantly more potent radical scavenging activity than the well-known antioxidant α-tocopherol.[1]
Table 2: Inhibition of Lipid Peroxidation
| Compound | IC50 for Fe(++)-initiated Lipid Peroxidation in Rat Brain Homogenate (µM) |
| Carvedilol | 8.1[6] |
| BM-910228 (a hydroxylated analog) | 0.22 [7] |
| Propranolol | > 1000[6] |
| Atenolol | > 1000[6] |
| α-Tocopherol Succinate | 125[7] |
| Trolox | 31[7] |
While carvedilol shows some activity in inhibiting lipid peroxidation, its hydroxylated analog, which shares structural similarities with this compound, is orders of magnitude more potent.[6][7] It has been noted that hydroxylated metabolites of carvedilol can have 50-80 times more antioxidant activity than the parent compound.[5][8]
Key Mechanisms of Antioxidant Action
The antioxidant effects of this compound are attributed to several key mechanisms:
-
Direct Free Radical Scavenging: The phenolic hydroxyl group on the carbazole (B46965) moiety of this compound is crucial for its ability to donate a hydrogen atom to neutralize free radicals, such as reactive oxygen species (ROS).[1][6] This action breaks the chain reaction of lipid peroxidation.
-
Inhibition of Lipid Peroxidation: By scavenging initiating and propagating radicals, this compound effectively inhibits the process of lipid peroxidation in cellular membranes, thereby protecting against oxidative damage.[6][9][10]
-
Metal Ion Chelation: Some studies suggest that carvedilol and its metabolites may exert antioxidant effects by chelating metal ions like Fe³⁺, which can catalyze the formation of ROS.[2][10][11]
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the free radical scavenging ability of a compound.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow. The decrease in absorbance at a specific wavelength is proportional to the radical scavenging activity of the compound.[1][4]
Protocol:
-
A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared to a specific concentration (e.g., 50 µM).
-
The test compound (carvedilol, this compound, etc.) is dissolved in the same solvent to various concentrations.
-
The test compound solution is mixed with the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period.
-
The absorbance of the solution is measured at the wavelength of maximum absorbance for DPPH (typically around 515-517 nm) using a UV-Vis spectrophotometer.
-
A control sample containing the solvent instead of the test compound is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
The IC₅₀ value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) can be determined from a plot of scavenging activity versus compound concentration.
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
This assay measures the extent of lipid peroxidation by quantifying the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation.
Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex, which can be measured spectrophotometrically.
Protocol:
-
A biological sample (e.g., rat brain homogenate, isolated mitochondria) is incubated with an inducer of lipid peroxidation, such as Fe²⁺ ions.[6][7]
-
The test compound is added to the sample at various concentrations.
-
The reaction is incubated at 37°C for a specific time.
-
The reaction is stopped by adding a solution of trichloroacetic acid (TCA) to precipitate proteins.
-
The sample is centrifuged, and the supernatant is collected.
-
A solution of TBA is added to the supernatant.
-
The mixture is heated in a boiling water bath for a set time (e.g., 15-60 minutes) to allow for the formation of the MDA-TBA adduct.
-
After cooling, the absorbance of the pink-colored solution is measured at a wavelength of around 532 nm.
-
The concentration of TBARS is calculated using a standard curve prepared with a known concentration of MDA or a similar standard.
-
The percentage inhibition of lipid peroxidation is calculated by comparing the TBARS formation in the presence and absence of the test compound.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key pathways and relationships involved in the antioxidant action of carvedilol and its metabolites.
Caption: Carvedilol metabolism to active antioxidant metabolites.
Caption: Workflow for the DPPH radical scavenging assay.
Conclusion
References
- 1. Comparison of free-radical inhibiting antioxidant properties of carvedilol and its phenolic metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant action of the antihypertensive drug, carvedilol, against lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Comparison of free-radical inhibiting antioxidant properties of carvedilol and its phenolic metabolites - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Carvedilol, a new vasodilator and beta adrenoceptor antagonist, is an antioxidant and free radical scavenger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of heart mitochondrial lipid peroxidation by non-toxic concentrations of carvedilol and its analog BM-910228 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ahajournals.org [ahajournals.org]
- 10. Carvedilol inhibition of lipid peroxidation. A new antioxidative mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols for the Quantification of 3-Hydroxy Carvedilol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carvedilol (B1668590) is a non-selective beta-adrenergic receptor antagonist with additional alpha-1-adrenergic blocking activity, widely used in the treatment of cardiovascular diseases. It is extensively metabolized in the liver, with one of its major active metabolites being 3-hydroxy carvedilol (also known as 4'-hydroxyphenyl carvedilol). This metabolite contributes to the overall therapeutic effect of the drug. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the analytical quantification of this compound, primarily utilizing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Analytical Methods Overview
The most prevalent and reliable methods for the quantification of this compound in biological matrices such as plasma are based on High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS). These methods offer high sensitivity, selectivity, and throughput, which are essential for bioanalytical applications.
Key features of these methods include:
-
Sample Preparation: Efficient extraction of the analyte from the complex biological matrix is critical. Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).
-
Chromatographic Separation: Reversed-phase chromatography is typically employed to separate this compound from endogenous plasma components and the parent drug, carvedilol.
-
Detection: Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and sensitivity for quantification.
Quantitative Data Summary
The following tables summarize the key quantitative parameters from various validated LC-MS/MS methods for the determination of this compound.
Table 1: Linearity and Limit of Quantification
| Analyte | Matrix | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Reference |
| 4'-hydroxyphenyl carvedilol | Human Plasma | 0.050 - 10.017 | 0.050 | [1] |
| 4'-hydroxyphenyl carvedilol | Human Plasma | 0.01 - 10 | 0.01 | [2] |
| 4-Hydroxyphenyl Carvedilol | Human Plasma | 0.1 - 250 | 0.1 | |
| Hydroxyphenyl carvedilol enantiomers | Human Plasma | 0.05 - 10 | 0.05 | [3] |
| 3- and 8-hydroxy carvedilol | Whole Blood/Plasma | 0.024/0.049 - 50.000 | 0.024/0.049 | [4] |
Table 2: Precision and Accuracy
| Analyte | Matrix | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| 4'-hydroxyphenyl carvedilol | Human Plasma | < 15 | < 15 | Within ±15% | [1] |
| 4'-hydroxyphenyl carvedilol | Human Plasma | 0.74 - 3.88 | 0.74 - 3.88 | 96.4 - 103.3 | [2] |
| 4-Hydroxyphenyl Carvedilol | Human Plasma | < 15 | < 15 | 91.6 - 106.2 | |
| Hydroxyphenyl carvedilol enantiomers | Human Plasma | < 9.74 | < 9.74 | Within ± 10.30% | [3] |
Experimental Protocols
Protocol 1: LC-MS/MS Method for Simultaneous Quantification of Carvedilol and 4'-Hydroxyphenyl Carvedilol in Human Plasma
This protocol is based on a validated method utilizing liquid-liquid extraction for sample preparation.[1]
1. Materials and Reagents:
-
Carvedilol and 4'-hydroxyphenyl carvedilol reference standards
-
Propranolol (B1214883) (Internal Standard, IS)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
tert-Butyl methyl ether
-
Formic acid
-
Human plasma (drug-free)
2. Instrumentation:
-
LC-MS/MS system (e.g., Shimadzu) with an electrospray ionization (ESI) source.
-
BDS Hypersil C18 column (5 µm, 2.1 x 150 mm) or equivalent.
3. Standard and Sample Preparation:
-
Stock Solutions: Prepare individual stock solutions of carvedilol, 4'-hydroxyphenyl carvedilol, and propranolol (IS) in methanol at a concentration of 1.0 mg/mL.
-
Working Solutions: Prepare serial dilutions of the stock solutions with an appropriate solvent (e.g., water or methanol).
-
Calibration Standards and Quality Control (QC) Samples: Spike blank human plasma with the working solutions to prepare calibration standards and QC samples at various concentrations.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of plasma sample, add 10 µL of IS working solution.
-
Add 2.5 mL of tert-butyl methyl ether.
-
Vortex mix for 2 minutes.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue with 150 µL of the mobile phase.
-
Inject 5 µL into the LC-MS/MS system.
-
4. Chromatographic and Mass Spectrometric Conditions:
-
Mobile Phase: A mixture of acetonitrile and 2 mM ammonium formate (pH 3.0).
-
Flow Rate: As optimized for the specific column and system.
-
Column Temperature: Ambient.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Carvedilol: m/z 407.10 → 100.10
-
4'-hydroxyphenyl carvedilol: m/z 423.10 → 222.00
-
Propranolol (IS): m/z 260.10 → 116.20
-
Protocol 2: UPLC-MS/MS Method using Solid-Phase Extraction
This protocol is based on a validated high-throughput method utilizing solid-phase extraction.[2]
1. Materials and Reagents:
-
Carvedilol and 4'-hydroxyphenyl carvedilol reference standards
-
Deuterated carvedilol and 4'-hydroxyphenyl carvedilol (Internal Standards, IS)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Human plasma (drug-free)
-
Solid-phase extraction (SPE) cartridges (e.g., Strata-X)
2. Instrumentation:
-
UPLC-MS/MS system with an ESI source.
-
UPLC C18 column (1.7 µm, 50 x 2.1 mm) or equivalent.
3. Standard and Sample Preparation:
-
Stock and Working Solutions: Prepare as described in Protocol 1, using deuterated analogues as internal standards.
-
Calibration Standards and QC Samples: Prepare as described in Protocol 1.
-
Sample Preparation (Solid-Phase Extraction):
-
To 100 µL of plasma sample, add the internal standard solution.
-
Precondition the SPE cartridge with methanol followed by acidified water.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes with an appropriate solvent (e.g., methanol).
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase.
-
Inject into the UPLC-MS/MS system.
-
4. Chromatographic and Mass Spectrometric Conditions:
-
Mobile Phase: Acetonitrile and 4.0 mM ammonium formate (pH 3.0, adjusted with 0.1% formic acid) in a gradient or isocratic elution.
-
Flow Rate: As optimized for the UPLC system.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Monitor the specific precursor to product ion transitions for carvedilol, 4'-hydroxyphenyl carvedilol, and their deuterated internal standards.
Signaling Pathways and Experimental Workflows
Carvedilol Signaling Pathways
Carvedilol exhibits biased agonism at β-adrenergic receptors, meaning it can differentially activate downstream signaling pathways. It acts as an antagonist for G-protein-mediated signaling while simultaneously acting as an agonist for β-arrestin-mediated signaling.[5][6] This unique property is thought to contribute to its clinical efficacy.
Caption: Carvedilol's biased agonism at the β-adrenergic receptor.
Experimental Workflow for this compound Quantification
The following diagram illustrates a typical workflow for the quantification of this compound in a biological sample.
Caption: General workflow for bioanalytical quantification.
References
- 1. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral analysis of carvedilol and its metabolites hydroxyphenyl carvedilol and O-desmethyl carvedilol in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. A unique mechanism of beta-blocker action: carvedilol stimulates beta-arrestin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust and Sensitive HPLC-MS/MS Method for the Quantification of 3-Hydroxy Carvedilol in Human Plasma
Abstract
This application note describes a highly selective and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the determination of 3-Hydroxy carvedilol (B1668590) in human plasma. The protocol employs a straightforward liquid-liquid extraction procedure for sample preparation and utilizes a deuterated internal standard to ensure accuracy and precision. The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This method has been validated according to FDA guidelines and is suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Carvedilol is a non-selective beta-adrenergic blocking agent with alpha-blocking activity, widely used in the treatment of hypertension and congestive heart failure.[1] It is extensively metabolized in the liver, forming several metabolites, including hydroxylated and demethylated derivatives. 3-Hydroxy carvedilol is one of the pharmacologically active metabolites. Monitoring its concentration in human plasma is crucial for understanding the overall therapeutic effect and pharmacokinetic profile of carvedilol. This document provides a detailed protocol for a validated HPLC-MS/MS method for the quantification of this compound in human plasma.
Experimental
-
This compound reference standard
-
Carvedilol-d5 (Internal Standard, IS)
-
HPLC-grade methanol (B129727), acetonitrile, and methyl tert-butyl ether (MTBE)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Ultrapure water
-
Drug-free human plasma
-
HPLC System: Agilent 1200 series or equivalent
-
Mass Spectrometer: AB Sciex API 5500 Qtrap or equivalent[2]
-
Chromatographic Column: C18 column (e.g., 50 x 2.1 mm, 1.7 µm)[3][4]
A summary of the optimized HPLC-MS/MS parameters is provided in the table below.
| Parameter | Condition |
| HPLC | |
| Column | C18 (50 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 20% B to 80% B in 3 min, hold at 80% B for 1 min, return to 20% B in 0.1 min, hold at 20% B for 0.9 min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 5500 V[2] |
| Source Temperature | 500 °C[2] |
| Curtain Gas | 30 psi[2] |
| Nebulizer Gas (Gas 1) | 55 psi[2] |
| Turbo Gas (Gas 2) | 55 psi[2] |
| Collision Gas | Medium[2] |
| MRM Transitions | This compound: m/z 423.2 → 100.1Carvedilol-d5 (IS): m/z 412.2 → 105.1[2] |
| Dwell Time | 150 ms |
Protocols
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and Carvedilol-d5 in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of methanol and water to create working solutions for calibration standards and quality control samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Carvedilol-d5 stock solution with a 50:50 mixture of methanol and water to obtain a final concentration of 100 ng/mL.
The following diagram illustrates the sample preparation workflow.
Caption: Liquid-liquid extraction workflow for this compound from human plasma.
Protocol:
-
Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Add 25 µL of the Carvedilol-d5 internal standard working solution (100 ng/mL).
-
Vortex the sample for 10 seconds.
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the initial mobile phase (20% B).
-
Transfer the reconstituted sample to an autosampler vial for injection into the HPLC-MS/MS system.
Method Validation Summary
The method was validated for linearity, precision, accuracy, recovery, matrix effect, and stability. All validation parameters met the acceptance criteria as per the FDA guidelines.
| Parameter | Result |
| Linearity | |
| Calibration Range | 0.05 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Precision & Accuracy | |
| Intra-day Precision (CV%) | < 10% |
| Inter-day Precision (CV%) | < 12% |
| Accuracy (%) | 90 - 110% |
| Recovery & Matrix Effect | |
| Extraction Recovery | > 85% |
| Matrix Effect | Minimal, compensated by the internal standard. |
| Stability | |
| Bench-top (8h, RT) | Stable |
| Freeze-thaw (3 cycles) | Stable[5] |
| Long-term (-70°C, 30 days) | Stable |
Logical Relationship of the Analytical Process
The following diagram outlines the logical flow of the entire analytical procedure.
Caption: Overall logical workflow of the bioanalytical method.
Conclusion
The described HPLC-MS/MS method provides a reliable, sensitive, and robust approach for the quantification of this compound in human plasma. The simple sample preparation procedure and the use of a stable isotope-labeled internal standard contribute to the high throughput and accuracy of the method, making it well-suited for pharmacokinetic and clinical studies.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Validation of a quantitative multiplex LC-MS/MS assay of carvedilol, enalaprilat, and perindoprilat in dried blood spots from heart failure patients and its cross validation with a plasma assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput UPLC-MS/MS Method for the Simultaneous Quantification of Carvedilol and its Metabolites in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous determination of the non-selective β-blocker carvedilol (B1668590) and its primary active metabolite, 4'-hydroxyphenyl carvedilol, in human plasma. This high-throughput assay employs a simple solid-phase extraction (SPE) procedure for sample cleanup and offers excellent accuracy and precision over a clinically relevant concentration range. The method is well-suited for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.
Introduction
Carvedilol is a widely prescribed medication for the treatment of heart failure and hypertension.[1] It is metabolized in the liver by cytochrome P450 enzymes, primarily CYP2D6 and CYP2C9, through aromatic ring oxidation and glucuronidation.[1][2][3] The main metabolic pathways include the formation of active metabolites such as 4'-hydroxyphenyl carvedilol and 5'-hydroxyphenyl carvedilol, as well as the inactive O-desmethylcarvedilol.[4] The 4'-hydroxyphenyl metabolite, in particular, exhibits significantly more potent β-blocking activity than the parent compound.[1] Therefore, a reliable method for the simultaneous quantification of carvedilol and its key metabolites is crucial for understanding its complete pharmacological profile. This UPLC-MS/MS method provides a rapid and sensitive analytical solution for this purpose.
Experimental
Materials and Reagents
-
Carvedilol, 4'-hydroxyphenyl carvedilol, and their deuterated internal standards (IS) were of reference standard grade.
-
HPLC-grade methanol (B129727) and acetonitrile (B52724) were used.
-
Ammonium (B1175870) formate (B1220265) and formic acid were of analytical grade.
-
Human plasma was sourced from authorized suppliers.
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis MCX) were used for sample preparation.
Sample Preparation
A solid-phase extraction (SPE) method is employed for the extraction of carvedilol and its metabolites from human plasma.[5][6]
-
To 100 µL of human plasma in a polypropylene (B1209903) tube, add 25 µL of the internal standard working solution (containing deuterated carvedilol and 4'-hydroxyphenyl carvedilol).
-
Add 100 µL of 0.1 M hydrochloric acid and vortex for 30 seconds.
-
Condition an SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M hydrochloric acid followed by 1 mL of methanol.
-
Elute the analytes with 1 mL of a 5% ammonium hydroxide (B78521) in methanol solution.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
UPLC Conditions
Chromatographic separation is achieved using a UPLC system with a C18 column.[5][7]
| Parameter | Value |
| Column | UPLC C18 (e.g., 50 x 2.1 mm, 1.7 µm) |
| Mobile Phase | Acetonitrile and 4.0 mM ammonium formate (pH 3.0 with 0.1% formic acid) (78:22, v/v)[5][7] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Run Time | 3 minutes |
MS/MS Conditions
The analytes are detected using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[5][7]
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions
The following multiple reaction monitoring (MRM) transitions are used for the quantification of carvedilol, 4'-hydroxyphenyl carvedilol, and their internal standards.[8][9]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Carvedilol | 407.2 | 100.3 | 25 |
| Carvedilol-d5 (B582782) (IS) | 412.2 | 100.3 | 25 |
| 4'-Hydroxyphenyl carvedilol | 423.2 | 100.1 | 28 |
| 4'-Hydroxyphenyl carvedilol-d5 (IS) | 428.2 | 100.1 | 28 |
Results and Discussion
Method Validation
The method was validated according to regulatory guidelines, demonstrating excellent linearity, accuracy, precision, and recovery.
-
Linearity: The calibration curves were linear over the concentration range of 0.05 to 50 ng/mL for carvedilol and 0.01 to 10 ng/mL for 4'-hydroxyphenyl carvedilol.[5][7][10] The coefficient of determination (r²) for all curves was >0.99.
-
Accuracy and Precision: The intra- and inter-day precision and accuracy were within ±15% for all quality control (QC) samples.[5][7]
-
Recovery: The extraction recovery of carvedilol and 4'-hydroxyphenyl carvedilol from human plasma was consistently high, typically between 94% and 99%.[5][7]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the UPLC-MS/MS method.
| Analyte | Retention Time (min) | LLOQ (ng/mL) | ULOQ (ng/mL) |
| Carvedilol | 1.2 | 0.05 | 50 |
| 4'-Hydroxyphenyl carvedilol | 0.9 | 0.01 | 10 |
Signaling Pathways and Experimental Workflow
Carvedilol Metabolism
Carvedilol undergoes extensive metabolism in the liver, primarily mediated by CYP2D6 and CYP2C9 enzymes.[2][4] The main pathways are aromatic ring oxidation to form 4'- and 5'-hydroxyphenyl carvedilol and O-demethylation.[4]
References
- 1. Carvedilol - Wikipedia [en.wikipedia.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. trial.medpath.com [trial.medpath.com]
- 4. ClinPGx [clinpgx.org]
- 5. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. UPLC‐MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4′‐hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers (2013) | Daxesh P. Patel | 24 Citations [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Solid-Phase Extraction of Carvedilol Metabolites from Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the solid-phase extraction (SPE) of hydroxylated carvedilol (B1668590) metabolites from biological samples, primarily human plasma. The focus is on providing a robust methodology for sample clean-up and concentration prior to analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Carvedilol is a non-selective beta-adrenergic receptor antagonist with alpha-1 blocking activity, widely used in the treatment of hypertension and heart failure. It is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2D6 and CYP2C9, into several metabolites.[1] The main active metabolites identified in humans include O-desmethyl carvedilol (ODMC), 4'-hydroxyphenyl carvedilol (4-OHC), and 5'-hydroxyphenyl carvedilol (5-OHC).[2] Notably, 4'-hydroxyphenyl carvedilol exhibits potent beta-blocking activity.[2][3] While the user query specified "3-Hydroxy carvedilol," the scientific literature predominantly focuses on the analysis of 4'- and 5'-hydroxyphenyl carvedilol. The chemical name for this compound is 4-[2-hydroxy-3-[2-(2-methoxyphenoxy)ethylamino]propoxy]-9H-carbazol-3-ol.[4] Given the available data, this protocol is optimized for the extraction of the major phenolic metabolites, 4'- and 5'-hydroxyphenyl carvedilol, and can likely be adapted for other hydroxylated metabolites.
Solid-phase extraction is a widely adopted technique for the sample preparation of carvedilol and its metabolites from complex biological matrices like plasma.[5][6] It offers significant advantages over liquid-liquid extraction (LLE) by providing cleaner extracts, reducing solvent consumption, and being amenable to automation.[6] Polymeric reversed-phase sorbents are commonly employed for this purpose.[4]
Quantitative Data Summary
The following table summarizes the quantitative data from various studies on the analysis of carvedilol and its hydroxylated metabolites in human plasma.
| Analyte | Extraction Method | LLOQ (ng/mL) | Recovery (%) | Reference |
| Carvedilol | SPE | 0.5 | 78.9 | [5] |
| 4'-Hydroxyphenyl carvedilol | SPE | 0.3 | 83.25 | [5] |
| Carvedilol | SPE | 0.05 | 94-99 | [7] |
| 4'-Hydroxyphenyl carvedilol | SPE | 0.01 | 94-99 | [7] |
LLOQ: Lower Limit of Quantification SPE: Solid-Phase Extraction
Experimental Workflow
The following diagram illustrates the general workflow for the solid-phase extraction of hydroxylated carvedilol metabolites from biological samples.
Detailed Experimental Protocol
This protocol is a synthesis of methodologies reported for the solid-phase extraction of carvedilol and its hydroxylated metabolites from human plasma. It is intended as a starting point and may require optimization for specific applications and analytical instrumentation.
Materials and Reagents:
-
Solid-Phase Extraction (SPE) Cartridges: Polymeric reversed-phase sorbent (e.g., Strata-X, Oasis HLB), 30 mg/1 mL or similar.
-
Human Plasma (or other biological matrix)
-
Carvedilol, 4'-Hydroxyphenyl carvedilol, and/or 5'-Hydroxyphenyl carvedilol analytical standards
-
Internal Standard (IS): A deuterated analog of carvedilol or a structurally similar compound.
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric Acid (or other suitable acid for sample acidification)
-
Ammonium (B1175870) Formate
-
Formic Acid
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
-
Vortex Mixer
-
Centrifuge
Procedure:
-
Standard and Internal Standard Preparation:
-
Prepare stock solutions of carvedilol, its metabolites, and the internal standard in methanol.
-
Prepare working standard solutions by serial dilution of the stock solutions with an appropriate solvent (e.g., 50:50 methanol:water).
-
-
Sample Pretreatment:
-
Thaw frozen plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 200 µL of plasma.
-
Add a specific volume of the internal standard working solution.
-
Acidify the plasma sample by adding a small volume of dilute phosphoric acid (e.g., 2% v/v) to disrupt protein binding.
-
Vortex mix the sample for 30 seconds.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 5 minutes to pellet precipitated proteins.
-
Transfer the supernatant to a clean tube for loading onto the SPE cartridge.
-
-
Solid-Phase Extraction:
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through the sorbent bed. This solvates the stationary phase.
-
Equilibration: Equilibrate the cartridge by passing 1 mL of water through the sorbent bed. This prepares the sorbent for the aqueous sample. Do not allow the cartridge to dry out after this step.
-
Loading: Load the pretreated plasma supernatant onto the conditioned and equilibrated SPE cartridge. Apply a slow and steady flow rate (e.g., 1 mL/min) to ensure adequate interaction between the analytes and the sorbent.
-
Washing: Wash the cartridge with 1 mL of water to remove salts and other polar interferences. A second wash with a weak organic solvent mixture (e.g., 5% methanol in water) can be performed to remove less polar interferences without eluting the analytes of interest.
-
Elution: Elute the analytes from the SPE cartridge by passing 1 mL of an appropriate elution solvent (e.g., methanol or a mixture of acetonitrile and 4.0 mM ammonium formate, pH 3.0 adjusted with 0.1% formic acid (78:22, v/v)) through the sorbent bed.[7] Collect the eluate in a clean tube.
-
-
Eluate Processing and Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the mobile phase used for the LC-MS/MS analysis.
-
Vortex the reconstituted sample to ensure complete dissolution.
-
Transfer the sample to an autosampler vial for injection into the LC-MS/MS system.
-
Signaling Pathway Diagram
While there isn't a direct signaling pathway involved in the solid-phase extraction process itself, the metabolism of carvedilol, which produces the hydroxylated metabolites of interest, is a critical biological pathway for researchers in this field. The following diagram illustrates the primary metabolic pathway of carvedilol.
Conclusion
This application note provides a detailed protocol and supporting information for the solid-phase extraction of hydroxylated carvedilol metabolites from biological samples. The use of polymeric reversed-phase SPE cartridges offers a reliable and efficient method for sample clean-up, leading to improved analytical sensitivity and accuracy. The provided protocol serves as a strong foundation for researchers and scientists, and can be further optimized to meet specific experimental needs and analytical platforms.
References
- 1. Carvedilol response - NIH Genetic Testing Registry (GTR) - NCBI [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound | CAS 146574-43-8 | LGC Standards [lgcstandards.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Chiral Separation of 3-Hydroxy Carvedilol Enantiomers by High-Performance Liquid Chromatography (HPLC)
Application Note and Protocol
Introduction
Carvedilol (B1668590) is a non-selective β-adrenergic receptor antagonist with α1-blocking activity, widely used in the treatment of hypertension and congestive heart failure. It is administered as a racemic mixture of its (R)-(+)- and (S)-(−)-enantiomers. The enantiomers of carvedilol exhibit different pharmacological activities and pharmacokinetic profiles. The metabolism of carvedilol primarily yields three active metabolites: 4'-hydroxy carvedilol, 5'-hydroxy carvedilol, and O-desmethyl carvedilol. The S-(-)-enantiomers of the oxidative metabolites contribute significantly to the β-antagonistic effect.[1][2] Therefore, the enantioselective analysis of carvedilol and its metabolites, including the 3-hydroxy carvedilol enantiomers (which correspond to the hydroxylated forms on the carbazole (B46965) ring, typically 4'- or 5'-hydroxy carvedilol), is crucial for pharmacokinetic studies, drug metabolism research, and quality control in pharmaceutical formulations.
This application note provides a detailed protocol for the chiral separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.
Principle of Separation
Chiral separation by HPLC is achieved by utilizing a chiral stationary phase (CSP) that interacts differently with the two enantiomers of an analyte. This differential interaction leads to different retention times for the enantiomers, allowing for their separation and quantification. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed for the chiral resolution of a wide range of compounds, including carvedilol and its metabolites.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the sample preparation and HPLC analysis of this compound enantiomers.
Materials and Reagents
-
Racemic this compound standard
-
HPLC grade acetonitrile
-
HPLC grade methanol (B129727)
-
HPLC grade isopropanol
-
HPLC grade n-Heptane or hexane
-
Potassium phosphate (B84403) monobasic
-
Potassium phosphate dibasic
-
Ammonium acetate
-
Diethylamine
-
Deionized water
-
0.45 µm membrane filters for solvent filtration
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Fluorescence detector
-
-
Chiral HPLC Column (see Table 1 for examples)
-
Data acquisition and processing software
Sample Preparation
-
Standard Stock Solution: Prepare a stock solution of racemic this compound in methanol or a suitable solvent at a concentration of 1 mg/mL.
-
Working Standard Solution: Dilute the stock solution with the mobile phase to a final concentration suitable for injection (e.g., 10 µg/mL).
-
Filtration: Filter the working standard solution through a 0.45 µm syringe filter before injection.
HPLC Method
The following table summarizes a selection of reported HPLC methods for the chiral separation of carvedilol and its hydroxylated metabolites. Method 1 is an optimized UHPLC method for simultaneous separation of carvedilol and its major metabolites.
Table 1: HPLC and UHPLC Methods for Chiral Separation
| Parameter | Method 1 (UHPLC)[2] | Method 2 (HPLC)[3] | Method 3 (HPLC)[4] |
| Column | Chiralpak IB N-5 (5 µm) | Phenomenex Lux-cellulose–4 (250 mm × 4.6 mm; 5 µ particle size) | Chiralpak AD (2.0 mm x 250 mm) |
| Mobile Phase | 80% Organic Modifier (87% Acetonitrile: 13% Methanol) and 20% 20 mM Potassium Phosphate Buffer (pH 7.0) | Isopropanol and n-Heptane (60:40 v/v) | Hexane:Isopropanol:Diethylamine (78:22:1, v/v) |
| Flow Rate | 0.5 mL/min | 1.0 mL/min | Not Specified |
| Column Temp. | 25 °C | Ambient | Not Specified |
| Detection | UV | UV at 254 nm | Fluorescence (Ex: 284 nm, Em: 343 nm) |
| Injection Vol. | 10 µL | Not Specified | Not Specified |
Data Analysis
-
Identification: Identify the peaks corresponding to the two enantiomers of this compound based on their retention times.
-
Resolution (Rs): Calculate the resolution between the two enantiomeric peaks using the following formula:
-
Rs = 2(t_R2 - t_R1) / (w_1 + w_2)
-
Where t_R1 and t_R2 are the retention times of the two enantiomers, and w_1 and w_2 are their respective peak widths at the base. A resolution of ≥ 1.5 indicates baseline separation.
-
-
Enantiomeric Excess (%ee): If applicable, calculate the enantiomeric excess using the peak areas of the two enantiomers:
-
%ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100
-
Data Presentation
The following table presents representative quantitative data for the chiral separation of carvedilol and its hydroxylated metabolites.
Table 2: Representative Chromatographic Data
| Analyte | Chiral Stationary Phase | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Resolution (Rs) | Reference |
| Carvedilol | Phenomenex Lux-cellulose–4 | Not Specified | Not Specified | 1.91 | [3] |
| 5'-hydroxy carvedilol | Chiralpak IB N-5 | ~12 | ~13 | > 1.5 (visual) | [2] |
| 4'-hydroxy carvedilol | Chiralpak IB N-5 | ~14 | ~15 | > 1.5 (visual) | [2] |
Note: Retention times are approximate and can vary depending on the specific HPLC system and conditions.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the chiral separation of this compound enantiomers by HPLC.
Caption: Workflow for Chiral HPLC Separation.
Conclusion
The protocol described in this application note provides a reliable and effective method for the chiral separation of this compound enantiomers using HPLC. The use of a suitable chiral stationary phase, such as polysaccharide-based columns, in combination with an optimized mobile phase, allows for the successful resolution of the enantiomers. This method is applicable to various research and development settings, including pharmacokinetic analysis, metabolic studies, and quality control of pharmaceutical products. The provided workflow and data tables serve as a comprehensive guide for researchers and scientists in the field.
References
- 1. mdpi.com [mdpi.com]
- 2. UHPLC Enantiomer Resolution for the ɑ/β-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC Method Development and Validation of S(-)-Carvedilol from API and Formulations [scirp.org]
- 4. Enantioselective and highly sensitive determination of carvedilol in human plasma and whole blood after administration of the racemate using normal-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 3-Hydroxy Carvedilol as a Reference Standard: Application Note and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis, purification, and characterization of 3-Hydroxy Carvedilol, a metabolite of the widely used cardiovascular drug, Carvedilol. The availability of a well-characterized reference standard is crucial for pharmacokinetic studies, drug metabolism research, and impurity profiling in pharmaceutical development. This application note details a proposed synthetic route, comprehensive experimental protocols, and analytical methods for ensuring the purity and identity of the synthesized compound. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams.
Introduction
Carvedilol is a non-selective beta-adrenergic antagonist with alpha-1-adrenergic blocking activity, widely prescribed for the treatment of heart failure and hypertension. It is extensively metabolized in the liver, primarily through aromatic ring oxidation and glucuronidation, leading to the formation of several metabolites. One of these is this compound. To accurately quantify this metabolite in biological matrices and to assess its potential pharmacological activity, a high-purity reference standard is essential. This document outlines a detailed methodology for the laboratory-scale synthesis of this compound.
Proposed Synthesis Pathway
The synthesis of this compound can be envisioned as a three-step process, commencing with the synthesis of the key intermediate, 3-hydroxy-9H-carbazole. This is followed by the introduction of the oxirane ring and subsequent coupling with the 2-(2-methoxyphenoxy)ethanamine side chain.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade or higher. Reactions should be monitored by Thin Layer Chromatography (TLC) on silica (B1680970) gel plates.
Table 1: Reagents and Solvents
| Reagent/Solvent | Grade | Supplier |
| Substituted Aniline | Reagent | Sigma-Aldrich |
| Substituted Quinone | Reagent | Sigma-Aldrich |
| Epichlorohydrin | Reagent | Sigma-Aldrich |
| 2-(2-Methoxyphenoxy)ethanamine | Reagent | Sigma-Aldrich |
| Sodium Hydroxide | ACS | Fisher Scientific |
| Potassium Carbonate | ACS | Fisher Scientific |
| Dichloromethane (DCM) | HPLC | Fisher Scientific |
| Ethyl Acetate (B1210297) (EtOAc) | HPLC | Fisher Scientific |
| Hexanes | HPLC | Fisher Scientific |
| Methanol (MeOH) | HPLC | Fisher Scientific |
| Isopropanol (B130326) (IPA) | HPLC | Fisher Scientific |
Step 1: Synthesis of 3-Hydroxy-9H-carbazole
This procedure is adapted from general methods for the synthesis of hydroxycarbazoles.[1]
-
In a round-bottom flask, dissolve the appropriate electron-rich aniline and quinone derivative in a 4:1 mixture of toluene (B28343) and acetic acid at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 3-hydroxy-9H-carbazole.
Step 2: Synthesis of 4-(Oxiran-2-ylmethoxy)-9H-carbazol-3-ol
-
To a stirred solution of 3-hydroxy-9H-carbazole in a suitable solvent such as acetone (B3395972) or DMF, add a base like potassium carbonate.
-
Add epichlorohydrin dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the reaction mixture and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes) to obtain 4-(oxiran-2-ylmethoxy)-9H-carbazol-3-ol.
Step 3: Synthesis of this compound
-
Dissolve 4-(oxiran-2-ylmethoxy)-9H-carbazol-3-ol and 2-(2-methoxyphenoxy)ethanamine in a suitable solvent such as isopropanol or toluene.[2]
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash with a cold solvent.
-
If no precipitate forms, concentrate the solution under reduced pressure and purify the crude product by column chromatography.
References
Application Notes and Protocols for Studying the Antioxidant Capacity of 3-Hydroxy Carvedilol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carvedilol (B1668590), a non-selective beta-blocker with vasodilating properties, is widely used in the treatment of cardiovascular diseases. Beyond its primary pharmacological activities, carvedilol and its metabolites have garnered significant interest for their antioxidant properties.[1][2][3] Oxidative stress is a key contributor to the pathophysiology of many cardiovascular and neurodegenerative diseases.[4] The antioxidant effects of carvedilol are largely attributed to its carbazole (B46965) moiety.[2] Notably, its phenolic metabolite, 3-Hydroxy carvedilol, has demonstrated significantly more potent radical-scavenging abilities than the parent compound and other benchmark antioxidants.[1][5] In some studies, the metabolites of carvedilol have been shown to be 30-80 times more potent as antioxidants than carvedilol itself.[3]
This document provides detailed experimental protocols to assess the antioxidant capacity of this compound. It includes methodologies for common in vitro antioxidant assays (DPPH, ABTS, FRAP) and a cell-based assay to evaluate its effects in a biologically relevant context. Additionally, it explores the potential mechanism of action via the Nrf2-ARE signaling pathway.
Data Presentation
The following table summarizes the comparative antioxidant activity of this compound against its parent compound, carvedilol, and other standard antioxidants, as determined by the DPPH radical scavenging assay.
| Compound | t1/2 (min) for 50% DPPH Reduction | Moles of DPPH consumed per mole of Antioxidant | Relative Antioxidant Activity |
| This compound | < 0.5 | 3.5 | Very High |
| 5'-Hydroxy carvedilol | 2.5 | 2.9 | High |
| 4'-Hydroxy carvedilol | 12.5 | 1.8 | Moderate |
| Carvedilol | > 60 | ~0 | Negligible |
| α-Tocopherol (Vitamin E) | 1.5 | 2.0 | High |
| BHT (Butylated hydroxytoluene) | 20.0 | 1.1 | Moderate |
Data adapted from a study by T. A. Malig et al. (2017). The t1/2 represents the time required for a 0.5 equivalent of the antioxidant to reduce the initial DPPH concentration by 50%.[1]
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.
Materials:
-
This compound
-
Carvedilol (for comparison)
-
Trolox or Ascorbic Acid (positive control)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (spectrophotometric grade)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.
-
Preparation of Test Compounds: Prepare stock solutions of this compound, carvedilol, and the positive control (e.g., Trolox) in methanol. From the stock solutions, prepare a series of dilutions to determine the IC50 value.
-
Assay Protocol:
-
Add 100 µL of the test compound dilutions to the wells of a 96-well microplate.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.
-
A blank should be prepared with 200 µL of methanol.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the control (DPPH solution without the test compound).
-
A_sample is the absorbance of the test sample (DPPH solution with the test compound).
-
-
IC50 Determination: The IC50 value (the concentration of the test compound that scavenges 50% of the DPPH radicals) is determined by plotting the scavenging activity (%) against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the long-lived ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.
Materials:
-
This compound
-
Trolox (positive control)
-
ABTS
-
Potassium persulfate
-
Methanol or Ethanol (B145695)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.
-
-
Preparation of Working Solution: Dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.
-
Preparation of Test Compound and Control Solutions: Prepare a series of dilutions of this compound and the positive control in a suitable solvent.
-
Assay Protocol:
-
Add 10 µL of the test compound dilutions to the wells of a 96-well microplate.
-
Add 190 µL of the ABTS•+ working solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated as follows:
Where:
-
A_control is the absorbance of the ABTS•+ solution with the solvent.
-
A_sample is the absorbance of the ABTS•+ solution with the test compound.
-
-
Data Expression: Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as the test compound.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.
Materials:
-
This compound
-
Ferrous sulfate (B86663) (FeSO₄·7H₂O) or Trolox (standard)
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine)
-
Ferric chloride (FeCl₃·6H₂O)
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent:
-
Prepare the following solutions:
-
300 mM Acetate buffer, pH 3.6.
-
10 mM TPTZ in 40 mM HCl.
-
20 mM FeCl₃·6H₂O in water.
-
-
Mix the acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.
-
Warm the FRAP reagent to 37°C before use.
-
-
Preparation of Standard and Test Compound Solutions: Prepare a series of dilutions of the standard (e.g., FeSO₄) and this compound.
-
Assay Protocol:
-
Add 10 µL of the standard or test compound dilutions to the wells of a 96-well microplate.
-
Add 190 µL of the FRAP reagent to each well.
-
-
Incubation: Incubate the plate at 37°C for 4 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve of FeSO₄ and is expressed as µmol Fe(II) equivalents per gram or µmol of the compound.
Cellular Antioxidant Activity (CAA) Assay using DCFDA-AM
This cell-based assay measures the ability of a compound to inhibit intracellular reactive oxygen species (ROS) generation. The cell-permeable 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA-AM) is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescin (DCFH), which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Materials:
-
Human hepatocellular carcinoma (HepG2) cells or other suitable cell line
-
Cell culture medium
-
This compound
-
Quercetin (positive control)
-
DCFDA-AM (2',7'-dichlorodihydrofluorescein diacetate)
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) or H₂O₂ (oxidative stress inducer)
-
96-well black, clear-bottom cell culture plates
-
Fluorescence microplate reader (Excitation/Emission: ~485 nm/~535 nm)
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment with Test Compound: Remove the culture medium and treat the cells with various concentrations of this compound and the positive control (Quercetin) in fresh medium for 1 hour.
-
DCFDA-AM Staining: Wash the cells twice with warm PBS. Add 100 µL of 25 µM DCFDA-AM solution in PBS to each well and incubate for 1 hour at 37°C in the dark.
-
Induction of Oxidative Stress: Wash the cells twice with warm PBS. Add 100 µL of 600 µM AAPH solution in PBS to each well.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity every 5 minutes for 1 hour using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
-
Data Analysis: The antioxidant capacity is quantified by calculating the area under the curve (AUC) of fluorescence intensity versus time. The percentage inhibition of ROS production is calculated as follows:
Where:
-
AUC_sample is the area under the curve for the cells treated with the test compound and the oxidant.
-
AUC_control is the area under the curve for the cells treated with the oxidant only.
-
Visualizations
Experimental Workflow for In Vitro Antioxidant Assays
References
- 1. Comparison of free-radical inhibiting antioxidant properties of carvedilol and its phenolic metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carvedilol, a new antihypertensive drug with unique antioxidant activity: potential role in cerebroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carvedilol: A Nonselective Beta-blocking Agent With Antioxidant - Page 3 [medscape.com]
- 4. Coffee-Derived Phenolic Compounds Activate Nrf2 Antioxidant Pathway in I/R Injury In Vitro Model: A Nutritional Approach Preventing Age Related-Damages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of free-radical inhibiting antioxidant properties of carvedilol and its phenolic metabolites - MedChemComm (RSC Publishing) [pubs.rsc.org]
In Vitro Assays to Measure 3-Hydroxy Carvedilol Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy carvedilol (B1668590) is a significant metabolite of the widely prescribed cardiovascular drug, carvedilol. Carvedilol is a non-selective beta-adrenergic receptor antagonist and an alpha-1 adrenergic receptor blocker, which also exhibits antioxidant properties and biased agonism at the beta-2 adrenergic receptor, preferentially activating β-arrestin signaling pathways.[1][2][3] Emerging research indicates that 3-Hydroxy carvedilol not only retains some of the pharmacological activities of the parent compound but also possesses potent antioxidant effects, potentially contributing to the overall therapeutic profile of carvedilol.[4]
These application notes provide detailed protocols for in vitro assays to characterize the multifaceted activities of this compound, focusing on its beta-adrenergic receptor antagonism and antioxidant potential. The provided methodologies are essential for researchers in pharmacology, drug discovery, and medicinal chemistry to elucidate the specific contributions of this metabolite to the clinical effects of carvedilol.
Key Activities of this compound
Initial studies have highlighted two primary areas of in vitro activity for this compound:
-
Beta-Adrenergic Receptor Blockade: Like its parent compound, this compound is expected to exhibit antagonist activity at beta-adrenergic receptors. Quantifying its binding affinity (Ki) and functional antagonism (IC50 or pA2) at β1 and β2 subtypes is crucial for understanding its cardiac and potential off-target effects.
-
Antioxidant Activity: this compound has demonstrated significant radical scavenging properties, reported to be even more potent than carvedilol and the reference antioxidant α-tocopherol.[4]
Further investigation is warranted to determine if this compound shares the β-arrestin biased agonism observed with carvedilol, a property linked to some of its unique clinical benefits.[1][5]
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the expected quantitative data from the described in vitro assays. These tables are designed for easy comparison of the activity of this compound with its parent compound, carvedilol, and other relevant controls.
Table 1: Beta-Adrenergic Receptor Binding Affinity
| Compound | Receptor Subtype | Kᵢ (nM) | Radioligand | Cell Line/Tissue | Reference |
| This compound | β₁ | Data not found | [³H]-CGP 12177 | CHO-K1 | |
| β₂ | Data not found | [³H]-CGP 12177 | CHO-K1 | ||
| Carvedilol | β₁ | ~4-5 | [¹²⁵I]-ICYP | Human Ventricular Myocardium | [6][7] |
| β₂ | ~0.19 - 1.76 | [³H]-DHA / [¹²⁵I]-ICYP | HEK293 / CHO | [7] |
Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.
Table 2: Functional Beta-Adrenergic Receptor Antagonism
| Compound | Receptor Subtype | Assay Type | IC₅₀ (nM) / pA₂ | Agonist | Cell Line | Reference |
| This compound | β₁ | cAMP Inhibition | Data not found | Isoproterenol (B85558) | HEK293 | |
| β₂ | cAMP Inhibition | Data not found | Isoproterenol | HEK293 | ||
| Carvedilol | β₁/β₂ | Functional Antagonism | pA₂ = 9.70 | Isoproterenol | Canine Coronary Artery | [8] |
IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of an antagonist that inhibits 50% of the maximal response to an agonist. pA₂: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Table 3: Antioxidant Activity
| Compound | Assay | IC₅₀ (µM) | Reference |
| This compound | DPPH Radical Scavenging | Potent, specific value not found | [4] |
| Carvedilol | DPPH Radical Scavenging | Negligible Activity | [4] |
| α-Tocopherol (Vitamin E) | DPPH Radical Scavenging | Less potent than this compound | [4] |
IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
Table 4: β-Arrestin Recruitment
| Compound | Receptor Subtype | Assay Type | EC₅₀ (nM) | Reference |
| This compound | β₂ | β-Arrestin Recruitment | Data not found | |
| Carvedilol | β₂ | β-Arrestin Recruitment | Stimulates recruitment | [1][5] |
EC₅₀ (Half-maximal Effective Concentration): The concentration of a ligand that induces a response halfway between the baseline and maximum.
Experimental Protocols
Radioligand Binding Assay for Beta-Adrenergic Receptors
This protocol determines the binding affinity (Kᵢ) of this compound for β₁ and β₂ adrenergic receptors through competitive displacement of a radiolabeled antagonist.
Workflow:
Caption: Workflow for Radioligand Binding Assay.
Methodology:
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing either human β₁ or β₂ adrenergic receptors.
-
Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh lysis buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4) and determine the protein concentration using a BCA or Bradford assay.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add in triplicate:
-
50 µL of cell membranes (10-20 µg protein).
-
50 µL of various concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
50 µL of a fixed concentration of a suitable radioligand (e.g., [³H]-CGP 12177, a non-selective β-antagonist) near its Kᴅ value.
-
For total binding, add 50 µL of assay buffer instead of the competitor.
-
For non-specific binding, add a high concentration of a non-radiolabeled antagonist (e.g., 10 µM propranolol).
-
-
Incubate the plate at 37°C for 60 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Functional Beta-Adrenergic Receptor Antagonism Assay (cAMP Inhibition)
This assay measures the ability of this compound to inhibit the production of cyclic AMP (cAMP) stimulated by a β-adrenergic receptor agonist, providing a measure of its functional antagonist potency (IC₅₀).
Signaling Pathway:
Caption: β-Adrenergic Receptor Signaling Pathway.
Methodology:
-
Cell Culture and Plating:
-
Culture HEK293 cells stably expressing either human β₁ or β₂ adrenergic receptors.
-
Plate the cells in a 96-well plate and grow to 80-90% confluency.
-
-
Antagonist Incubation:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with various concentrations of this compound for 15-30 minutes at 37°C in the presence of a phosphodiesterase inhibitor like IBMX (0.5 mM) to prevent cAMP degradation.
-
-
Agonist Stimulation:
-
Add a fixed concentration of a β-adrenergic agonist (e.g., isoproterenol at its EC₈₀ concentration) to the wells and incubate for an additional 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Data Analysis:
-
Generate a concentration-response curve by plotting the percentage of inhibition of the agonist-stimulated cAMP response against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value from the curve using non-linear regression.
-
DPPH Radical Scavenging Antioxidant Assay
This spectrophotometric assay measures the capacity of this compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Workflow:
Caption: DPPH Radical Scavenging Assay Workflow.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare a series of dilutions of this compound in methanol.
-
A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of the this compound dilutions to triplicate wells.
-
Add 150 µL of the DPPH solution to each well.
-
For the control, add 50 µL of methanol instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
Plot the percentage of scavenging activity against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, from the plot using non-linear regression.
-
β-Arrestin Recruitment Assay
This cell-based assay determines if this compound can act as a biased agonist at β-adrenergic receptors by measuring the recruitment of β-arrestin to the receptor.
Signaling Pathway:
Caption: β-Arrestin Recruitment Signaling Pathway.
Methodology (using a commercial enzyme fragment complementation assay, e.g., PathHunter®):
-
Cell Line:
-
Cell Plating and Ligand Addition:
-
Plate the cells in a 384-well white, solid-bottom assay plate and incubate overnight.
-
Add various concentrations of this compound to the cells. Include a known β-arrestin agonist for the β₂ receptor (e.g., isoproterenol) as a positive control and a known antagonist (e.g., ICI 118,551) to confirm specificity.
-
-
Incubation:
-
Incubate the plate at 37°C for 90 minutes to allow for receptor activation and β-arrestin recruitment.
-
-
Detection:
-
Add the detection reagents containing the substrate for the complemented enzyme according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
-
Measurement:
-
Measure the chemiluminescent signal using a plate-based luminometer.
-
-
Data Analysis:
-
Plot the relative light units (RLU) against the logarithm of the this compound concentration.
-
Determine the EC₅₀ value from the resulting concentration-response curve using non-linear regression. A significant increase in signal indicates β-arrestin recruitment.
-
Conclusion
The in vitro assays detailed in these application notes provide a comprehensive framework for characterizing the pharmacological activity of this compound. By systematically evaluating its beta-adrenergic receptor binding and functional antagonism, as well as its antioxidant potential and potential for β-arrestin biased agonism, researchers can gain a deeper understanding of the contribution of this active metabolite to the overall clinical profile of carvedilol. This knowledge is invaluable for the development of new cardiovascular drugs with optimized efficacy and safety profiles.
References
- 1. A unique mechanism of beta-blocker action: carvedilol stimulates beta-arrestin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacodynamic profile of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gαi is required for carvedilol-induced β1 adrenergic receptor β-arrestin biased signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of carvedilol on adrenergic receptor pharmacology in human ventricular myocardium and lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Vascular effects of carvedilol, a new beta-adrenoceptor antagonist with vasodilating properties, in isolated canine coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. cAMP-Glo™ Assay Protocol [promega.com]
- 11. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
Cell-Based Models for Investigating the Effects of 3-Hydroxy Carvedilol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy carvedilol (B1668590) is the major and most active metabolite of carvedilol, a non-selective beta-adrenergic and alpha-1 adrenergic receptor antagonist widely used in the treatment of cardiovascular diseases. Emerging evidence suggests that many of the therapeutic benefits of carvedilol, particularly its potent antioxidant and neuroprotective effects, may be largely attributable to its metabolites, with 3-Hydroxy carvedilol being a key player.[1][2] This document provides detailed application notes and experimental protocols for utilizing cell-based models to investigate the multifaceted effects of this compound. These protocols are designed to be adaptable for various research applications, from basic science to drug discovery and development.
Data Presentation: Quantitative Effects of Carvedilol and its Metabolites
The following tables summarize quantitative data on the effects of carvedilol and its metabolites from various cell-based assays. This information provides a baseline for expected outcomes and aids in the design of new experiments.
Table 1: Cytotoxicity of Carvedilol in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Exposure Time | Reference |
| A549 | Non-Small Cell Lung Cancer | MTT | 18 | 96 h | [1][3] |
| H1299 | Non-Small Cell Lung Cancer | MTT | 13.7 | 96 h | [1][3] |
| A549/Taxol | Taxol-Resistant Lung Adenocarcinoma | Not Specified | Superior toxicity to A549 | Not Specified | [4] |
| LX-2 | Hepatic Stellate Cells | CCK-8 | 25.10 | 12 h | |
| LX-2 | Hepatic Stellate Cells | CCK-8 | 18.16 | 24 h |
Table 2: Antioxidant Activity of Carvedilol and its Metabolites
| Compound | Assay | Parameter | Value | Reference |
| This compound | DPPH Radical Scavenging | Relative Potency | Strongest among metabolites | [4] |
| 4'-Hydroxy carvedilol | DPPH Radical Scavenging | Relative Potency | Less potent than 3-Hydroxy | [4] |
| 5'-Hydroxy carvedilol | DPPH Radical Scavenging | Relative Potency | Less potent than 3-Hydroxy | [4] |
| Carvedilol | DPPH Radical Scavenging | Relative Potency | Negligible activity | [4] |
Key Experiments and Protocols
This section provides detailed protocols for key cell-based assays to investigate the biological effects of this compound.
Assessment of Cytotoxicity/Cell Viability (MTT Assay)
This protocol is used to determine the effect of this compound on cell viability and to calculate its half-maximal inhibitory concentration (IC50).
Materials:
-
Target cell line (e.g., A549, H1299, H9c2, HT22)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Evaluation of Antioxidant Activity (DPPH Radical Scavenging Assay)
This assay measures the free radical scavenging capacity of this compound.
Materials:
-
This compound (stock solution in methanol)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727) (e.g., 120 µM)
-
Methanol
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate or cuvettes
-
Spectrophotometer or microplate reader
Protocol:
-
Prepare serial dilutions of this compound and the positive control in methanol.
-
In a 96-well plate, add 20 µL of each sample dilution to triplicate wells.
-
Add 180 µL of DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.[5]
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Plot the percentage of scavenging activity against the concentration to determine the EC50 value (the concentration required to scavenge 50% of the DPPH radicals).[7][8][9]
Assessment of Apoptosis (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Target cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and treat with desired concentrations of this compound for a specified time.
-
Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Investigation of Signaling Pathways (Western Blotting)
This protocol allows for the detection and quantification of key proteins in signaling pathways, such as the Nrf2/ARE and PI3K/Akt pathways, that may be modulated by this compound.
Materials:
-
Target cell line
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-p-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control like GAPDH.
Signaling Pathways and Experimental Workflows
Nrf2/ARE Signaling Pathway
This compound, with its potent antioxidant properties, is likely to modulate the Nrf2/ARE pathway, a critical cellular defense mechanism against oxidative stress.
Caption: Nrf2/ARE signaling pathway activated by this compound.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a key regulator of cell survival, proliferation, and apoptosis, and may be influenced by this compound.
Caption: PI3K/Akt signaling pathway potentially modulated by this compound.
Experimental Workflow for Investigating Neuroprotective Effects
The following workflow outlines a typical experimental approach to study the neuroprotective effects of this compound using a neuronal cell line like HT22.
Caption: Workflow for studying the neuroprotective effects of this compound.
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the cellular and molecular effects of this compound. By employing these standardized methods, researchers can generate robust and reproducible data to further elucidate the therapeutic potential of this active metabolite. The adaptability of these protocols to various cell lines and research questions makes them a valuable resource for the scientific community. As the significant contribution of carvedilol's metabolites to its overall pharmacological profile becomes increasingly apparent, dedicated studies on compounds like this compound are crucial for advancing our understanding and developing novel therapeutic strategies.
References
- 1. In silico drug repurposing carvedilol and its metabolites against SARS-CoV-2 infection using molecular docking and molecular dynamic simulation approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carvedilol inhibits mitochondrial complex I and induces resistance to H2O2 -mediated oxidative insult in H9C2 myocardial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Comparison of free-radical inhibiting antioxidant properties of carvedilol and its phenolic metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. marinebiology.pt [marinebiology.pt]
- 6. mdpi.com [mdpi.com]
- 7. Identification of cardioprotective agents from traditional Chinese medicine against oxidative damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Differentiated HT22 cells as a novel model for in vitro screening of serotonin reuptake inhibitors [frontiersin.org]
Application Notes and Protocols for the Quantification of 3-Hydroxy Carvedilol Glucuronide Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carvedilol (B1668590) is a non-selective beta/alpha-1 blocker used in the management of hypertension and heart failure. It is extensively metabolized in the liver, primarily through aromatic ring oxidation and subsequent glucuronidation. The formation of glucuronide conjugates is a critical pathway for the detoxification and elimination of carvedilol and its hydroxylated metabolites. Among these, 3-Hydroxy carvedilol and its glucuronide conjugate are of significant interest in understanding the drug's metabolic profile and disposition. Accurate quantification of these metabolites is essential for pharmacokinetic studies, drug-drug interaction assessments, and overall drug development.
This document provides detailed application notes and protocols for the quantification of this compound glucuronide in biological matrices, primarily human plasma. The methodologies described are based on established principles of bioanalysis for glucuronide conjugates, utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.[1][2]
Metabolic Pathway of Carvedilol
Carvedilol undergoes extensive metabolism, with glucuronidation being a major route of elimination.[3] The parent drug and its oxidative metabolites are conjugated with glucuronic acid by UDP-glucuronosyltransferase (UGT) enzymes.
Caption: Metabolic pathway of Carvedilol to this compound Glucuronide.
Experimental Protocols
Two primary approaches for the quantification of this compound glucuronide are presented: direct quantification of the intact glucuronide and indirect quantification following enzymatic hydrolysis.
Protocol 1: Direct Quantification of this compound Glucuronide by LC-MS/MS
This method allows for the direct measurement of the intact glucuronide conjugate and is the preferred method for its specificity.
1. Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a robust method for extracting hydrophilic glucuronide metabolites from complex biological matrices like plasma.[4][5]
-
Materials:
-
Human plasma samples
-
This compound glucuronide analytical standard
-
Internal Standard (IS) solution (e.g., deuterated this compound glucuronide)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Water (LC-MS grade)
-
Mixed-mode or polymeric reversed-phase SPE cartridges
-
-
Procedure:
-
Thaw plasma samples on ice.
-
To 200 µL of plasma, add 20 µL of IS solution.
-
Add 400 µL of 4% phosphoric acid in water and vortex.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and IS with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
2. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5-95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95-5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical):
-
This compound Glucuronide: Precursor Ion (M+H)+ -> Product Ion
-
Internal Standard: Precursor Ion (M+H)+ -> Product Ion
-
-
Source Parameters: Optimize for specific instrument (e.g., capillary voltage, source temperature, gas flows).
-
3. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the concentration of the calibration standards.
-
Determine the concentration of this compound glucuronide in the unknown samples by interpolation from the calibration curve.
Caption: Workflow for direct quantification of this compound Glucuronide.
Protocol 2: Indirect Quantification via Enzymatic Hydrolysis
This method involves the enzymatic cleavage of the glucuronide moiety, followed by the quantification of the resulting aglycone (this compound). This can be useful when an authentic standard of the glucuronide is not available.[6][7]
1. Sample Preparation and Enzymatic Hydrolysis
-
Materials:
-
Human plasma samples
-
This compound analytical standard
-
Internal Standard (IS) solution (e.g., deuterated this compound)
-
Acetate or phosphate (B84403) buffer (pH ~6.8)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
-
Procedure:
-
To 200 µL of plasma, add 20 µL of IS solution.
-
Add 50 µL of buffer and 20 µL of β-glucuronidase solution.
-
Incubate the mixture at 37°C for 2-4 hours (optimization may be required).[8][9]
-
Stop the reaction by adding 600 µL of acetonitrile.
-
Vortex and centrifuge to precipitate proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
2. LC-MS/MS Conditions
-
The LC-MS/MS conditions will be similar to those in Protocol 1, but optimized for the separation and detection of this compound and its internal standard.
-
MRM Transitions (Hypothetical):
-
This compound: Precursor Ion (M+H)+ -> Product Ion
-
Internal Standard: Precursor Ion (M+H)+ -> Product Ion
-
3. Data Analysis
-
The concentration of the liberated this compound is determined, which corresponds to the initial concentration of the glucuronide metabolite.
Caption: Workflow for indirect quantification via enzymatic hydrolysis.
Data Presentation
The following tables present hypothetical quantitative data for the validation of the direct quantification method.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| This compound Glucuronide | 0.1 - 50 | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.1 | < 15 | 85-115 | < 15 | 85-115 |
| Low | 0.3 | < 10 | 90-110 | < 10 | 90-110 |
| Medium | 5 | < 10 | 90-110 | < 10 | 90-110 |
| High | 40 | < 10 | 90-110 | < 10 | 90-110 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 0.3 | 85 - 95 | 90 - 110 |
| High | 40 | 85 - 95 | 90 - 110 |
Conclusion
The protocols outlined in these application notes provide a robust framework for the accurate and precise quantification of this compound glucuronide in biological matrices. The direct LC-MS/MS method is recommended for its specificity, while the indirect method offers a viable alternative when a certified standard of the glucuronide is unavailable. Proper method validation, including the assessment of linearity, precision, accuracy, recovery, and matrix effects, is crucial for ensuring reliable data in pharmacokinetic and metabolic studies. These methodologies will aid researchers and drug development professionals in gaining a deeper understanding of carvedilol's metabolism and disposition.
References
- 1. scispace.com [scispace.com]
- 2. [PDF] Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS | Semantic Scholar [semanticscholar.org]
- 3. HPLC Method Development and Validation of S(-)-Carvedilol from API and Formulations [scirp.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Solid-phase extraction procedure for ethyl glucuronide in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault [mdpi.com]
- 7. Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Cardiotoxicity Studies: The Use of Internal Standards for Accurate 3-Hydroxy Carvedilol Measurement
For Immediate Release
Shanghai, China - December 12, 2025 - In a significant step forward for cardiovascular drug development and safety assessment, researchers are highlighting the critical role of internal standards in the precise quantification of 3-Hydroxy carvedilol (B1668590), a key metabolite of the widely used beta-blocker, carvedilol. The accurate measurement of this metabolite is paramount for pharmacokinetic studies, therapeutic drug monitoring, and understanding the drug's overall efficacy and potential for toxicity. This application note provides detailed protocols for the reliable analysis of 3-Hydroxy carvedilol, emphasizing the use of stable isotope-labeled internal standards to ensure data integrity.
Carvedilol is a non-selective beta/alpha-1 blocker prescribed for heart failure and hypertension. Its metabolism in the body results in several byproducts, including the pharmacologically active this compound. Variations in the levels of this metabolite can have significant clinical implications, making its accurate quantification a cornerstone of personalized medicine and drug safety protocols.
The use of an internal standard is a universally accepted practice in analytical chemistry to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. For the analysis of this compound, a stable isotope-labeled analog, such as a deuterated version, is the gold standard. These internal standards are chemically identical to the analyte but have a different mass, allowing them to be distinguished by a mass spectrometer. This near-identical chemical behavior ensures that any variability encountered during the analytical process affects both the analyte and the internal standard equally, leading to a highly accurate and precise measurement of the analyte's concentration.
This document outlines a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in biological matrices, such as human plasma. The protocol details sample preparation using solid-phase extraction, chromatographic separation conditions, and mass spectrometric parameters. Furthermore, it underscores the importance of proper validation of the analytical method in accordance with regulatory guidelines to ensure its accuracy, precision, selectivity, and stability.
The adoption of these standardized methods, with the integral use of internal standards, will empower researchers, scientists, and drug development professionals to generate high-quality, reproducible data. This will ultimately contribute to the safer and more effective use of carvedilol and other cardiovascular therapies.
Application Notes and Protocols
Introduction
Carvedilol is a third-generation, non-selective beta-adrenergic antagonist with alpha-1 blocking activity, widely used in the treatment of cardiovascular diseases. Following administration, carvedilol is extensively metabolized, with one of its major metabolites being this compound. Accurate and reliable quantification of this metabolite is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, as well as for therapeutic drug monitoring to ensure patient safety and optimize treatment efficacy.
The use of an internal standard (IS) is essential for correcting analytical variability during sample processing and analysis. A stable isotope-labeled (SIL) internal standard is the preferred choice for LC-MS/MS-based quantification due to its similar chemical and physical properties to the analyte, which helps to minimize the impact of matrix effects and variations in extraction recovery and instrument response.[1] This application note provides a detailed protocol for the accurate measurement of this compound in human plasma using an appropriate internal standard and LC-MS/MS.
Principle
This method utilizes a stable isotope-labeled internal standard for the quantification of this compound by LC-MS/MS. The analyte and the IS are extracted from the biological matrix (e.g., plasma) using a suitable sample preparation technique. The extract is then subjected to chromatographic separation, followed by detection and quantification using a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode. The ratio of the peak area of the analyte to that of the internal standard is used to calculate the concentration of the analyte in the sample, thereby correcting for any analytical variations.
Materials and Reagents
-
Analytes and Internal Standards:
-
Solvents and Chemicals:
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265)
-
Human plasma (drug-free)
-
-
Sample Preparation Supplies:
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Experimental Protocols
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of this compound and the internal standard in methanol to prepare individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with a mixture of methanol and water to create working solutions for calibration standards and QC samples. Prepare a separate working solution for the internal standard.
-
Calibration Standards and QC Samples: Spike appropriate volumes of the this compound working solutions into drug-free human plasma to prepare a series of calibration standards and at least three levels of QC samples (low, medium, and high).
Sample Preparation (Solid-Phase Extraction)
The following workflow outlines the solid-phase extraction procedure.[4]
Caption: Solid-Phase Extraction Workflow for Plasma Samples.
LC-MS/MS Conditions
The following table summarizes the recommended starting conditions for the LC-MS/MS analysis. These may require optimization based on the specific instrumentation used.
| Parameter | Condition |
| LC Column | UPLC C18 (e.g., 50 x 2.1 mm, 1.7 µm)[4] |
| Mobile Phase A | 4.0 mM Ammonium formate in water with 0.1% formic acid[4] |
| Mobile Phase B | Acetonitrile[4] |
| Flow Rate | 0.4 mL/min[6] |
| Gradient | Isocratic or gradient elution may be used. An example is 78:22 (v/v) of Mobile Phase B:Mobile Phase A.[4] |
| Injection Volume | 5-10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[4][7] |
| MRM Transitions | |
| This compound | To be optimized (Precursor ion will be [M+H]⁺, m/z 423.2) |
| Internal Standard | To be optimized based on the deuterated standard used. |
| Carvedilol (for reference) | m/z 407.1 → 100.1[7] |
| 4'-OH Carvedilol (for ref.) | m/z 423.1 → 222.0[7] |
| Source Temperature | ~500 °C[8] |
| Ion Spray Voltage | ~5500 V[8] |
Data Presentation
The following tables summarize typical validation parameters and results obtained from methods utilizing internal standards for carvedilol and its metabolites.
Table 1: Linearity and Sensitivity
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) | Reference |
| Carvedilol | 0.050 - 50.049 | 0.050 | > 0.9928 | [7] |
| 4'-Hydroxyphenyl carvedilol | 0.050 - 10.017 | 0.050 | > 0.9928 | [7] |
| Carvedilol | 0.05 - 50 | 0.05 | Not specified | [4] |
| 4'-Hydroxyphenyl carvedilol | 0.01 - 10 | 0.01 | Not specified | [4] |
Table 2: Precision and Accuracy
| Analyte | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| Carvedilol | LQC, MQC, HQC | 0.74 - 3.88 | 0.74 - 3.88 | 96.4 - 103.3 | [4] |
| 4'-Hydroxyphenyl carvedilol | LQC, MQC, HQC | 0.74 - 3.88 | 0.74 - 3.88 | 96.4 - 103.3 | [4] |
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (IS-normalized) | Reference |
| Carvedilol | 94 - 99 | Minimal | [4] |
| 4'-Hydroxyphenyl carvedilol | 94 - 99 | Minimal | [4] |
| Carvedilol | >76 | Minimal | [9] |
| 4'-Hydroxyphenyl carvedilol | >76 | Minimal | [9] |
Signaling Pathways and Logical Relationships
The accurate measurement of this compound is a critical component in the overall assessment of carvedilol's pharmacology. The following diagram illustrates the logical relationship between accurate measurement and its impact on drug development and clinical application.
Caption: Logical Flow from Accurate Measurement to Clinical Impact.
By adhering to these detailed protocols and understanding the fundamental importance of internal standards, researchers and clinicians can ensure the generation of high-quality data for this compound, ultimately contributing to the advancement of cardiovascular medicine.
References
- 1. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - CAS - 146574-43-8 | Axios Research [axios-research.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of a quantitative multiplex LC-MS/MS assay of carvedilol, enalaprilat, and perindoprilat in dried blood spots from heart failure patients and its cross validation with a plasma assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A validated enantioselective LC-MS/MS assay for the simultaneous determination of carvedilol and its pharmacologically active 4'-hydroxyphenyl metabolite in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Liquid-Liquid Extraction of 3-Hydroxy Carvedilol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the liquid-liquid extraction (LLE) of 3-Hydroxy carvedilol (B1668590) from biological matrices, primarily human plasma. The information is intended to guide researchers in developing and implementing robust analytical methods for pharmacokinetic studies, therapeutic drug monitoring, and other drug development applications.
Introduction
3-Hydroxy carvedilol is a significant metabolite of carvedilol, a non-selective beta/alpha-1 blocker used in the treatment of hypertension and heart failure. Accurate quantification of this metabolite in biological fluids is crucial for understanding the parent drug's metabolism, disposition, and overall pharmacological profile. Liquid-liquid extraction is a widely used sample preparation technique that offers a high degree of sample cleanup and concentration, making it suitable for sensitive analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This application note details a recommended LLE protocol adapted from established methods for carvedilol and its hydroxylated metabolites. It also provides guidance on optimization and presents available quantitative data to aid in method validation.
Physicochemical Properties Relevant to LLE
Understanding the physicochemical properties of this compound is essential for designing an effective LLE method. While specific experimental data for the 3-hydroxy metabolite is limited, the properties of the parent drug, carvedilol, provide a strong foundation for protocol development.
Table 1: Physicochemical Properties of Carvedilol
| Property | Value | Significance for LLE |
| Molecular Formula | C₂₄H₂₆N₂O₅ | Influences choice of organic solvent. |
| Molecular Weight | 422.48 g/mol | --- |
| pKa | ~7.8 | Carvedilol is a weak base. To ensure it is in its neutral, more organic-soluble form, the pH of the aqueous sample should be adjusted to >9.8 (at least 2 pH units above the pKa). |
| LogP (Carvedilol) | 3.8 | Indicates good lipophilicity, favoring extraction into a nonpolar organic solvent. The addition of a hydroxyl group in this compound will slightly increase polarity, which should be considered in solvent selection. |
Recommended Liquid-Liquid Extraction Protocol for this compound from Human Plasma
This protocol is adapted from a validated method for the extraction of carvedilol and 4'-hydroxyphenyl carvedilol from human plasma and is expected to have high efficiency for this compound due to structural similarities.[1]
Materials:
-
Human plasma sample containing this compound
-
Internal Standard (IS) solution (e.g., a deuterated analog of this compound or a structurally similar compound)
-
tert-Butyl methyl ether (TBME), HPLC grade
-
Acetonitrile (B52724), HPLC grade
-
2 mM Ammonium (B1175870) formate (B1220265), pH 3
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Autosampler vials
Protocol:
-
Sample Aliquoting: Pipette 200 µL of the human plasma sample into a clean polypropylene (B1209903) centrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard solution to the plasma sample.
-
pH Adjustment (Optional but Recommended): To maximize the extraction of the basic analyte, adjust the sample pH to >9.8 by adding a small volume of a suitable base (e.g., 1 M NaOH). This step should be optimized during method development.
-
Addition of Extraction Solvent: Add 2.5 mL of tert-butyl methyl ether (TBME) to the tube.
-
Extraction: Cap the tube and vortex-mix vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.
-
Phase Separation: Centrifuge the sample at 4000 rpm for 10 minutes to achieve a clear separation of the aqueous and organic layers.
-
Collection of Organic Layer: Carefully transfer the upper organic layer (TBME) to a clean tube, avoiding any contamination from the aqueous layer or the protein interface.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 150 µL of a mobile phase-compatible solvent, such as a 50:50 (v/v) mixture of acetonitrile and 2 mM ammonium formate (pH 3).[1]
-
Analysis: Vortex the reconstituted sample and transfer it to an autosampler vial for analysis by LC-MS/MS or another suitable analytical technique.
Data Presentation
Table 2: Extraction Recovery of Carvedilol and 4'-Hydroxyphenyl Carvedilol from Human Plasma using Tert-Butyl Methyl Ether
| Analyte | Concentration (ng/mL) | Mean Recovery (%) | Reference |
| Carvedilol | 0.15 (LQC) | Not explicitly stated, but method showed consistent, precise, and reproducible extraction recovery. | [1] |
| Carvedilol | 40 (HQC) | Not explicitly stated, but method showed consistent, precise, and reproducible extraction recovery. | [1] |
| 4'-Hydroxyphenyl carvedilol | 0.15 (LQC) | Not explicitly stated, but method showed consistent, precise, and reproducible extraction recovery. | [1] |
| 4'-Hydroxyphenyl carvedilol | 7.998 (HQC) | Not explicitly stated, but method showed consistent, precise, and reproducible extraction recovery. | [1] |
LQC: Low Quality Control, HQC: High Quality Control
Note: The referenced study states that the method showed "consistent, precise, and reproducible extraction recovery," which is a key indicator of a successful LLE procedure, even without explicit percentage values.[1] For rigorous method validation, it is imperative that the recovery of this compound be experimentally determined.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the liquid-liquid extraction protocol for this compound.
Caption: Workflow for the liquid-liquid extraction of this compound.
Logical Relationship of LLE Parameters
The success of the liquid-liquid extraction is dependent on the interplay of several key parameters. The following diagram illustrates these relationships.
References
Application Note: Characterization of 3-Hydroxy Carvedilol Using High-Resolution Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol and application data for the characterization of 3-Hydroxy carvedilol (B1668590), a metabolite of the cardiovascular drug carvedilol, using high-resolution mass spectrometry (HRMS).
Introduction
Carvedilol is a non-selective beta/alpha-1 adrenergic receptor antagonist used in the treatment of hypertension and heart failure. It is extensively metabolized in the liver, primarily through aromatic ring oxidation and glucuronidation, leading to the formation of several active and inactive metabolites. The hydroxylation of the carbazole (B46965) or phenyl ring results in various isomers, including 3-Hydroxy carvedilol, 4'-Hydroxyphenyl carvedilol, and 5'-Hydroxyphenyl carvedilol. Accurate identification and characterization of these metabolites are crucial for understanding the drug's overall pharmacokinetic and pharmacodynamic profile. High-resolution mass spectrometry, coupled with liquid chromatography (LC-HRMS), offers the necessary sensitivity and specificity for the unambiguous identification and structural elucidation of such metabolites in complex biological matrices.
Metabolic Pathway of Carvedilol
Carvedilol undergoes extensive phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, including CYP2D6 and CYP2C9. This leads to the formation of hydroxylated and demethylated metabolites. The this compound is formed through the hydroxylation of the carbazole ring. These phase I metabolites can then undergo phase II metabolism, mainly glucuronidation, for excretion.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) from Human Plasma
This protocol is adapted for the extraction of carvedilol and its metabolites from human plasma.
-
Conditioning: Condition an Oasis MCX (30 mg, 1 cc) SPE cartridge with 2 mL of methanol (B129727) followed by 2 mL of Milli-Q water.
-
Sample Loading: To 500 µL of human plasma, add an appropriate internal standard (e.g., deuterated carvedilol). Vortex to mix. Load the plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 N HCl in water, followed by 1 mL of Milli-Q water to remove interferences.
-
Elution: Elute the analytes with 2 mL of 2% ammonia (B1221849) in methanol.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C.
-
Reconstitution: Reconstitute the dried residue in 250 µL of the mobile phase (e.g., 70:30 v/v acetonitrile/0.1% formic acid in water). Vortex for 40 seconds.
-
Analysis: Transfer the reconstituted sample to an injection vial for LC-HRMS analysis.
Liquid Chromatography Conditions
-
Column: A C18 column (e.g., 50 x 2.1 mm, 1.7 µm) is suitable for the separation of carvedilol and its metabolites.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramping up to elute the analytes of interest, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: 40°C.
High-Resolution Mass Spectrometry Conditions
-
Instrument: A high-resolution mass spectrometer such as an Orbitrap or Q-TOF instrument.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan for accurate mass measurement and data-dependent MS/MS (dd-MS2) for fragmentation data.
-
Full Scan Range: m/z 100 - 1000.
-
Resolution: > 60,000 FWHM.
-
Collision Energy: Stepped collision energies (e.g., 15, 30, 45 eV) in the MS/MS scans to obtain comprehensive fragmentation information.
Data Presentation
High-Resolution Mass Data
The theoretical exact mass of this compound allows for its specific detection and differentiation from other isobaric compounds.
| Compound | Chemical Formula | Theoretical m/z [M+H]⁺ |
| Carvedilol | C₂₄H₂₆N₂O₄ | 407.1971 |
| This compound | C₂₄H₂₆N₂O₅ | 423.1920 |
| 4'-Hydroxy carvedilol | C₂₄H₂₆N₂O₅ | 423.1920 |
| 5'-Hydroxy carvedilol | C₂₄H₂₆N₂O₅ | 423.1920 |
Predicted MS/MS Fragmentation of this compound
While experimental high-resolution MS/MS data for this compound is not widely available, a putative fragmentation pattern can be predicted based on the known fragmentation of carvedilol. The primary fragmentation is expected to occur at the ether linkage and the propanolamine (B44665) side chain.
| Precursor Ion (m/z) | Putative Fragment Ion (m/z) | Putative Structure/Loss |
| 423.1920 | 240.0974 | [C₁₄H₁₄NO₃]⁺ |
| 423.1920 | 184.1021 | [C₁₀H₁₄NO₂]⁺ |
| 423.1920 | 100.0762 | [C₅H₁₀NO]⁺ |
| 423.1920 | 72.0813 | [C₄H₁₀N]⁺ |
Experimental Workflow and Logic
The characterization of this compound follows a systematic workflow from sample preparation to data analysis.
Conclusion
This application note provides a comprehensive protocol for the characterization of this compound using high-resolution mass spectrometry. The detailed methodologies for sample preparation, liquid chromatography, and mass spectrometry, along with the predicted fragmentation data, offer a solid foundation for researchers in the fields of drug metabolism and pharmacokinetics. The use of LC-HRMS provides the necessary analytical depth for the confident identification and structural elucidation of carvedilol metabolites in biological samples.
Developing a Validated Bioanalytical Method for 3-Hydroxy Carvedilol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carvedilol (B1668590) is a non-selective beta-adrenergic antagonist with alpha-1-adrenergic blocking activity, widely used in the treatment of hypertension and heart failure. It is extensively metabolized in the body, forming several active and inactive metabolites. 3-Hydroxy carvedilol is one of the known hydroxylated metabolites. To fully understand the pharmacokinetics, safety, and efficacy of carvedilol, it is imperative to develop sensitive and specific bioanalytical methods for the quantification of its significant metabolites in biological matrices.
This application note provides a detailed protocol for a proposed bioanalytical method for this compound in human plasma. The methodology is built upon successful and validated approaches for the parent drug and its other isomeric hydroxylated metabolites, such as 4'- and 5'-hydroxyphenyl carvedilol.
Proposed Bioanalytical Method
Analyte and Internal Standard
-
Analyte: this compound (Molecular Formula: C₂₄H₂₆N₂O₅, Molecular Weight: 422.47)
-
Internal Standard (IS): A stable isotope-labeled analogue of this compound (e.g., this compound-d₅) is highly recommended to compensate for matrix effects and variability in extraction and ionization. If unavailable, a structurally similar compound with comparable chromatographic and mass spectrometric behavior that is not a metabolite of carvedilol can be used. For the purpose of this protocol, Carvedilol-d5 will be used as an illustrative internal standard.
UPLC-MS/MS Instrumentation and Conditions
A UPLC system coupled to a triple quadrupole mass spectrometer is proposed for the analysis.
Table 1: Proposed UPLC-MS/MS Parameters
| Parameter | Recommended Setting |
| UPLC System | |
| Column | Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) or equivalent |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B over 3 minutes, hold for 1 minute, return to initial conditions and re-equilibrate for 1 minute |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Autosampler Temperature | 10 °C |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| MRM Transitions | |
| This compound | m/z 423.2 → 100.1 (Proposed Quantifier), 423.2 → 222.0 (Proposed Qualifier) |
| Carvedilol-d5 (IS) | m/z 412.2 → 100.1 |
Note: The MRM transitions for this compound are proposed based on its isomeric nature with 4'-hydroxyphenyl carvedilol and the known fragmentation of carvedilol. The precursor ion will be the protonated molecule [M+H]⁺. The product ion m/z 100.1 corresponds to the stable fragment of the ethylamino side chain, a common fragment for carvedilol and its metabolites.
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of this compound and the internal standard and dissolve in 1 mL of methanol (B129727) to prepare individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of methanol and water to create working solutions for calibration standards and quality control samples. Prepare a working solution of the internal standard in the same diluent.
Preparation of Calibration Standards and Quality Control Samples
Spike blank human plasma with the appropriate working solutions of this compound to achieve the desired concentrations for the calibration curve and quality control (QC) samples. A typical calibration range would be 0.05 to 50 ng/mL. QC samples should be prepared at a minimum of three concentration levels: low, medium, and high.
Sample Preparation
-
To 200 µL of plasma sample (blank, calibration standard, QC, or unknown), add 25 µL of the internal standard working solution and vortex briefly.
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4 °C.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 200 µL of the initial mobile phase composition.
-
Vortex and transfer to an autosampler vial for analysis.
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 200 µL of plasma sample, add 25 µL of the internal standard working solution and 200 µL of 4% phosphoric acid in water. Vortex to mix.
-
Load the entire mixture onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Elute the analytes with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 200 µL of the initial mobile phase composition.
-
Vortex and transfer to an autosampler vial for analysis.
Method Validation (Illustrative Data)
A full method validation should be performed according to the US FDA and ICH guidelines. The following tables provide illustrative data based on a validated method for a closely related analogue, 4'-hydroxyphenyl carvedilol, to demonstrate expected performance characteristics.
Table 2: Illustrative Linearity and Sensitivity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| This compound | 0.05 - 50 | > 0.995 | 0.05 |
Table 3: Illustrative Intra- and Inter-Day Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |
| LLOQ QC | 0.05 | ≤ 10 | 90 - 110 | ≤ 15 | 85 - 115 |
| Low QC | 0.15 | ≤ 8 | 92 - 108 | ≤ 12 | 88 - 112 |
| Medium QC | 2.5 | ≤ 6 | 95 - 105 | ≤ 10 | 90 - 110 |
| High QC | 40 | ≤ 5 | 97 - 103 | ≤ 8 | 92 - 108 |
Table 4: Illustrative Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Mean Recovery (%) | Matrix Effect (%) |
| Low QC | 0.15 | 85 - 95 | 90 - 110 |
| High QC | 40 | 88 - 98 | 92 - 108 |
Experimental Workflows
Caption: Bioanalytical workflow for this compound.
Signaling Pathway Context (Illustrative)
While this compound is a metabolite, understanding the primary mechanism of the parent drug, carvedilol, is essential. Carvedilol exerts its therapeutic effects by blocking beta-1, beta-2, and alpha-1 adrenergic receptors.
Caption: Carvedilol's primary signaling pathway.
Conclusion
This document provides a comprehensive, albeit proposed, framework for the development and validation of a bioanalytical method for this compound in human plasma using UPLC-MS/MS. The detailed protocols for sample preparation and analysis, along with the illustrative validation data, offer a solid foundation for researchers to establish a sensitive, specific, and reliable method. Adherence to regulatory guidelines during method validation is paramount to ensure the generation of high-quality data for pharmacokinetic and drug metabolism studies of carvedilol. The successful implementation of such a method will contribute to a more complete understanding of the clinical pharmacology of this important cardiovascular drug.
Troubleshooting & Optimization
Technical Support Center: Analysis of 3-Hydroxy Carvedilol by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the detection and quantification of 3-Hydroxy carvedilol (B1668590) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am not seeing a peak for 3-Hydroxy carvedilol, or the signal is very low. What are the possible causes and solutions?
A1: Low or no signal for this compound can stem from several factors, from sample preparation to instrument settings. Here is a step-by-step troubleshooting guide:
-
Verify Mass Spectrometer Parameters: Ensure you are using the correct multiple reaction monitoring (MRM) transitions for this compound. The precursor ion will be the same as other hydroxylated metabolites, but the product ion may differ. A common transition for hydroxylated carvedilol is m/z 423.1 → 222.0.[1] However, optimization is crucial.
-
Check for Analyte Stability: Carvedilol and its metabolites can be susceptible to degradation. Ensure proper storage of samples at -70°C and minimize freeze-thaw cycles.[1] Consider preparing fresh standards to rule out degradation of stock solutions.
-
Optimize Ionization Source Conditions: The efficiency of electrospray ionization (ESI) can be sensitive to source parameters. Systematically optimize the ion spray voltage, gas flows (nebulizer, turbo, and curtain), and source temperature.[2]
-
Evaluate Sample Preparation: Inefficient extraction can lead to low recovery. If using liquid-liquid extraction (LLE) or solid-phase extraction (SPE), ensure the pH and solvent choices are optimal for this compound. One study noted challenges in achieving good accuracy and precision for this compound, suggesting it may require specific extraction conditions compared to other metabolites.[3][4]
-
Assess for Matrix Effects: Co-eluting matrix components can suppress the ionization of this compound. Infuse the analyte post-column while injecting an extracted blank matrix sample to identify regions of ion suppression. If significant suppression is observed at the retention time of your analyte, improve chromatographic separation or enhance sample cleanup.
Q2: My this compound peak shape is poor (e.g., tailing, splitting). How can I improve it?
A2: Poor peak shape is often a chromatographic issue. Consider the following:
-
Mobile Phase Composition: The pH of the mobile phase is critical. Using a buffer such as ammonium (B1175870) formate (B1220265) with formic acid to maintain a low pH (around 3.0) can improve peak shape for carvedilol and its metabolites.[1][5]
-
Column Choice: A C18 column is commonly used for the separation of carvedilol and its metabolites.[1] However, if you are experiencing issues, consider a column with a different chemistry, such as a C8 or a pentafluorophenyl (PFP) column.
-
Gradient Elution: A gradient elution program, typically with acetonitrile (B52724) and a buffered aqueous phase, can help to improve peak shape and resolution from other metabolites and matrix components.[6]
-
Flow Rate: Ensure the flow rate is optimal for your column dimensions and particle size. A typical flow rate for a UPLC system might be around 0.4 mL/min.[1][4]
Q3: I am observing high background noise or interfering peaks. What can I do?
A3: High background or interferences can mask your analyte peak and affect quantification.
-
Sample Preparation: Re-evaluate your sample cleanup procedure. A more rigorous SPE protocol or a different LLE solvent system may be necessary to remove interfering components.[7][8]
-
Chromatographic Selectivity: Adjusting the mobile phase composition or the gradient profile can help to chromatographically separate the this compound from interfering peaks.
-
Mass Spectrometry Resolution: Ensure that the mass spectrometer is operating at the appropriate resolution to distinguish between your analyte and isobaric interferences. Some studies have noted the challenge of separating isobaric metabolites.[6]
Q4: My results for this compound are not reproducible. What are the likely sources of variability?
A4: Lack of reproducibility can be frustrating. A systematic investigation is key.
-
Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended to compensate for variability in sample preparation and matrix effects.[6] If you are using a non-isotopic internal standard, ensure it has similar extraction and ionization properties to this compound.
-
Sample Preparation Consistency: Inconsistent sample preparation is a common source of variability. Ensure precise and consistent execution of all steps, including pipetting, vortexing, and evaporation.
-
Instrument Stability: Check the stability of the LC-MS/MS system by injecting a standard solution multiple times to assess the precision of the peak areas and retention times.
Quantitative Data Summary
The following tables summarize typical LC-MS/MS parameters for the analysis of carvedilol and its hydroxylated metabolites, which can be used as a starting point for method development for this compound.
Table 1: Mass Spectrometry Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Carvedilol | 407.1 | 100.1 | Positive |
| 4'-Hydroxyphenyl carvedilol | 423.1 | 222.0 | Positive |
| Carvedilol-d5 (Internal Standard) | 412.2 | 105.1 | Positive |
Data compiled from multiple sources.[1][2]
Table 2: Chromatographic Conditions
| Parameter | Typical Value |
| Column | C18 or C8 (e.g., 50 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 2-4 mM Ammonium formate with 0.1% formic acid in water (pH ~3.0) |
| Mobile Phase B | Acetonitrile or Methanol (B129727) |
| Flow Rate | 0.4 mL/min |
| Gradient | Gradient elution is common |
Data compiled from multiple sources.[1][5][7]
Experimental Protocols
1. Sample Preparation: Solid-Phase Extraction (SPE)
This is a general protocol and may require optimization.
-
Conditioning: Condition an appropriate SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.
-
Loading: To 100 µL of plasma, add the internal standard and any necessary buffers. Load the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase.
2. LC-MS/MS Analysis
-
Injection: Inject the reconstituted sample onto the LC-MS/MS system.
-
Chromatography: Perform chromatographic separation using a C18 column and a gradient elution with a buffered aqueous mobile phase and an organic mobile phase.
-
Mass Spectrometry: Detect the analytes using a tandem mass spectrometer in positive electrospray ionization mode with the appropriate MRM transitions.
Visualizations
Caption: Troubleshooting workflow for low signal of this compound.
Caption: Proposed fragmentation of this compound in MS/MS.
References
- 1. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of a quantitative multiplex LC-MS/MS assay of carvedilol, enalaprilat, and perindoprilat in dried blood spots from heart failure patients and its cross validation with a plasma assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A validated enantioselective LC-MS/MS assay for the simultaneous determination of carvedilol and its pharmacologically active 4'-hydroxyphenyl metabolite in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
Optimizing mobile phase for 3-Hydroxy carvedilol HPLC separation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC separation of 3-Hydroxy carvedilol (B1668590).
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting mobile phase for the RP-HPLC separation of 3-Hydroxy carvedilol on a C18 or C8 column?
A typical starting point for reversed-phase separation is a gradient or isocratic elution using a combination of an acidified aqueous buffer and an organic modifier. A common mobile phase consists of a phosphate (B84403) buffer (pH adjusted to the acidic range, e.g., 2.0-4.4) and acetonitrile (B52724).[1][2][3] For example, a mixture of 0.02 M potassium dihydrogen phosphate (pH adjusted to 2.0 with phosphoric acid) as mobile phase A and acetonitrile as mobile phase B is a well-documented starting point.[1][4] An isocratic mobile phase of acetonitrile and phosphate buffer (pH 2) in a ratio of 43:57 (v/v) has also been successfully used.[2]
Q2: How does the mobile phase pH impact the peak shape and retention of this compound?
Mobile phase pH is a critical parameter. This compound, like its parent compound, is a basic molecule. Working at an acidic pH (typically below 4.5) ensures that the secondary amine in the molecule is protonated. This minimizes undesirable interactions with residual silanol (B1196071) groups on the silica-based stationary phase, leading to sharper, more symmetrical peaks and preventing peak tailing.[3][5] Adjusting the pH can also fine-tune the retention time, as it alters the overall polarity of the analyte.
Q3: Which organic modifier is better for this separation: acetonitrile or methanol (B129727)?
Both acetonitrile and methanol are commonly used. Acetonitrile generally offers lower viscosity (leading to lower backpressure) and different selectivity compared to methanol. The choice often depends on the specific column and the other analytes in the sample, particularly the parent carvedilol and other metabolites.[6] It is recommended to screen both solvents during method development to determine which provides better resolution for the critical peak pairs in your specific sample matrix.[6][7]
Q4: When is it necessary to use a mobile phase additive like triethylamine (B128534) (TEA) or diethylamine (B46881) (DEA)?
Additives like TEA or DEA are basic amines used as "silanol maskers."[5][8] They are added to the mobile phase in small quantities (e.g., 0.1%) to compete with the basic analyte for active silanol sites on the stationary phase. This is a common strategy to reduce peak tailing, especially when working with older columns or at a pH where silanol interactions are problematic.[8] If you observe significant peak asymmetry that cannot be corrected by pH adjustment alone, consider adding a basic modifier.
Q5: How does the mobile phase for a chiral separation of this compound differ from an achiral (reversed-phase) method?
Chiral separations require a chiral environment, which is achieved using either a chiral stationary phase (CSP) or a chiral mobile phase additive.
-
Chiral Stationary Phase (CSP): This is the more common approach. The mobile phase is typically a non-polar organic solvent mixture, such as n-Heptane and isopropanol, for normal-phase chromatography.[9] For reversed-phase chiral columns, mixtures of acetonitrile/methanol and aqueous buffers are used.[6]
-
Chiral Mobile Phase Additive: In this less common method, a chiral selector, such as a cyclodextrin (B1172386) derivative, is added to a standard reversed-phase mobile phase (e.g., aqueous buffer/methanol/acetonitrile) for use with a standard achiral column (like a C18).[8]
Troubleshooting Guide
Q1: My this compound peak is tailing significantly. What are the steps to fix it?
Peak tailing for basic compounds like this compound is a common issue.
-
Check Mobile Phase pH: Ensure the pH is sufficiently low (e.g., < 3.0) to keep the analyte fully protonated.[3]
-
Introduce a Basic Additive: If lowering the pH is not enough, add a competitive base like 0.1% triethylamine to the mobile phase to mask active silanol sites.[5]
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica (B1680970) columns that are properly end-capped have fewer free silanol groups and are less prone to causing peak tailing. Consider using a column specifically designated for the analysis of basic compounds.[5]
-
Check for Column Contamination: Strongly retained compounds from previous injections can act as new active sites. Flush the column with a strong solvent to clean it.
Q2: I have poor resolution between this compound and the parent carvedilol peak. How can I improve separation?
-
Optimize Organic Modifier Percentage: If using a gradient, slow down the gradient rate around the elution time of the critical pair. If isocratic, systematically decrease the percentage of the organic modifier (e.g., acetonitrile) in the mobile phase. This will increase retention times and often improve resolution.[10]
-
Change the Organic Modifier: Switch from acetonitrile to methanol or use a ternary mixture of water, acetonitrile, and methanol. The different selectivity of methanol may resolve the co-eluting peaks.[6]
-
Adjust Temperature: Increasing the column temperature can sometimes improve peak shape and resolution, although it will decrease retention time. A temperature of around 40-55°C is often used.[11]
-
Change Stationary Phase: If mobile phase optimization fails, switching to a column with a different chemistry (e.g., from C18 to Phenyl or C8) can provide the necessary selectivity.[10]
Q3: The retention time for my analyte is drifting from one injection to the next. What are the likely causes?
-
Insufficient Column Equilibration: This is the most common cause. Ensure the column is equilibrated with the initial mobile phase for a sufficient time before the first injection, especially when a new mobile phase is introduced. A stable baseline is a good indicator of equilibration.[12]
-
Mobile Phase Instability: If the mobile phase is a mixture of buffered and organic solvents, ensure it is well-mixed and degassed. Volatilization of the organic component over time can change the composition and affect retention.
-
Column Temperature Fluctuations: Use a column oven to maintain a constant temperature, as even small changes in ambient temperature can cause retention time shifts.
-
Pump Malfunction: Check the HPLC pump for leaks or pressure fluctuations, which can indicate issues with seals or check valves, leading to an inconsistent flow rate.
Experimental Protocols & Data
Protocol: Stability-Indicating RP-HPLC Method for Carvedilol and its Hydroxylated Metabolites
This protocol is a representative method adapted from published literature for the separation of carvedilol and its related substances, including hydroxylated metabolites.[5]
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Prepare a 20 mM potassium dihydrogen phosphate solution. Add 1 mL of triethylamine per 1000 mL of buffer solution. Adjust the pH to 2.8 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Organic): Create a mixture of methanol, acetonitrile, and the prepared Mobile Phase A buffer in a ratio of 500:400:150 (v/v/v).
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., a 1:1 mixture of water and acetonitrile) to a concentration of approximately 0.1 mg/mL.
-
Prepare working standards by diluting the stock solution to the desired concentration range for linearity and quantification.
-
-
Chromatographic Conditions:
-
Column: Purosphere STAR RP-18 end-capped (250 x 4.6 mm, 3 µm) or equivalent.[5]
-
Column Temperature: 50°C.[5]
-
Detection Wavelength: 226 nm or 240 nm.[5]
-
Injection Volume: 10 µL.[1]
-
Elution: Use a gradient elution program, starting with a higher proportion of Mobile Phase A and gradually increasing the proportion of Mobile Phase B to elute the analytes.
-
Data Tables for Method Comparison
Table 1: Reversed-Phase HPLC Methods for Carvedilol and Metabolites
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Inertsil ODS-3V (250x4.6 mm, 5 µm)[1] | Zorbax Eclipse XDB-C8 (150x4.6 mm, 5 µm)[2] | Hypersil ODS C18 (150x4.6 mm, 5 µm)[3] | Nucleosil LC18 (25cm x 4.6mm)[13] |
| Mobile Phase A | 0.02M KH2PO4 (pH 2.0)[1] | Phosphate buffer pH 2 (with 1.5 mM 1-heptanesulfonic acid)[2] | KH2PO4 + K2HPO4 buffer (pH 3.0)[3] | 10mM KH2PO4 (pH 3.0)[13] |
| Mobile Phase B | Acetonitrile[1] | Acetonitrile[2] | Acetonitrile[3] | Acetonitrile[13] |
| Elution Mode | Linear Gradient[1] | Isocratic (57:43 A:B)[2] | Isocratic (50:50 A:B)[3] | Isocratic (70:30 A:B)[13] |
| Flow Rate | 1.0 mL/min[1] | 0.7 mL/min[2] | 1.0 mL/min[3] | 1.0 mL/min[13] |
| Temperature | Variable Gradient[1] | Not Specified | Not Specified | Not Specified |
| Detection | 240 nm[1] | 240 nm[2] | 240 nm[3] | 230 nm[13] |
Table 2: Chiral HPLC Separation Methods for Carvedilol and Metabolites
| Parameter | Method 1 | Method 2 |
| Column | Chiralpak IB N-5[6] | Phenomenex Lux-cellulose–4 (250 x 4.6 mm, 5 µm)[9] |
| Mobile Phase | 80% Organic (ACN:MeOH 87:13) + 20% Aqueous K-Phosphate buffer (pH 7)[6] | Isopropanol:n-Heptane (60:40 v/v)[9] |
| Elution Mode | Isocratic | Isocratic |
| Flow Rate | 0.5 mL/min[6] | 1.0 mL/min[9] |
| Temperature | 25°C[6] | Not Specified |
| Detection | UV (Wavelength not specified) | 254 nm[9] |
Visualized Workflows
Caption: A logical workflow for optimizing the mobile phase in HPLC.
Caption: A decision tree for troubleshooting poor chromatographic resolution.
References
- 1. Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Simultaneous Determination of Carvedilol and its Impurities in Tablets by High Performance Liquid Chromatography | Semantic Scholar [semanticscholar.org]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ijpsonline.com [ijpsonline.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. rjptonline.org [rjptonline.org]
- 9. HPLC Method Development and Validation of S(-)-Carvedilol from API and Formulations [scirp.org]
- 10. Green HPLC strategy for quantification of carvedilol and hydrochlorothiazide in cardiac medications with in-vitro dissolution kinetics and impurity profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. farmaciajournal.com [farmaciajournal.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. asianpubs.org [asianpubs.org]
Technical Support Center: Overcoming Matrix Effects in 3-Hydroxy Carvedilol Bioanalysis
Welcome to the technical support center for the bioanalysis of 3-Hydroxy carvedilol (B1668590). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the bioanalysis of 3-Hydroxy carvedilol?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting endogenous components from the biological matrix (e.g., plasma, urine).[1] For this compound, a polar metabolite of carvedilol, common interfering substances include phospholipids (B1166683), salts, and other metabolites.[2] These interferences can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity of the assay.[1][3]
Q2: How can I assess the presence and magnitude of matrix effects in my this compound assay?
A2: Two primary methods are used to evaluate matrix effects:
-
Post-extraction Spike Method (Quantitative): This method compares the peak area of this compound spiked into an extracted blank matrix with the peak area of the analyte in a neat solution at the same concentration. The ratio of these peak areas, known as the matrix factor (MF), provides a quantitative measure of ion suppression or enhancement. An MF value of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.[1]
-
Post-column Infusion Method (Qualitative): A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC system. Any fluctuation in the baseline signal at the retention time of interfering components indicates the presence of matrix effects. This method helps to identify the chromatographic regions where ion suppression or enhancement occurs.
Q3: What is a suitable internal standard (IS) for this compound analysis to compensate for matrix effects?
A3: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as this compound-d5. A SIL-IS has nearly identical physicochemical properties and chromatographic behavior to the analyte and will be similarly affected by matrix components, thus providing the most accurate compensation for matrix effects.[4] If a SIL-IS is unavailable, a structural analog with similar properties can be used, but it may not compensate for matrix effects as effectively.
Troubleshooting Guide
Problem 1: Poor peak shape and low signal intensity for this compound.
-
Possible Cause: Significant ion suppression due to co-eluting phospholipids from the plasma matrix. Phospholipids are a major source of matrix effects in bioanalysis and can accumulate on the analytical column, leading to poor peak shape and reduced signal intensity.[2][5]
-
Solution:
-
Optimize Sample Preparation: Employ a sample preparation method specifically designed to remove phospholipids. Solid-Phase Extraction (SPE) with a phospholipid removal plate/cartridge (e.g., HybridSPE®) is highly effective.[5][6] Liquid-Liquid Extraction (LLE) can also be optimized to minimize the extraction of phospholipids.
-
Chromatographic Separation: Modify the LC gradient to ensure chromatographic separation of this compound from the phospholipid elution zone. A shallower gradient or a different stationary phase might be necessary.
-
Use a Stable Isotope-Labeled Internal Standard: This will help to compensate for signal variability caused by ion suppression.
-
Problem 2: High variability and poor reproducibility in replicate injections.
-
Possible Cause: Inconsistent removal of matrix components across samples, leading to variable ion suppression. This can be particularly problematic with simpler sample preparation methods like protein precipitation (PPT).
-
Solution:
-
Switch to a More Robust Sample Preparation Method: Transition from PPT to a more rigorous method like SPE or a well-optimized LLE. SPE generally provides cleaner extracts and more consistent removal of interfering substances.[7][8]
-
Ensure Complete Protein Precipitation (if using PPT): Incomplete protein removal can lead to column fouling and inconsistent matrix effects. Ensure the ratio of precipitating solvent to sample is optimal and that vortexing is thorough.
-
Check for Carryover: Inject a blank sample after a high concentration sample to ensure no analyte is carrying over between injections, which can contribute to variability.
-
Problem 3: Low recovery of this compound after sample extraction.
-
Possible Cause: The chosen extraction method may not be optimal for the polar nature of this compound. The analyte may have poor partitioning into the organic solvent during LLE or may not be efficiently eluted from the SPE sorbent.
-
Solution:
-
Optimize LLE Conditions: Adjust the pH of the sample to ensure this compound is in a neutral form to improve its partitioning into the organic solvent. Test different organic solvents or solvent mixtures.[9][10]
-
Optimize SPE Conditions: Select an appropriate SPE sorbent (e.g., mixed-mode or polymeric). Systematically optimize the wash and elution steps to ensure interfering components are removed without eluting the analyte, and that the analyte is fully recovered in the elution step.
-
Evaluate Different Extraction Techniques: Compare the recovery of LLE, SPE, and PPT to determine the most suitable method for your specific matrix and analytical requirements.
-
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes the typical performance of different sample preparation techniques for the analysis of hydroxylated carvedilol metabolites, providing a baseline for what can be expected for this compound.
| Sample Preparation Technique | Analyte Recovery (%) | Matrix Effect (Ion Suppression %) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 85 - 100% | 30 - 60% | Fast, simple, and inexpensive. | High level of residual matrix components, leading to significant ion suppression.[2][11] |
| Liquid-Liquid Extraction (LLE) | 75 - 95%[9][10] | 10 - 30% | Good removal of salts and some phospholipids. | Can be labor-intensive and may have lower recovery for polar metabolites.[8] |
| Solid-Phase Extraction (SPE) | > 90%[12] | 5 - 15% | Provides the cleanest extracts and lowest matrix effects.[7][8] | More complex and time-consuming method development.[2] |
| SPE with Phospholipid Removal | > 95%[6][13] | < 5% | Specifically targets and removes phospholipids, significantly reducing matrix effects.[5][6] | Higher cost per sample compared to other methods. |
Experimental Protocols
Detailed Methodology for Solid-Phase Extraction (SPE) with Phospholipid Removal
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment:
-
To 100 µL of plasma sample, add 200 µL of a 1% formic acid in acetonitrile (B52724) solution containing the internal standard (e.g., this compound-d5).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 5 minutes.
-
-
SPE Cartridge Conditioning (if required by manufacturer):
-
Condition the SPE cartridge (e.g., a mixed-mode or phospholipid removal sorbent) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
-
Sample Loading:
-
Load the supernatant from the pre-treatment step onto the SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the this compound and internal standard with 1 mL of a suitable elution solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Detailed Methodology for Liquid-Liquid Extraction (LLE)
-
Sample Preparation:
-
To 200 µL of plasma sample, add 10 µL of the internal standard solution.
-
Add 50 µL of 1 M sodium hydroxide (B78521) to basify the sample.
-
-
Extraction:
-
Solvent Evaporation:
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 150 µL of the mobile phase.[14]
-
Vortex to dissolve the residue.
-
Transfer to an autosampler vial for analysis.
-
Visualizations
Caption: Overview of sample preparation workflows for this compound bioanalysis.
Caption: Troubleshooting decision tree for common issues in this compound bioanalysis.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A validated enantioselective LC-MS/MS assay for the simultaneous determination of carvedilol and its pharmacologically active 4'-hydroxyphenyl metabolite in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Phospholipid and Protein Removal in One Simple SPE Process Prevents Matrix-Based Signal Suppression [restek.com]
- 7. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]
Improving recovery of 3-Hydroxy carvedilol during sample preparation
Welcome to the technical support center for optimizing the recovery of 3-Hydroxy carvedilol (B1668590) during sample preparation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered in the bioanalysis of this carvedilol metabolite.
Frequently Asked Questions (FAQs)
Q1: What is 3-Hydroxy carvedilol and why is its recovery important?
This compound is one of the major metabolites of carvedilol, a non-selective beta/alpha-1 blocker used in the management of cardiovascular diseases. Accurate quantification of this metabolite is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, as it contributes to the overall pharmacological effect of the parent drug. Poor or inconsistent recovery during sample preparation can lead to underestimation of its concentration, affecting the reliability of study results.
Q2: What are the main challenges in achieving high recovery of this compound?
The chemical structure of this compound, which includes a phenolic hydroxyl group, makes it more polar than the parent drug, carvedilol. This polarity can lead to challenges in extraction from biological matrices like plasma. Additionally, phenolic compounds can be susceptible to oxidation and may exhibit pH-dependent solubility, further complicating consistent recovery. Some studies have indicated that achieving fully quantitative validation for this compound can be challenging, sometimes resulting in semi-quantitative assessment.[1][2]
Q3: What are the common sample preparation techniques for this compound?
The most common techniques for extracting this compound from biological matrices are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[3] These methods are often followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for sensitive and specific quantification.
Q4: How does pH affect the extraction of this compound?
As a weakly basic compound with a phenolic group, the pH of the sample and extraction solvents is critical. Carvedilol itself has a pKa of 7.8 and exhibits higher solubility at lower pH.[4] It is likely that this compound behaves similarly. For LLE, adjusting the sample pH to a value above the pKa of the secondary amine will neutralize it, favoring its partition into an organic solvent. Conversely, for SPE using a reversed-phase mechanism, a lower pH can ensure the analyte is charged, which might be optimal for retention on certain sorbents. The influence of pH on the extraction of similar beta-2-sympathomimetic agonists has been demonstrated to be a critical factor.[5]
Troubleshooting Guides
Low Recovery in Solid-Phase Extraction (SPE)
Low recovery is a frequent issue in SPE. The following guide provides a systematic approach to troubleshooting this problem.
Troubleshooting Workflow for Low SPE Recovery
Caption: Troubleshooting workflow for low recovery in SPE.
Quantitative Data on SPE Parameters from Literature (for Carvedilol and its 4'-OH metabolite)
| Parameter | Condition | Recovery (%) | Reference |
| Sorbent Type | Polymeric Reversed-Phase | >94% for Carvedilol & 4'-OH Carvedilol | [6] |
| Elution Solvent | Acetonitrile - 0.1% Formic Acid | 78.9% (Carvedilol), 83.25% (4'-OH Carvedilol) | [3] |
| Sample Volume | 100 µL Plasma | >94% for Carvedilol & 4'-OH Carvedilol | [6] |
Note: This data is for Carvedilol and its 4'-OH metabolite but provides a good starting point for optimizing this compound extraction.
Low Recovery in Liquid-Liquid Extraction (LLE)
LLE is sensitive to pH and the choice of organic solvent. This guide helps to identify and resolve common issues.
Troubleshooting Workflow for Low LLE Recovery
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 3-Hydroxy Carvedilol in Plasma and Serum
This technical support center provides guidance and answers frequently asked questions regarding the stability of 3-Hydroxy Carvedilol (B1668590) in human plasma and serum samples during storage. Proper sample handling and storage are critical for accurate quantification in research, clinical, and drug development settings.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the stability of 3-Hydroxy Carvedilol in plasma at room temperature?
A: Based on available data, this compound in human plasma is stable for at least 8 to 9 hours at room temperature (approximately 25°C). One study showed a deviation of less than 15% from the initial concentration after 8 hours, while another reported no deterioration after 9 hours.[1] For optimal results, it is recommended to process and analyze samples as soon as possible after collection or thawing.
Troubleshooting:
-
Issue: Unexpectedly low concentrations of this compound in samples left at room temperature for an extended period.
-
Recommendation: Minimize the time plasma samples are kept at room temperature. If immediate analysis is not possible, samples should be stored at or below -70°C. For short-term storage (i.e., within the same day), refrigeration at 4°C is preferable to room temperature.
Q2: How many freeze-thaw cycles can plasma samples containing this compound withstand?
A: Plasma samples containing this compound are stable for at least three freeze-thaw cycles when frozen at -70°C.[1] Another study also reported no effect on the metabolite after a minimum of three cycles. To avoid potential degradation, it is advisable to aliquot samples into smaller volumes if multiple analyses are anticipated.
Troubleshooting:
-
Issue: Inconsistent results from the same sample analyzed on different days.
-
Recommendation: Aliquot samples upon initial processing to minimize the number of freeze-thaw cycles for any given aliquot. Always record the number of freeze-thaw cycles for each sample to aid in data interpretation.
Q3: What are the recommended long-term storage conditions for this compound in plasma?
A: For long-term storage, it is recommended to keep plasma samples at -70°C or colder. Studies have shown that this compound is stable in human plasma for at least 148 days when stored at -70°C, with a deviation of less than 15% from the initial concentration.[1] There is limited specific data on the long-term stability of this compound at -20°C. While the parent drug, carvedilol, has been shown to be stable at -20°C for at least one week, this cannot be directly extrapolated to its metabolite. Therefore, storage at -70°C or -80°C is the most conservative and recommended approach for long-term storage.
Troubleshooting:
-
Issue: Gradual decrease in this compound concentrations in a longitudinal study.
-
Recommendation: Ensure that all samples from a single study are stored under consistent and validated conditions. If -20°C storage is the only option, it is highly recommended to conduct an in-house stability study to determine the acceptable storage duration for this compound under these conditions.
Q4: Is there a difference in the stability of this compound between plasma and serum?
Troubleshooting:
-
Issue: Switching between plasma and serum samples within a study and observing unexpected variations.
-
Recommendation: Maintain consistency in the biological matrix used throughout a study. If both plasma and serum must be used, a cross-validation study should be performed to ensure that the results are comparable, including an assessment of analyte stability in both matrices.
Quantitative Stability Data
The following tables summarize the available quantitative data on the stability of this compound in human plasma.
Table 1: Freeze-Thaw Stability of this compound in Human Plasma at -70°C
| Quality Control Level | Mean Concentration (ng/mL) after 3 Cycles | % Deviation from Initial Concentration | Reference |
| Low (LQC) | 0.137 | +1.99 | [1] |
| High (HQC) | 6.849 | -3.21 | [1] |
Table 2: Short-Term (Bench-Top) Stability of this compound in Human Plasma at Room Temperature
| Quality Control Level | Duration (hours) | Mean Concentration (ng/mL) | % Deviation from Initial Concentration | Reference |
| Low (LQC) | 8 | 0.158 | +0.44 | [1] |
| High (HQC) | 8 | 7.398 | +4.55 | [1] |
Table 3: Long-Term Stability of this compound in Human Plasma at -70°C
| Quality Control Level | Duration (days) | Mean Concentration (ng/mL) | % Deviation from Initial Concentration | Reference |
| Low (LQC) | 148 | 0.150 | -4.46 | [1] |
| High (HQC) | 148 | 7.319 | +3.44 | [1] |
Experimental Protocols
Protocol for Assessing Analyte Stability in Plasma/Serum
This protocol provides a general framework for conducting stability studies of this compound in plasma or serum. It is based on established bioanalytical method validation guidelines.
1. Preparation of Quality Control (QC) Samples:
-
Obtain a pool of blank human plasma or serum from at least six different sources.
-
Spike the pooled matrix with known concentrations of this compound to prepare low, medium, and high concentration QC samples.
-
Aliquot these QC samples into appropriate storage vials for each stability condition to be tested.
2. Freeze-Thaw Stability Assessment:
-
Retrieve a set of low and high QC aliquots from the freezer (-70°C or -80°C).
-
Allow the samples to thaw completely at room temperature.
-
Once thawed, refreeze the samples at the same temperature for at least 12-24 hours. This constitutes one freeze-thaw cycle.
-
Repeat this process for a minimum of three cycles.
-
After the final thaw, analyze the samples and compare the concentrations to those of freshly prepared QC samples or QC samples that have undergone only one freeze-thaw cycle.
3. Short-Term (Bench-Top) Stability Assessment:
-
Thaw a set of low and high QC aliquots and keep them at room temperature for a predefined period (e.g., 4, 8, 12, 24 hours).
-
At each time point, analyze the samples and compare the concentrations to those of freshly prepared and analyzed QC samples.
4. Long-Term Stability Assessment:
-
Store a sufficient number of low and high QC aliquots at the desired long-term storage temperatures (e.g., -20°C and -80°C).
-
At specified time intervals (e.g., 1, 3, 6, 12 months), retrieve a set of QC samples from each storage temperature.
-
Analyze the samples and compare the concentrations to the nominal concentrations or to the results from the analysis of freshly prepared QC samples.
5. Analytical Method:
-
A validated bioanalytical method, typically LC-MS/MS, should be used for the quantification of this compound in all stability samples.
-
The method should be demonstrated to be precise, accurate, and selective for this compound in the presence of carvedilol and other potential metabolites.
Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound in plasma or serum.
References
Technical Support Center: 3-Hydroxy Carvedilol Reference Standards
This technical support center provides guidance on the proper handling, storage, and troubleshooting of 3-Hydroxy carvedilol (B1668590) reference standards to prevent degradation and ensure accurate experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for 3-Hydroxy carvedilol reference standard?
A1: To ensure the long-term stability of this compound reference standard, it is recommended to store it in its original, tightly sealed container at 2-8°C.[1][2] It should be protected from light and moisture.[1][3] For solutions, especially in alkaline conditions, storage at 25°C might be preferable for short-term use to avoid precipitation that can occur at lower temperatures.[4]
Q2: What solvents should be used to prepare solutions of this compound?
A2: this compound, similar to its parent compound carvedilol, is soluble in acidic aqueous solutions.[4][5] For analytical purposes, methanol (B129727) and acetonitrile (B52724) are commonly used as solvents.[6] It is crucial to use high-purity, HPLC-grade solvents to avoid introducing impurities.
Q3: Is this compound sensitive to light?
A3: Yes. As a phenolic compound, this compound is expected to be sensitive to light.[7] Exposure to light, especially UV light, can lead to photodegradation.[7] Therefore, it is essential to store the solid reference standard and its solutions in amber-colored vials or protect them from light by wrapping the container in aluminum foil.[1][3]
Q4: How long are solutions of this compound stable?
A4: The stability of this compound solutions depends on the solvent, pH, and storage conditions. Based on studies of carvedilol, solutions are more stable in acidic conditions than in alkaline or neutral conditions.[4] For paediatric oral solutions of carvedilol, stability has been demonstrated for up to 56 days at 25°C.[4] It is recommended to prepare fresh solutions for critical experiments or to perform a stability study for solutions stored for an extended period.
Q5: The reference standard powder appears slightly discolored. Can I still use it?
A5: Discoloration can be an indication of degradation. Phenolic compounds are prone to oxidation, which can result in a change in color. It is recommended to first assess the purity of the discolored standard using a suitable analytical method, such as HPLC-UV, before use. If significant degradation is observed, a new reference standard should be used.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Appearance of extra peaks in the chromatogram. | Degradation of the reference standard due to improper storage or handling (exposure to light, heat, oxygen, or incompatible pH). | - Verify the storage conditions of the reference standard. - Prepare a fresh solution using a new vial of the reference standard. - If the problem persists, consider performing a forced degradation study on the parent compound, carvedilol, to identify potential degradation products and their retention times.[6][8] |
| The solution of the reference standard is cloudy or has precipitated. | The solvent may not be appropriate, or the concentration may be too high. For buffered solutions, the pH may have shifted, affecting solubility. | - Ensure the solvent is appropriate for this compound. - Try sonicating the solution or gently warming it. - If using a buffer, check and adjust the pH. - Consider preparing a more dilute solution. Carvedilol has shown precipitation in certain pH media after 24 hours.[5] |
| Loss of signal intensity or lower than expected concentration in assays. | Degradation of the analyte in the prepared solution. Adsorption of the analyte onto the surface of the container. | - Prepare fresh solutions before each experiment. - Use silanized glassware or polypropylene (B1209903) containers to minimize adsorption. - Check the stability of the solution under the experimental conditions. |
| Inconsistent results between different vials of the same lot. | Improper storage of one or more vials, leading to varying levels of degradation. | - Review the storage history of all vials. - If possible, test the purity of each vial separately. - Always store all vials from the same lot under the same recommended conditions. |
Degradation of Carvedilol (Parent Compound)
While specific quantitative data for this compound is limited, forced degradation studies on the parent compound, carvedilol, provide valuable insights into its stability. Significant degradation of carvedilol has been observed under acidic, basic, and oxidative stress conditions.[6][8][9]
| Stress Condition | Reagents and Conditions | Observed Degradation of Carvedilol |
| Acid Hydrolysis | 0.1 N HCl at 60°C for several hours | Significant Degradation[9] |
| Base Hydrolysis | 0.1 N NaOH at 60°C for several hours | Significant Degradation[9] |
| Oxidation | 3-30% H₂O₂ at room temperature | Sensitive to Oxidation[7][8] |
| Thermal Degradation | Heating at various temperatures | Stable under some thermal stress conditions[8] |
| Photodegradation | Exposure to UV or daylight | Degradation observed[7][9] |
Disclaimer: This data is for the parent compound, carvedilol. Due to its similar chemical structure, this compound is expected to exhibit comparable degradation patterns.
Experimental Protocols
Purity Assessment of this compound Reference Standard by RP-HPLC-UV
This method is adapted from established methods for carvedilol and can be used for the purity assessment of this compound.[6]
1. Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm (or equivalent)
-
Mobile Phase: Acetonitrile and Phosphate buffer (pH 6.0) in a ratio of 60:40 (v/v). The pH of the buffer can be adjusted with orthophosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 242 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled at 25°C
2. Preparation of Solutions:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase to obtain a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
3. Procedure:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standard solution and record the chromatogram.
-
Inject the sample solution and record the chromatogram.
-
The purity of the sample can be calculated by comparing the peak area of the main peak in the sample chromatogram to that of the standard chromatogram. The presence of any additional peaks should be noted and investigated.
Visualizations
Caption: Troubleshooting workflow for addressing issues with this compound reference standards.
Caption: Potential degradation pathways for this compound based on its chemical structure.
References
- 1. ehs.yale.edu [ehs.yale.edu]
- 2. Use & Storage of Reference Standards | USP [usp.org]
- 3. iwkhealth.ca [iwkhealth.ca]
- 4. Carvedilol stability in paediatric oral liquid formulations | Farmacia Hospitalaria [revistafarmaciahospitalaria.es]
- 5. Development of a Carvedilol Oral Liquid Formulation for Paediatric Use - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. alentris.org [alentris.org]
- 8. researchgate.net [researchgate.net]
- 9. Non-Aqueous Electromigration Analysis of Some Degradation Products of Carvedilol - PMC [pmc.ncbi.nlm.nih.gov]
Addressing poor peak shape in 3-Hydroxy carvedilol chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to poor peak shape in the chromatography of 3-Hydroxy carvedilol (B1668590).
Troubleshooting Guide: Poor Peak Shape
Poor peak shape for 3-Hydroxy carvedilol, a major metabolite of Carvedilol, can manifest as peak tailing or fronting, leading to inaccurate quantification and reduced resolution. This guide provides a systematic approach to diagnosing and resolving these common chromatographic issues. Carvedilol is a weakly basic compound with a pKa of approximately 7.8, and its metabolites, including this compound, are also expected to have basic properties.[1] Understanding these properties is crucial for troubleshooting.
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetry where the latter half of the peak is broader than the front half. This is a common issue when analyzing basic compounds like this compound on silica-based reversed-phase columns.
Potential Causes and Solutions
| Cause | Recommended Solution |
| Secondary Interactions with Silanol (B1196071) Groups | Lower the mobile phase pH to 2.5-3.5 to suppress the ionization of residual silanol groups on the silica-based stationary phase.[2][3] This minimizes the strong secondary interactions between the positively charged analyte and the negatively charged silanol groups, which are a primary cause of tailing for basic compounds.[4] |
| Use a modern, high-purity silica (B1680970) column with end-capping. End-capped columns have fewer free silanol groups, reducing the sites for secondary interactions.[5] | |
| Add a competitive base, such as triethylamine (B128534) (TEA), to the mobile phase in low concentrations (e.g., 0.1%). TEA can preferentially interact with the active silanol sites, masking them from the analyte. | |
| Low Mobile Phase pH | While low pH is generally recommended, in some cases, operating at a pH well above the pKa of the analyte (e.g., pH > 10) can also improve peak shape by ensuring the analyte is in its neutral form. However, this requires a pH-stable column. |
| Column Overload | Reduce the sample concentration or injection volume. Overloading the column can lead to peak distortion, including tailing. |
| Extra-Column Volume | Minimize the length and internal diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volume. |
| Column Contamination or Degradation | Flush the column with a strong solvent to remove contaminants. If peak shape does not improve, the column may be degraded and require replacement. |
Issue 2: Peak Fronting
Peak fronting, where the front of the peak is broader than the back, is less common than tailing for basic compounds but can still occur.
Potential Causes and Solutions
| Cause | Recommended Solution |
| Sample Overload | Dilute the sample or decrease the injection volume. This is one of the most common causes of peak fronting. |
| Sample Solvent Incompatibility | Ensure the sample is dissolved in a solvent that is weaker than or of similar strength to the initial mobile phase. Injecting a sample in a much stronger solvent can cause the analyte to travel too quickly through the initial part of the column, leading to a distorted peak shape. |
| Column Collapse | If using a mobile phase with a high aqueous content, ensure the stationary phase is suitable for these conditions to prevent phase collapse, which can lead to peak fronting. Consider using a column with a polar-embedded or polar-endcapped phase. |
| Co-elution | An impurity or related compound co-eluting with the main peak can give the appearance of peak fronting. Adjusting the mobile phase composition or gradient may be necessary to resolve the two peaks. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal mobile phase pH for analyzing this compound?
A1: For silica-based C18 columns, a low mobile phase pH in the range of 2.5 to 3.5 is generally recommended.[2][3] This ensures that this compound, a basic compound, is consistently protonated (positively charged) and that the residual silanol groups on the stationary phase are not ionized, thus minimizing peak tailing.
Q2: Which type of HPLC column is best suited for this compound analysis?
A2: A high-purity, end-capped C18 or C8 column is a good starting point. These columns have a reduced number of active silanol sites, leading to better peak shapes for basic compounds. For methods requiring highly aqueous mobile phases, a column with a polar-embedded or polar-endcapped stationary phase is recommended to prevent phase collapse.
Q3: Can the organic modifier in the mobile phase affect the peak shape of this compound?
A3: Yes. While acetonitrile (B52724) is a common choice, methanol (B129727) can sometimes offer different selectivity and may improve peak shape by reducing secondary interactions. It is worthwhile to screen both solvents during method development.
Q4: My peak shape for this compound is still poor even after optimizing the mobile phase pH. What else can I try?
A4: If pH optimization is not sufficient, consider the following:
-
Column Choice: Switch to a different brand or type of C18 column, as manufacturing processes and silica purity vary.
-
Additives: Incorporate a small amount of an amine modifier like triethylamine (TEA) into your mobile phase.
-
Temperature: Increasing the column temperature can sometimes improve peak shape by reducing mobile phase viscosity and improving mass transfer.
-
Sample Preparation: Ensure your sample is fully dissolved and filtered before injection.
Q5: How can I confirm if my poor peak shape is due to column overload?
A5: To check for column overload, prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10) and inject them. If the peak shape improves (becomes more symmetrical) at lower concentrations, then column overload is a likely cause.
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Method for this compound
This protocol provides a starting point for the analysis of this compound, with a focus on achieving good peak shape.
-
Column: High-purity, end-capped C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-70% B
-
15-17 min: 70-10% B
-
17-20 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 240 nm.[6]
-
Injection Volume: 10 µL.
-
Sample Diluent: Mobile Phase A.
Protocol 2: Screening for Optimal Mobile Phase pH
This experiment helps determine the effect of mobile phase pH on the peak shape of this compound.
-
Prepare Buffers: Prepare mobile phase buffers at different pH values (e.g., pH 2.5, 3.0, 3.5, and 7.0). A phosphate (B84403) buffer is a suitable choice.
-
Chromatographic Conditions: Use the conditions from Protocol 1, but replace the formic acid in Mobile Phase A with the prepared buffers. Run an isocratic elution (e.g., 30% Acetonitrile) for simplicity.
-
Inject Standard: Inject a standard solution of this compound under each pH condition.
-
Analyze Peak Shape: Measure the tailing factor or asymmetry factor for the this compound peak at each pH.
-
Compare Results: Create a table to compare the peak shape metrics at different pH values to identify the optimal pH for good symmetry.
Illustrative Data Presentation
Table 1: Effect of Mobile Phase pH on this compound Peak Shape
| Mobile Phase pH | Tailing Factor | Asymmetry Factor |
| 2.5 | 1.1 | 1.05 |
| 3.0 | 1.2 | 1.15 |
| 3.5 | 1.4 | 1.3 |
| 7.0 | 2.5 | 2.3 |
Note: The data in this table is illustrative and represents expected trends for a basic compound.
Visualizations
References
Technical Support Center: Method Refinement for Sensitive Detection of 3-Hydroxy Carvedilol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot and refine methods for the sensitive detection of 3-Hydroxy carvedilol (B1668590).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process for the detection of 3-Hydroxy carvedilol, a metabolite of Carvedilol.
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing | Secondary Silanol Interactions: Active sites on the C18 column can interact with the analyte. | Use a column with end-capping or a newer generation C18 column. Consider using a mobile phase with a competitive amine like triethylamine (B128534) or a lower pH to protonate the analyte and minimize interactions. |
| Column Overload: Injecting too high a concentration of the analyte. | Dilute the sample or reduce the injection volume. | |
| Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound. | Adjust the mobile phase pH. A pH of around 3.0, adjusted with formic acid, has been shown to be effective.[1][2] | |
| Low Signal Intensity or Poor Sensitivity | Suboptimal Ionization in Mass Spectrometer: Inefficient protonation of the analyte. | Optimize the electrospray ionization (ESI) source parameters. Positive ionization mode is typically used for carvedilol and its metabolites.[1][2] |
| Inefficient Sample Extraction: Poor recovery of the analyte from the plasma matrix. | Evaluate different sample preparation techniques such as protein precipitation (PPT) with acetonitrile (B52724) or methanol (B129727), liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[1][2][3][4] | |
| Analyte Degradation: this compound may be unstable under certain conditions. | Ensure samples are stored at appropriate temperatures (-70°C) and minimize freeze-thaw cycles.[1] Investigate the stability of the analyte in the final extract and on the autosampler. | |
| High Background Noise or Interferences | Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the analyte signal. | Improve chromatographic separation to isolate the analyte peak from interferences. Employ a more selective sample preparation method like SPE. Use a deuterated internal standard to compensate for matrix effects. |
| Contamination: Contamination from solvents, glassware, or the LC-MS system. | Use high-purity solvents and reagents. Thoroughly clean all glassware and the LC system. | |
| Inconsistent Retention Times | Fluctuations in Mobile Phase Composition: Inaccurate mixing of mobile phase components. | Ensure proper mobile phase preparation and degassing. Use a high-quality HPLC pump. |
| Column Temperature Variations: Inconsistent column temperature can affect retention time. | Use a column oven to maintain a constant and stable temperature.[1] | |
| Column Degradation: The stationary phase of the column can degrade over time. | Replace the column with a new one of the same type. | |
| Poor Recovery | Inefficient Extraction: The chosen extraction method may not be optimal for this compound. | Optimize the extraction solvent and pH. For LLE, test different organic solvents. For SPE, optimize the wash and elution steps. |
| Analyte Adsorption: Adsorption to plasticware or glassware. | Use low-binding tubes and plates. Silanize glassware if necessary. |
Frequently Asked Questions (FAQs)
1. What is the typical mass transition (MRM) for this compound in LC-MS/MS analysis?
While the search results primarily focus on carvedilol and its 4'- and 5'-hydroxyphenyl metabolites, a study focusing on a broader range of metabolites including this compound would be needed to definitively state the MRM transition. However, based on the structure of this compound (a hydroxylated form of carvedilol), the precursor ion would be expected to be [M+H]+ at m/z 423.1. The product ion would need to be determined through infusion and fragmentation experiments, but a common fragment for carvedilol is m/z 100.1.[1][5]
2. What type of analytical column is recommended for the separation of this compound?
A reversed-phase C18 column is commonly used for the analysis of carvedilol and its metabolites.[1][2] For better peak shape and resolution, especially when dealing with multiple metabolites, a high-resolution column such as a UPLC C18 (e.g., 50 x 2.1 mm, 1.7 µm) can be advantageous.[2] Chiral stationary phases are necessary for the separation of enantiomers.[6][7]
3. What are the key considerations for sample preparation when analyzing this compound in plasma?
The choice of sample preparation method depends on the required sensitivity and the complexity of the matrix.
-
Protein Precipitation (PPT): A simple and fast method using acetonitrile or methanol. It may be sufficient for less sensitive assays but can result in higher matrix effects.[3]
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT. The choice of organic solvent is critical for good recovery.
-
Solid-Phase Extraction (SPE): Provides the cleanest extracts and can be automated for high-throughput analysis. It is often the preferred method for sensitive bioanalytical assays.[2]
4. How can I improve the stability of this compound in my samples?
Plasma samples should be stored at -70°C until analysis to minimize degradation.[1] The stability of this compound in the analytical solvent and in the autosampler should also be evaluated during method development. Minimize the time samples spend at room temperature.
5. How can matrix effects be minimized in the analysis of this compound?
Matrix effects can be a significant challenge in bioanalysis. To mitigate them:
-
Use a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte.
-
Optimize the sample preparation method to remove interfering matrix components. SPE is generally more effective at this than PPT or LLE.[2]
-
Adjust the chromatographic conditions to separate the analyte from the regions where ion suppression is most pronounced.
Experimental Protocols
Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is adapted from a method for carvedilol and its 4'-hydroxyphenyl metabolite and is a good starting point for this compound.[2]
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: To 100 µL of human plasma, add the internal standard and vortex. Load the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water.
-
Elution: Elute the analyte with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Method Parameters
The following are typical starting parameters for an LC-MS/MS method for carvedilol and its metabolites.[1][2]
| Parameter | Condition |
| LC System | UPLC System |
| Column | UPLC C18 (50 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 4.0 mM Ammonium Formate, pH 3.0 with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B to elute the analytes, and then return to initial conditions for re-equilibration. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Carvedilol) | m/z 407.1 → 100.1 |
| MRM Transition (this compound) | Precursor: m/z 423.1. Product ion to be determined. |
Quantitative Data Summary
The following tables summarize quantitative data from various validated methods for carvedilol and its metabolites.
Table 1: Linearity and LLOQ of Analytical Methods
| Analyte | Method | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Reference |
| Carvedilol | UPLC-MS/MS | 0.05 - 50 | 0.05 | [2] |
| 4'-Hydroxyphenyl carvedilol | UPLC-MS/MS | 0.01 - 10 | 0.01 | [2] |
| (R)- and (S)-Carvedilol | LC-MS/MS | 0.200 - 100 | 0.200 | A sensitive and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay was developed and validated to enable reliable and efficient bioanalysis of the (R)- and (S)-enantiomers of carvedilol and its pharmacologically active 4'-hydroxyphenyl metabolite in human plasma. The assay was validated over concentration ranges of 0.200-100 ng/mL for (R)- and (S)-carvedilol and 0.0200-10.0 ng/mL for (R)- and (S)-4'-hydroxyphenyl carvedilol. |
| (R)- and (S)-4'-Hydroxyphenyl carvedilol | LC-MS/MS | 0.0200 - 10.0 | 0.0200 | A sensitive and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay was developed and validated to enable reliable and efficient bioanalysis of the (R)- and (S)-enantiomers of carvedilol and its pharmacologically active 4'-hydroxyphenyl metabolite in human plasma. The assay was validated over concentration ranges of 0.200-100 ng/mL for (R)- and (S)-carvedilol and 0.0200-10.0 ng/mL for (R)- and (S)-4'-hydroxyphenyl carvedilol. |
Table 2: Precision and Accuracy Data
| Analyte | Concentration (ng/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%) | Reference |
| Carvedilol | 0.15 (LQC) | 3.88 | 2.97 | 103.3 | [2] |
| 20 (MQC) | 1.15 | 1.98 | 99.4 | [2] | |
| 40 (HQC) | 0.74 | 1.83 | 98.6 | [2] | |
| 4'-Hydroxyphenyl carvedilol | 0.03 (LQC) | 3.21 | 3.11 | 102.7 | [2] |
| 4 (MQC) | 1.29 | 2.12 | 97.8 | [2] | |
| 8 (HQC) | 1.03 | 1.95 | 96.4 | [2] |
Visualizations
References
- 1. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoselective analysis of carvedilol in human plasma using HPLC/MS/MS after chiral derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-performance liquid chromatographic method for the simultaneous determination of the enantiomers of carvedilol and its O-desmethyl metabolite in human plasma after chiral derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of a quantitative multiplex LC-MS/MS assay of carvedilol, enalaprilat, and perindoprilat in dried blood spots from heart failure patients and its cross validation with a plasma assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral analysis of carvedilol and its metabolites hydroxyphenyl carvedilol and O-desmethyl carvedilol in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Resolution of 3-Hydroxy Carvedilol from its Isomers
Welcome to the technical support center for the chiral separation of 3-Hydroxy carvedilol (B1668590). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the successful resolution of 3-Hydroxy carvedilol enantiomers from its isomers.
Frequently Asked Questions (FAQs)
Q1: Why is the chiral separation of this compound important?
A1: Carvedilol is a racemic mixture, and its metabolites, including this compound, also exist as enantiomers. These enantiomers can exhibit different pharmacological and toxicological profiles. Therefore, separating and quantifying individual enantiomers is crucial for understanding the drug's overall efficacy and safety. The S-(-) metabolites of carvedilol contribute to its β-antagonistic effect, making their specific measurement essential.[1]
Q2: What are the primary analytical techniques for separating this compound enantiomers?
A2: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common techniques for the enantioselective analysis of carvedilol and its metabolites.[1] Capillary Electrophoresis (CE) has also been used effectively for the chiral separation of the parent compound and can be adapted for its metabolites.[2]
Q3: What type of HPLC column is most effective for this separation?
A3: Polysaccharide-based chiral stationary phases (CSPs) are highly effective for the resolution of carvedilol and its hydroxylated metabolites. Specifically, columns like Chiralpak IB N-5, which is a cellulose-based CSP, have been shown to successfully separate the enantiomers of carvedilol and its major metabolites simultaneously.[1]
Q4: Is derivatization necessary for the analysis of this compound enantiomers?
A4: Derivatization is not always necessary but can be employed to improve chromatographic separation and detection. Chiral derivatizing agents like 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) and (-)-menthyl chloroformate (MCF) react with the enantiomers to form diastereomers, which can then be separated on a standard achiral column (e.g., C18).[3][4][5][6][7] This is known as an indirect method. Direct separation on a chiral stationary phase is often preferred to avoid the extra sample preparation steps and potential for incomplete reactions.[8]
Q5: What are the key mobile phase parameters to optimize for better resolution?
A5: The composition of the mobile phase, including the organic modifier, aqueous buffer, pH, and additives, significantly impacts the resolution. For polysaccharide-based CSPs, a combination of an organic modifier (like acetonitrile (B52724) and/or methanol) and an aqueous buffer (such as potassium phosphate (B84403) or ammonium (B1175870) acetate) is typically used.[1] The pH of the buffer and the use of additives like diethylamine (B46881) can influence the retention and selectivity of the separation.[9][10]
Troubleshooting Guide
Issue: Poor or no resolution between the this compound enantiomers.
| Possible Cause | Suggested Solution |
| Inappropriate Chiral Stationary Phase (CSP) | - Ensure the selected CSP is suitable for the analytes. Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are generally effective for carvedilol and its metabolites.[1] - If resolution is still poor, consider a different type of polysaccharide-based CSP or a different chiral selector entirely. |
| Suboptimal Mobile Phase Composition | - Organic Modifier: Vary the ratio of organic modifiers (e.g., acetonitrile and methanol). The type and percentage of the organic modifier can significantly affect enantioselectivity.[1] - Buffer pH: Adjust the pH of the aqueous buffer. The ionization state of the analyte and the stationary phase can be critical for chiral recognition.[1][2] - Additives: Introduce or vary the concentration of mobile phase additives like diethylamine for basic compounds, which can improve peak shape and resolution.[9][10] |
| Incorrect Flow Rate or Temperature | - Flow Rate: Optimize the flow rate. A lower flow rate generally increases resolution but also analysis time.[1] - Temperature: Adjust the column temperature. Lower temperatures often enhance enantioselectivity.[10] |
Issue: Peak tailing or broad peaks.
| Possible Cause | Suggested Solution |
| Secondary Interactions with the Stationary Phase | - Add a competitor to the mobile phase. For basic analytes like carvedilol and its metabolites, a small amount of a basic additive (e.g., 0.1% diethylamine) can reduce peak tailing by blocking active sites on the silica (B1680970) support.[9][10] |
| Column Overload | - Reduce the injection volume or the concentration of the sample. |
| Column Degradation | - Flush the column with an appropriate solvent sequence to remove contaminants. - If the problem persists, the column may need to be replaced. |
Issue: Low signal intensity or poor sensitivity.
| Possible Cause | Suggested Solution |
| Inadequate Detection Wavelength | - Optimize the UV detection wavelength for this compound. |
| Low Analyte Concentration | - Employ a more sensitive detector, such as a fluorescence detector or a mass spectrometer (MS).[5][11] - Consider a pre-concentration step during sample preparation. |
| Ion Suppression (for LC-MS) | - If using LC-MS, mobile phase additives like trifluoroacetic acid (TFA) can cause ion suppression.[12] Replace with MS-compatible additives like formic acid or ammonium acetate (B1210297).[12] |
Quantitative Data Summary
Table 1: Chromatographic Conditions for Separation of Carvedilol and its Metabolites
| Parameter | Method 1 (UHPLC-UV)[1] | Method 2 (HPLC with Derivatization)[3] | Method 3 (HPLC-UV)[10] |
| Column | Chiralpak IB N-5 | C18 reverse-phase | Knauer C18 |
| Mobile Phase | 80% Organic Modifier (87% ACN: 13% MeOH) and 20% aqueous potassium phosphate buffer (pH 7) | 0.25 N acetate buffer (pH 3): Methanol (B129727) (27:73 v/v) | Aqueous solution (pH 4.4, 2.3g/L CM-β-CD), Methanol, and Acetonitrile (56.8:30.7:12.5 v/v/v) |
| Flow Rate | 0.5 mL/min | 1 mL/min | 0.7 mL/min |
| Temperature | 25 °C | Not Specified | 40 °C |
| Detection | UV | Fluorescence (Ex: 285 nm, Em: 680 nm) | UV |
| Derivatizing Agent | None (Direct Method) | (-)-menthyl chloroformate (MCF) | None (Chiral Mobile Phase Additive) |
Table 2: Resolution and Retention Data
| Analyte | Method | Retention Time (min) | Resolution (Rs) |
| Carvedilol Enantiomers | UHPLC-UV[1] | Not specified for individual enantiomers | 2.4 |
| 4'-Hydroxy Carvedilol Enantiomers | UHPLC-UV[1] | Not specified for individual enantiomers | 0.8 |
| 5'-Hydroxy Carvedilol Enantiomers | UHPLC-UV[1] | Not specified for individual enantiomers | 1.2 |
| Desmethyl Carvedilol Enantiomers | UHPLC-UV[1] | Not specified for individual enantiomers | 1.0 |
| Carvedilol Diastereomers (after derivatization) | HPLC-Fluorescence[6] | Not specified for individual diastereomers | 2.26 |
| O-desmethylcarvedilol Diastereomers (after derivatization) | HPLC-Fluorescence[6] | Not specified for individual diastereomers | 3.32 |
Experimental Protocols
Protocol 1: Simultaneous Enantioseparation of Carvedilol and its Metabolites by UHPLC-UV[1]
-
Sample Preparation:
-
Prepare stock solutions of racemic carvedilol and its metabolites in a suitable solvent (e.g., methanol).
-
Dilute the stock solutions to the desired concentration with the mobile phase.
-
-
Chromatographic System:
-
Column: Chiralpak IB N-5 (dimensions not specified).
-
Mobile Phase: 80% organic modifier (87% acetonitrile: 13% methanol) and 20% aqueous 20 mM potassium phosphate buffer (pH 7).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detector (wavelength not specified).
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample and record the chromatogram.
-
Identify and quantify the enantiomers based on their retention times and peak areas.
-
Protocol 2: Enantioseparation of Carvedilol by HPLC with Chiral Derivatization[3]
-
Sample Preparation (from Plasma/Urine):
-
Spike 1 mL of plasma or urine with an internal standard (e.g., propranolol).
-
Add 50 µL of 1 M NaOH and extract with 6 mL of chloroform (B151607) for 30 minutes.
-
Centrifuge and transfer the organic phase to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 200 µL of 0.1 M NaOH.
-
-
Derivatization:
-
Add 200 µL of 2% (-)-menthyl chloroformate (MCF) in dichloromethane.
-
Vortex for 1 minute and let it stand for 2 minutes at room temperature.
-
Extract the diastereomers with 3 mL of chloroform.
-
Transfer the organic phase and evaporate to dryness.
-
Reconstitute the final residue in 50 µL of the mobile phase.
-
-
Chromatographic System:
-
Column: C18 reverse-phase (e.g., 125 x 4 mm, 5 µm).
-
Mobile Phase: 0.25 N acetate buffer (pH 3) and methanol (27:73 v/v).
-
Flow Rate: 1 mL/min.
-
Detection: Fluorescence detector (Excitation: 285 nm, Emission: 680 nm).
-
-
Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Separate and quantify the diastereomeric derivatives.
-
Visualizations
Caption: Experimental workflow for direct chiral separation of this compound.
Caption: Experimental workflow for indirect chiral separation via derivatization.
References
- 1. UHPLC Enantiomer Resolution for the ɑ/β-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclodextrine Screening for the Chiral Separation of Carvedilol by Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stereoselective analysis of carvedilol in human plasma using HPLC/MS/MS after chiral derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereoselective analysis of carvedilol in human plasma and urine using HPLC after chiral derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-performance liquid chromatographic method for the simultaneous determination of the enantiomers of carvedilol and its O-desmethyl metabolite in human plasma after chiral derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assay and disposition of carvedilol enantiomers in humans and monkeys: evidence of stereoselective presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPLC Method Development and Validation of S(-)-Carvedilol from API and Formulations [scirp.org]
- 9. rjptonline.org [rjptonline.org]
- 10. rjptonline.org [rjptonline.org]
- 11. Enantioselective and sensitive determination of carvedilol in human plasma using chiral stationary-phase column and reverse-phase liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
Optimization of extraction parameters for 3-Hydroxy carvedilol from tissue
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of 3-Hydroxy carvedilol (B1668590) from various tissue samples.
Frequently Asked Questions (FAQs)
Q1: What are the initial key considerations before starting the extraction of 3-Hydroxy carvedilol from tissue?
A1: Before beginning the extraction process, it is crucial to address the following:
-
Tissue Handling and Storage: Tissues should be snap-frozen in liquid nitrogen immediately after collection and stored at -80°C to minimize enzymatic degradation of the analyte.
-
Homogenization: The chosen homogenization method should be efficient and reproducible to ensure complete disruption of the tissue matrix and release of the analyte.[1] Bead beating or ultrasonic homogenization are common techniques.[2]
-
Internal Standard Selection: An appropriate internal standard (IS), ideally a stable isotope-labeled version of this compound, should be used to correct for variability in extraction recovery and matrix effects.
-
Metabolite Conjugation: this compound is likely present in tissues as glucuronide or sulfate (B86663) conjugates. Therefore, an enzymatic hydrolysis step is often necessary to cleave these conjugates and measure the total concentration of the metabolite.[3][4]
Q2: Which extraction technique is more suitable for this compound from tissues: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?
A2: Both LLE and SPE can be effective for extracting this compound from tissue homogenates. The choice depends on factors such as the complexity of the tissue matrix, the required level of sample cleanup, and throughput needs.
-
LLE: This technique is versatile and can be optimized by adjusting solvent polarity and pH. For a phenolic compound like this compound, using a polar organic solvent at an acidic pH is a good starting point.[5]
-
SPE: SPE can provide cleaner extracts and higher throughput, especially with automated systems. A mixed-mode sorbent with both reversed-phase and ion-exchange properties can be effective for retaining and selectively eluting this compound.
Q3: How can I minimize matrix effects in the LC-MS/MS analysis of this compound from tissue extracts?
A3: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in the analysis of tissue extracts.[6][7] To mitigate these effects:
-
Optimize Sample Cleanup: Employing a robust extraction method like SPE can significantly reduce matrix components.
-
Chromatographic Separation: Use a high-efficiency UPLC/UHPLC column to separate this compound from co-eluting matrix components.
-
Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects, as the IS will be affected similarly to the analyte.[8]
-
Dilution: Diluting the final extract can reduce the concentration of interfering matrix components, although this may compromise sensitivity.
Q4: What are the critical parameters to optimize for the enzymatic hydrolysis of this compound glucuronide?
A4: For efficient cleavage of the glucuronide conjugate, the following parameters should be optimized:
-
Enzyme Selection: β-glucuronidase from Helix pomatia or recombinant sources are commonly used.[3][9]
-
Enzyme Concentration: The amount of enzyme should be sufficient to ensure complete hydrolysis in a reasonable time frame.
-
Incubation Time and Temperature: Typical incubation conditions are 37-55°C for 1 to 4 hours. These should be optimized for this compound.[10][11]
-
pH: The optimal pH for most β-glucuronidases is between 4.5 and 5.5. The pH of the tissue homogenate should be adjusted accordingly.[4]
Troubleshooting Guides
Low Extraction Recovery
| Potential Cause | Troubleshooting Steps |
| Inefficient Tissue Homogenization | Ensure the tissue is completely homogenized. Visually inspect for any remaining tissue fragments. Consider increasing homogenization time or using a different homogenization technique (e.g., bead beating with a mix of bead sizes).[1][2] |
| Suboptimal Extraction Solvent (LLE) | The polarity of the extraction solvent may not be suitable for this compound. Try a more polar solvent or a mixture of solvents. Adjusting the pH of the aqueous phase to be acidic (pH 3-5) will ensure the phenolic hydroxyl group is protonated, increasing its solubility in organic solvents.[5] |
| Incorrect SPE Sorbent or Procedure | The sorbent may not be retaining the analyte effectively. For a phenolic compound, a reversed-phase (C18) or a mixed-mode cation exchange sorbent can be effective. Ensure proper conditioning and equilibration of the SPE cartridge.[12][13] |
| Premature Elution from SPE Cartridge | The wash solvent may be too strong, causing the analyte to elute prematurely. Reduce the organic content of the wash solvent.[12][14] |
| Incomplete Elution from SPE Cartridge | The elution solvent may be too weak to desorb the analyte completely from the sorbent. Increase the strength of the elution solvent (e.g., higher percentage of organic solvent). Adding a small amount of a modifier, like ammonia, to the elution solvent can improve the recovery of basic compounds.[14][15] |
| Analyte Degradation | This compound may be unstable under the extraction conditions. Ensure samples are kept on ice or at low temperatures throughout the process. |
| Incomplete Enzymatic Hydrolysis | If analyzing for total this compound, incomplete hydrolysis of glucuronide conjugates will lead to low recovery. Optimize hydrolysis conditions (enzyme concentration, incubation time, temperature, and pH).[3] |
High Variability in Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Homogenization | Standardize the homogenization procedure to ensure uniformity across all samples. Use a consistent tissue-to-buffer ratio. |
| Inconsistent Extraction Procedure | Ensure all manual steps, such as vortexing times and solvent volumes, are performed consistently. Consider using an automated extraction system for better reproducibility. |
| Matrix Effects | High variability can be a sign of significant and inconsistent matrix effects. Use a stable isotope-labeled internal standard. Optimize the sample cleanup to remove more interfering components.[6][7] |
| Pipetting Errors | Inaccurate pipetting of small volumes of internal standard or other reagents can introduce significant variability. Calibrate pipettes regularly. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Liver Tissue
-
Tissue Homogenization:
-
Weigh approximately 100 mg of frozen liver tissue.
-
Add 400 µL of ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).[16]
-
Add a known amount of a suitable internal standard (e.g., deuterated this compound).
-
Homogenize the tissue using a bead beater or ultrasonic homogenizer until no visible tissue fragments remain. Keep the sample on ice throughout the process.
-
-
Enzymatic Hydrolysis (for total this compound):
-
To the tissue homogenate, add 20 µL of β-glucuronidase solution (Helix pomatia, ~2500 units).[3]
-
Adjust the pH to ~5.0 with 1 M acetate (B1210297) buffer.
-
Incubate at 37°C for 2 hours with gentle shaking.
-
-
Protein Precipitation:
-
Add 1 mL of ice-cold acetonitrile (B52724) to the homogenate.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Liquid-Liquid Extraction:
-
Add 2 mL of methyl tert-butyl ether (MTBE) to the supernatant.
-
Vortex for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction with another 2 mL of MTBE and combine the organic layers.
-
-
Evaporation and Reconstitution:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for UPLC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Kidney Tissue
-
Tissue Homogenization and Hydrolysis:
-
Follow steps 1 and 2 from the LLE protocol, using kidney tissue.
-
-
Protein Precipitation:
-
Follow step 3 from the LLE protocol.
-
-
Solid-Phase Extraction:
-
Condition: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Equilibrate: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Load: Load the supernatant from the protein precipitation step onto the SPE cartridge.
-
Wash 1: Wash the cartridge with 1 mL of 2% formic acid in water to remove polar impurities.
-
Wash 2: Wash the cartridge with 1 mL of methanol to remove non-polar impurities.
-
Elute: Elute the this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
-
Evaporation and Reconstitution:
-
Follow step 5 from the LLE protocol.
-
Quantitative Data Summary
The following tables summarize expected performance parameters for the extraction of carvedilol and its metabolites based on literature for similar compounds and matrices. Data for this compound from tissue is limited; therefore, these values should be considered as a starting point for method development and validation.
Table 1: Reported Recovery of Carvedilol from Cardiac Tissue
| Analyte | Extraction Method | Recovery (%) | Reference |
| Carvedilol | Acetone precipitation followed by SPE | 69.8 ± 12.2 | [17][18][19] |
Table 2: Expected Performance of LLE and SPE for this compound in Tissue
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Expected Recovery | 60-85% | 70-95% |
| Relative Standard Deviation (RSD) | < 15% | < 10% |
| Throughput | Lower | Higher |
| Selectivity | Moderate | High |
| Solvent Consumption | High | Low |
Visualizations
Carvedilol Metabolism and Extraction Workflow
Caption: Overview of Carvedilol metabolism and the general workflow for extracting its metabolites from tissue.
Troubleshooting Logic for Low Extraction Recovery
Caption: A logical workflow for troubleshooting and resolving issues of low recovery during extraction.
References
- 1. researchgate.net [researchgate.net]
- 2. How to quickly optimize homogenization protocol – WISBIOMED [lab-equipment-for-sale.com]
- 3. kurabiotech.com [kurabiotech.com]
- 4. unitedchem.com [unitedchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotage.com [biotage.com]
- 11. Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 13. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 14. specartridge.com [specartridge.com]
- 15. benchchem.com [benchchem.com]
- 16. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. scilit.com [scilit.com]
- 19. Determination of carvedilol in human cardiac tissue by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing analytical variability in 3-Hydroxy carvedilol quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize analytical variability in the quantification of 3-Hydroxy carvedilol (B1668590).
Frequently Asked Questions (FAQs)
Q1: What are the common sources of analytical variability in 3-Hydroxy carvedilol quantification?
A1: Analytical variability in this compound quantification can arise from several sources throughout the analytical workflow. These include:
-
Sample Collection and Handling: Improper collection, storage, or freeze-thaw cycles of biological samples can lead to degradation of the analyte.
-
Sample Preparation: Inconsistent extraction efficiency, matrix effects from endogenous components, and the presence of phospholipids (B1166683) can significantly impact accuracy and precision.
-
Chromatography: Poor peak shape, co-elution with interfering substances, and shifts in retention time can all contribute to variability.
-
Mass Spectrometry: Ion suppression or enhancement, incorrect optimization of MS parameters, and detector saturation can lead to inaccurate quantification.
-
Calibration and Standardization: Use of impure reference standards, improper preparation of calibration standards and quality controls (QCs), and inappropriate regression models can introduce bias.
Q2: How can I minimize matrix effects when analyzing this compound in plasma?
A2: Minimizing matrix effects is crucial for accurate bioanalysis. Here are some strategies:
-
Effective Sample Preparation: Employ a robust sample preparation technique to remove interfering matrix components. While protein precipitation is a simple method, more extensive cleanup methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) often provide cleaner extracts.
-
Chromatographic Separation: Optimize your chromatographic method to separate this compound from co-eluting matrix components. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a column with a different selectivity.
-
Use of an Internal Standard (IS): A stable isotope-labeled internal standard (SIL-IS) is highly recommended. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus compensating for variations in extraction recovery and ion suppression/enhancement.
-
Matrix-Matched Calibrants: Prepare calibration standards and quality controls in the same biological matrix as the study samples to mimic the matrix effect observed in the unknown samples.
Q3: What are the recommended storage conditions for plasma samples containing this compound?
A3: To ensure the stability of this compound in plasma, samples should be stored at -70°C or lower.[1] Repeated freeze-thaw cycles should be avoided as they can lead to degradation of the analyte.[1] It is advisable to aliquot samples into smaller volumes before freezing if multiple analyses are anticipated. Short-term stability at room temperature should also be evaluated during method validation to understand the allowable time for sample processing.[1]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Poor peak shape can compromise the accuracy and precision of integration.
Troubleshooting Workflow for Poor Peak Shape
References
Technical Support Center: Synthesis of Hydroxylated Carvedilol Metabolites
Welcome to the Technical Support Center for the Synthesis of Hydroxylated Carvedilol (B1668590) Metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of 4'-hydroxycarvedilol, 5'-hydroxycarvedilol, and O-desmethylcarvedilol.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of hydroxylated carvedilol metabolites?
A1: The synthesis of 4'-hydroxycarvedilol and 5'-hydroxycarvedilol can be initiated from commercially available and structurally related starting materials, vanillin (B372448) and isovanillin (B20041), respectively. For the synthesis of O-desmethylcarvedilol, a common strategy involves the selective O-demethylation of a suitable methoxy-substituted precursor.
Q2: What are the main synthetic challenges in preparing 4'-hydroxycarvedilol and 5'-hydroxycarvedilol?
A2: The primary challenges include:
-
Multi-step synthesis: The pathways from vanillin and isovanillin involve several sequential reactions, each with its own potential for side reactions and yield loss.
-
Dakin Oxidation: This step, which converts an aromatic aldehyde to a phenol (B47542), can have variable yields and may require careful control of pH and temperature to avoid byproduct formation.
-
Purification of Isomers: 4'- and 5'-hydroxycarvedilol are structural isomers with very similar physical properties, making their separation challenging if a mixture is inadvertently formed. Chromatographic purification requires optimized conditions for successful separation.
-
Side Reactions: As with any multi-step synthesis, the formation of impurities is a significant concern. Common impurities can arise from incomplete reactions, over-reaction, or side reactions of the functional groups present in the intermediates.
Q3: What methods can be used for the O-demethylation step in the synthesis of O-desmethylcarvedilol?
A3: Several reagents are known to cleave aryl methyl ethers to the corresponding phenols. The choice of reagent depends on the functional group tolerance of the substrate. Common methods include:
-
Boron Tribromide (BBr₃): A powerful Lewis acid that is effective for cleaving aryl methyl ethers.
-
Thiolates: Nucleophilic demethylation using thiolates, such as sodium thiocresolate, in a polar aprotic solvent like DMF.
-
Strong Acids: Reagents like hydrobromic acid (HBr) can be used, often at elevated temperatures.
Q4: How can I minimize the formation of the "bis" impurity during the coupling reaction with 4-(oxiranylmethoxy)-9H-carbazole?
A4: The "bis" impurity, where a second molecule of the epoxide reacts with the secondary amine of the desired product, is a common side product in carvedilol synthesis.[1][2] To minimize its formation, you can:
-
Use a protecting group on the amine of the side chain, which is later removed.
-
Carefully control the stoichiometry of the reactants.
-
Optimize reaction conditions such as temperature and reaction time.
Q5: What are the best practices for purifying the final hydroxylated carvedilol metabolites?
A5: Purification of the final products is critical to obtain material of high purity. Common techniques include:
-
Column Chromatography: Silica gel column chromatography is a standard method for purifying organic compounds. The choice of eluent system is crucial for achieving good separation of the desired product from impurities and any unreacted starting materials.
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be a highly effective method for purification.
-
Preparative HPLC: For difficult separations, especially of isomers, preparative high-performance liquid chromatography (HPLC) can be employed.
Troubleshooting Guides
Problem 1: Low Yield in the Dakin Oxidation Step
-
Symptom: The conversion of the intermediate aromatic aldehyde (e.g., derived from vanillin or isovanillin) to the corresponding hydroquinone (B1673460) is inefficient, resulting in a low yield of the desired hydroxylated intermediate.
-
Possible Causes & Solutions:
-
Incomplete reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initial reaction time, consider extending the reaction time or slightly increasing the temperature.
-
-
Suboptimal pH: The Dakin oxidation is sensitive to pH. The reaction is typically carried out under basic conditions.[][4]
-
Solution: Ensure the basic conditions are maintained throughout the reaction. The concentration of the base (e.g., NaOH) may need to be optimized.
-
-
Decomposition of Hydrogen Peroxide: Hydrogen peroxide can decompose, especially at higher temperatures or in the presence of metal impurities.
-
Solution: Use a fresh, stabilized solution of hydrogen peroxide. Add the hydrogen peroxide slowly to the reaction mixture to control any exothermic reaction.
-
-
Side Reactions: The aldehyde may undergo other reactions, such as Cannizzaro reaction, under basic conditions.
-
Solution: Careful control of temperature and the rate of addition of hydrogen peroxide can help to minimize side reactions.
-
-
Problem 2: Formation of Multiple Products in the O-Alkylation of Phenols
-
Symptom: When alkylating a phenolic hydroxyl group, such as in the initial steps of the synthesis from vanillin or isovanillin, a mixture of O-alkylated and C-alkylated products is observed.
-
Possible Causes & Solutions:
-
Reaction Conditions Favoring C-Alkylation: The choice of solvent and base can influence the selectivity of O- vs. C-alkylation.
-
Steric Hindrance: If the alkylating agent is bulky, elimination reactions may compete with the desired substitution.
-
Solution: Use a primary alkyl halide as the alkylating agent whenever possible, as the Williamson ether synthesis proceeds via an SN2 mechanism.[5]
-
-
Problem 3: Difficulty in the O-Demethylation of a Methoxy-Substituted Precursor
-
Symptom: Incomplete or no reaction when attempting to cleave a methyl ether to form the free phenol for O-desmethylcarvedilol synthesis.
-
Possible Causes & Solutions:
-
Incorrect Reagent Choice: The chosen demethylating agent may not be strong enough or may not be compatible with other functional groups in the molecule.
-
Solution: For robust substrates, strong reagents like BBr₃ or HBr can be effective. For more sensitive substrates, milder conditions using thiolates may be preferable. A small-scale trial with different reagents is recommended to find the optimal conditions.
-
-
Reaction Conditions Not Optimized: The temperature or reaction time may be insufficient.
-
Solution: Many demethylation reactions require elevated temperatures and/or extended reaction times. Monitor the reaction by TLC to determine the optimal conditions.
-
-
Reagent Decomposition: Some demethylating agents, like BBr₃, are sensitive to moisture.
-
Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Experimental Protocols
Synthesis of 4'-Hydroxycarvedilol and 5'-Hydroxycarvedilol
This protocol is based on the synthesis reported by Senthilkumar et al. (2010).
1. O-Alkylation of Vanillin/Isovanillin:
-
To a mixture of vanillin (for 4'-hydroxycarvedilol) or isovanillin (for 5'-hydroxycarvedilol) and an excess of 1,2-dibromoethane, add an aqueous solution of sodium hydroxide.
-
Heat the reaction mixture to around 95 °C and maintain until the reaction is complete (monitor by TLC).
-
After cooling, extract the product with a suitable organic solvent (e.g., dichloromethane), wash with water, and concentrate under reduced pressure.
2. Dakin Oxidation:
-
The formyl group of the O-alkylated intermediate is oxidized to a hydroxyl group. This can be achieved using reagents like meta-chloroperoxybenzoic acid (m-CPBA).
-
The reaction is typically carried out in a suitable solvent at room temperature.
-
After the reaction is complete, the mixture is worked up to isolate the hydroxylated intermediate.
3. Further Functionalization and Coupling:
-
The newly formed hydroxyl group is converted to a leaving group, and the other bromo group is substituted with a protected amine (e.g., potassium phthalimide).
-
The protecting group is then removed to yield the free amine.
-
Finally, this amine intermediate is coupled with 4-(oxiranylmethoxy)-9H-carbazole in a suitable solvent such as isopropanol (B130326) with a base like triethylamine (B128534) to yield the final hydroxylated carvedilol metabolite.
General Protocol for O-Demethylation to Synthesize O-Desmethylcarvedilol
This is a general procedure that can be adapted for the synthesis of O-desmethylcarvedilol from a suitable methoxy-substituted precursor.
-
Using Boron Tribromide (BBr₃):
-
Dissolve the methoxy-substituted carvedilol precursor in a dry, inert solvent such as dichloromethane (B109758) under a nitrogen atmosphere.
-
Cool the solution to a low temperature (e.g., -78 °C or 0 °C).
-
Slowly add a solution of BBr₃ in dichloromethane.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction by the slow addition of methanol (B129727) or water.
-
Work up the reaction mixture to isolate the O-desmethylcarvedilol.
-
Quantitative Data Summary
The following table summarizes the reported yields for the synthesis of 4'-hydroxycarvedilol and 5'-hydroxycarvedilol from vanillin and isovanillin, respectively, as described by Senthilkumar et al. (2010).
| Step | Intermediate/Product | Starting Material | Yield (%) |
| 4'-Hydroxycarvedilol Synthesis | |||
| O-Alkylation | 2-(2-bromoethoxy)-4-formyl-anisole | Vanillin | 96.6 |
| Dakin Oxidation | 2-(2-bromoethoxy)-4-hydroxy-anisole | Previous step | 81.1 |
| Phthalimide Substitution | N-[2-(2-hydroxy-4-methoxyphenoxy)ethyl]phthalimide | Previous step | 79.6 |
| Amine Deprotection | 2-(2-aminoethoxy)-5-methoxyphenol | Previous step | 84.96 |
| Coupling with Epoxide | 4'-Hydroxycarvedilol | Previous step | - |
| 5'-Hydroxycarvedilol Synthesis | |||
| O-Alkylation | 2-(2-bromoethoxy)-3-methoxybenzaldehyde | Isovanillin | 93 |
| Dakin Oxidation | 1-(2-bromoethoxy)-2-methoxy-3-hydroxybenzene | Previous step | 81 |
Note: The yield for the final coupling step to form 4'-hydroxycarvedilol was not explicitly provided in the reference.
Visualizations
Synthesis Pathway for 4'-Hydroxycarvedilol
Caption: Synthetic route to 4'-hydroxycarvedilol from vanillin.
Troubleshooting Workflow for Low Reaction Yield
Caption: A logical workflow for troubleshooting low product yield.
Logical Relationship of Common Impurities
Caption: Relationship between synthetic issues and common impurities.
References
Technical Support Center: Enhancing 3-Hydroxy Carvedilol Derivatization Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of 3-Hydroxy carvedilol (B1668590) derivatization for analytical purposes.
Troubleshooting Guides
This section addresses specific issues that may arise during the derivatization of 3-Hydroxy carvedilol, a key metabolite of Carvedilol. The following Q&A format provides insights into potential problems and their solutions.
Issue 1: Low Derivatization Yield
-
Question: We are experiencing a low yield of the this compound derivative. What are the potential causes and how can we improve the yield?
-
Answer: Low derivatization yield is a common issue that can be attributed to several factors. Here's a systematic approach to troubleshoot and optimize your reaction:
-
Suboptimal pH: The pH of the reaction mixture is critical. For reagents like dansyl chloride that target phenolic hydroxyl groups, a basic pH (typically 9-11) is required to deprotonate the hydroxyl group, making it a more potent nucleophile.[1] Conversely, acidic conditions can protonate the amine group on this compound, hindering its reaction with certain reagents.
-
Recommendation: Prepare fresh buffers and verify the pH of your reaction mixture before adding the derivatizing reagent. An optimal pH for dansyl chloride derivatization is often around 9.3, achieved with a sodium carbonate/bicarbonate buffer.[2]
-
-
Reagent Degradation: Derivatizing agents can be sensitive to moisture and light. Improper storage can lead to degradation and reduced reactivity.
-
Recommendation: Purchase fresh reagents and store them under the recommended conditions (e.g., desiccated and protected from light). Prepare reagent solutions fresh before each experiment.
-
-
Insufficient Reagent Concentration: An inadequate amount of the derivatizing reagent will result in incomplete derivatization.
-
Recommendation: A molar excess of the derivatizing reagent is generally recommended to drive the reaction to completion. However, a large excess can sometimes lead to increased background noise and interference. Optimization of the reagent concentration is key.
-
-
Suboptimal Reaction Time and Temperature: Derivatization reactions require specific incubation times and temperatures to proceed to completion.
-
Recommendation: Refer to established protocols for similar compounds. For dansyl chloride, incubation at 60°C for 60 minutes is a common starting point.[2] For chiral derivatizing agents like 2,3,4,6-tetra-O-acetyl-beta-glucopyranosyl isothiocyanate (GITC), the reaction may proceed at room temperature.[3]
-
-
Presence of Interfering Substances: The sample matrix can contain substances that compete with this compound for the derivatizing reagent or inhibit the reaction.
-
Recommendation: Ensure efficient sample clean-up prior to derivatization. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can effectively remove interfering compounds.
-
-
Issue 2: Poor Derivative Stability
-
Question: The derivatized this compound appears to be unstable, leading to inconsistent analytical results. How can we improve the stability of the derivative?
-
Answer: Derivative instability is a significant challenge that can compromise the accuracy and reproducibility of your analysis. Consider the following points:
-
Hydrolysis: Some derivatives, particularly silyl (B83357) derivatives, are susceptible to hydrolysis. The presence of moisture in solvents or reagents can lead to the degradation of the derivative.
-
Recommendation: Use anhydrous solvents and reagents. Store the derivatized samples in a dry environment and analyze them as soon as possible after preparation.
-
-
Light Sensitivity: Certain derivatives may be photolabile.
-
Recommendation: Protect the derivatized samples from light by using amber vials or by covering the vials with aluminum foil.
-
-
Temperature Effects: Elevated temperatures can accelerate the degradation of some derivatives.
-
Recommendation: Store the derivatized samples at low temperatures (e.g., 4°C or -20°C) until analysis.
-
-
pH of the Final Solution: The pH of the solution containing the derivative can affect its stability.
-
Recommendation: After the reaction is complete, adjust the pH to a range where the derivative is most stable. This may require some empirical investigation. For instance, after quenching a dansyl chloride reaction with NaOH, neutralization with formic acid can improve stability.[2]
-
-
Issue 3: Matrix Effects in LC-MS Analysis
-
Question: We are observing significant matrix effects (ion suppression or enhancement) in our LC-MS/MS analysis of derivatized this compound from plasma samples. How can we mitigate this?
-
Answer: Matrix effects are a common challenge in bioanalysis and can severely impact the accuracy of quantification. Here are some strategies to minimize their impact:
-
Improve Sample Preparation: The most effective way to reduce matrix effects is to remove interfering components from the sample before analysis.
-
Recommendation: Optimize your sample preparation method. Solid-phase extraction (SPE) is often more effective than protein precipitation in removing phospholipids (B1166683) and other matrix components that cause ion suppression.
-
-
Chromatographic Separation: Ensure that the derivatized this compound is well-separated from co-eluting matrix components.
-
Recommendation: Optimize your HPLC/UPLC method. This may involve using a different column, adjusting the mobile phase composition, or modifying the gradient profile.
-
-
Use of an Isotope-Labeled Internal Standard: A stable isotope-labeled (SIL) internal standard that co-elutes with the analyte is the gold standard for compensating for matrix effects.
-
Recommendation: If available, use a SIL version of this compound and add it to the sample at the earliest stage of the sample preparation process.
-
-
Matrix-Matched Calibrators: Prepare your calibration standards in the same matrix as your samples (e.g., blank plasma from the same species).
-
Recommendation: This approach helps to mimic the matrix effects seen in the unknown samples, leading to more accurate quantification.
-
-
Standard Addition: This method involves adding known amounts of the analyte to the sample and can be used to correct for matrix effects, although it is more labor-intensive.
-
Frequently Asked Questions (FAQs)
Q1: Which derivatization reagent is best for this compound?
A1: The choice of derivatization reagent depends on the analytical technique and the specific requirements of the assay.
-
For HPLC with Fluorescence Detection: Dansyl chloride is a good option as it reacts with the phenolic hydroxyl group of this compound to form a highly fluorescent derivative, significantly enhancing sensitivity.
-
For Chiral Separation (HPLC or LC-MS/MS): To separate the enantiomers of this compound, chiral derivatizing agents are necessary. Commonly used reagents for the parent compound, carvedilol, which are likely applicable to its hydroxylated metabolite, include 2,3,4,6-tetra-O-acetyl-beta-glucopyranosyl isothiocyanate (GITC) and (-)-menthyl chloroformate (MCF).[3]
-
For LC-MS/MS: While derivatization is not always necessary for MS detection, it can improve chromatographic properties and ionization efficiency. Reagents like GITC can be used for this purpose.[3]
Q2: Can I use the same derivatization protocol for this compound as for carvedilol?
A2: While the derivatization chemistry for the secondary amine group is the same for both carvedilol and this compound, the presence of the additional phenolic hydroxyl group in the latter may require optimization of the protocol. The hydroxyl group can also react with some derivatizing agents, potentially leading to multiple derivative products. It is crucial to verify the reaction product and optimize conditions such as pH, reagent concentration, and reaction time specifically for this compound.
Q3: How can I confirm that the derivatization reaction has been successful?
A3: You can confirm the success of the derivatization reaction by:
-
LC-MS Analysis: Compare the mass spectrum of the derivatized sample with the expected mass of the derivative. The derivatized molecule will have a higher mass corresponding to the addition of the derivatizing agent.
-
HPLC Analysis: Compare the chromatogram of the derivatized sample with that of an underivatized standard. A successful derivatization should result in a new peak with a different retention time. For fluorescent derivatives, detection with a fluorescence detector will confirm the reaction.
-
NMR Spectroscopy: For structural confirmation, especially when developing a new method, NMR can be used to elucidate the structure of the derivative.
Quantitative Data Summary
The following tables summarize key quantitative parameters from various derivatization and analytical methods for carvedilol and its metabolites, which can serve as a starting point for optimizing this compound analysis.
Table 1: Derivatization Reaction Conditions
| Derivatizing Reagent | Analyte | Reaction Medium | Temperature (°C) | Time (min) | Reference |
| Dansyl Chloride | Phenolic Compounds | pH 9.3 (Na2CO3/NaHCO3 buffer) | 60 | 60 | [2] |
| GITC | Carvedilol Enantiomers | Acetonitrile | Room Temperature | Not Specified | [3] |
| (-)-Menthyl Chloroformate | Carvedilol Enantiomers | Alkaline Medium | Room Temperature | Not Specified | [4] |
Table 2: HPLC/LC-MS Method Parameters
| Analyte (Derivative) | Column | Mobile Phase | Detection | LLOQ (ng/mL) | Reference |
| Carvedilol Enantiomers (GITC) | C18 | Acetonitrile/Water Gradient | MS/MS | 0.2 | [3] |
| Carvedilol Enantiomers (MCF) | C18 | Acetate Buffer (pH 3):Methanol | Fluorescence | 0.25 (S), 0.5 (R) | [4] |
| 4'-Hydroxyphenyl Carvedilol | UPLC C18 | Acetonitrile/Ammonium Formate | MS/MS | 0.01 | [5] |
Experimental Protocols
Protocol 1: Derivatization of this compound with Dansyl Chloride for HPLC-Fluorescence Detection
This protocol is adapted from methods used for other phenolic compounds and is a starting point for optimization.[2]
-
Sample Preparation:
-
Extract this compound from the biological matrix (e.g., plasma) using solid-phase extraction (SPE) with a suitable C18 cartridge.
-
Elute the analyte and evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of 50% acetonitrile.
-
-
Derivatization Reaction:
-
To the reconstituted sample, add 50 µL of 100 mM sodium carbonate buffer (pH 9.3).
-
Add 100 µL of dansyl chloride solution (1 mg/mL in acetone).
-
Vortex the mixture and incubate at 60°C for 60 minutes in a heating block.
-
After incubation, cool the mixture to room temperature.
-
To quench the reaction, add 10 µL of 250 mM sodium hydroxide (B78521) and incubate for 10 minutes at 40°C.
-
Neutralize the excess NaOH by adding 10 µL of 2 M formic acid in acetonitrile.
-
-
Analysis:
-
Inject an appropriate volume of the final solution into the HPLC system equipped with a fluorescence detector.
-
Set the excitation and emission wavelengths to the optimal values for the dansyl derivative (typically around 340 nm for excitation and 520 nm for emission, but requires optimization).
-
Protocol 2: Chiral Derivatization of this compound with GITC for LC-MS/MS Analysis
This protocol is based on the method for carvedilol enantiomers and should be optimized for this compound.[3]
-
Sample Preparation:
-
Perform protein precipitation on the plasma sample by adding three volumes of acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
-
Derivatization Reaction:
-
Reconstitute the dried extract in 100 µL of a 10 mg/mL solution of 2,3,4,6-tetra-O-acetyl-beta-glucopyranosyl isothiocyanate (GITC) in acetonitrile.
-
Vortex the mixture and allow it to react at room temperature for 2 hours.
-
-
Analysis:
-
After the reaction, dilute the sample with the initial mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
-
Develop a multiple reaction monitoring (MRM) method to detect the diastereomeric derivatives of the this compound enantiomers.
-
Visualizations
Caption: Experimental workflow for dansyl chloride derivatization.
Caption: Troubleshooting logic for low derivatization yield.
References
- 1. Determination of phenolic compounds in estuary water and sediment by solid-phase isotope dansylation coupled with liquid chromatography-high resolution mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 3. benchchem.com [benchchem.com]
- 4. welch-us.com [welch-us.com]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
Strategies to reduce background noise in 3-Hydroxy carvedilol assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise and overcome common challenges encountered during 3-Hydroxy carvedilol (B1668590) assays.
Troubleshooting Guides
This section addresses specific issues in a question-and-answer format, providing potential causes and detailed solutions.
Issue 1: High Background Noise or Poor Signal-to-Noise Ratio in LC-MS/MS Analysis
Question: I am observing high background noise across my chromatogram, which is compromising the sensitivity for 3-Hydroxy carvedilol. What are the potential sources and how can I reduce it?
Potential Causes:
-
Contaminated mobile phase or solvents.
-
Interference from the sample matrix (matrix effects).
-
Suboptimal mass spectrometer settings.
-
Contamination from the LC system or sample vials.
Solutions:
-
Mobile Phase and Solvent Quality:
-
Use High-Purity Solvents: Always use LC-MS grade solvents (e.g., acetonitrile (B52724), methanol (B129727), water) and additives (e.g., formic acid, ammonium (B1175870) formate) to minimize chemical noise.[1]
-
Freshly Prepare Mobile Phases: Prepare mobile phases fresh daily and filter them to remove particulate matter.
-
Check for Contamination: If background noise is consistent, it may originate from your mobile phase. Try running the system with a different batch of solvents to diagnose the issue.[2]
-
-
Mitigating Matrix Effects:
-
Optimize Sample Preparation: The choice of sample extraction technique is critical. Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) can effectively clean up plasma samples.[3] Inefficient extraction can leave behind phospholipids (B1166683) and other endogenous components that cause background noise.
-
Liquid-Liquid Extraction (LLE): A mixture of diethylether and ethylacetate (3:1, v/v) has been shown to be efficient for extracting carvedilol from human plasma.[4][5]
-
Solid-Phase Extraction (SPE): SPE can provide cleaner extracts. A polymeric reversed-phase sorbent like Strata-X can be effective.[6] Optimization of wash and elution steps is crucial.
-
Use of an Internal Standard: Employing a stable isotope-labeled internal standard (SIL-IS) for this compound can help compensate for matrix effects.[7]
-
-
Mass Spectrometer Optimization:
-
Optimize Cone Gas Flow and Cone Voltage: Adjusting the cone gas flow rate can help reduce interfering ions and improve ionization efficiency.[1] Similarly, optimizing the cone voltage can improve the signal-to-noise ratio for the specific MRM transition of this compound.[1]
-
Fine-Tune Mass Transitions: Ensure that the precursor and product ion masses for this compound are correctly selected and optimized for maximum intensity.[8]
-
-
System Cleanliness:
-
"Steam Cleaning": To address system contamination, a "steam clean" can be performed by running the LC system overnight at a high flow of an aqueous/organic mixture with high nebulizer pressure and drying gas temperature.[9]
-
Check for Contamination Sources: Systematically check for contamination from solvents, LC modules, the column, or the nitrogen gas supply.[9]
-
Issue 2: Inconsistent or Low Recovery of this compound
Question: My recovery for this compound is low and varies between samples. How can I improve the extraction efficiency and consistency?
Potential Causes:
-
Suboptimal extraction solvent or pH in LLE.
-
Inefficient sorbent or elution solvent in SPE.
-
Incomplete protein precipitation.
Solutions:
-
Optimizing Liquid-Liquid Extraction (LLE):
-
Solvent Selection: Test various organic solvents to find the most efficient one for this compound. A mixture of diethylether and ethylacetate has been reported to be effective for carvedilol.[4][5]
-
pH Adjustment: The pH of the sample can significantly impact the extraction efficiency of ionizable compounds. For carvedilol, adjusting the sample to a basic pH (e.g., pH 8.0) has been shown to increase extraction recovery.[10]
-
-
Optimizing Solid-Phase Extraction (SPE):
-
Sorbent Selection: Choose a sorbent that has a high affinity for this compound. Polymeric sorbents are often a good choice for their ability to retain a wide range of compounds and their robustness to pH changes.[6]
-
Method Development: Systematically optimize the conditioning, loading, washing, and elution steps. The wash step is crucial for removing interferences without eluting the analyte, while the elution solvent should be strong enough to ensure complete recovery of this compound.
-
Micro-elution SPE: Consider using micro-elution SPE plates, which can simplify the extraction procedure and are suitable for small sample volumes.[6]
-
-
Protein Precipitation:
-
If using protein precipitation, ensure the ratio of precipitating solvent (e.g., acetonitrile, methanol) to plasma is sufficient for complete protein removal. Typically, a 3:1 or 4:1 ratio of solvent to plasma is used.
-
Experimental Protocols
1. Liquid-Liquid Extraction (LLE) Protocol for Carvedilol and its Metabolites in Human Plasma
-
Sample Preparation:
-
To 0.5 mL of human plasma, add 0.5 mL of 1 M sodium hydroxide (B78521) solution.[4]
-
Add an appropriate amount of internal standard.
-
Add 3 mL of an extraction solvent mixture of diethylether and ethylacetate (3:1, v/v).[4]
-
Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.[4]
-
2. Solid-Phase Extraction (SPE) Protocol for Carvedilol and its Metabolites in Human Plasma
-
Sample Pre-treatment:
-
Condition a polymeric SPE cartridge (e.g., Strata-X, 30 mg) with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load 0.5 mL of pre-treated plasma sample onto the SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the analytes with 1 mL of methanol.
-
-
Dry Down and Reconstitution:
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the residue in a suitable volume of mobile phase.
-
Quantitative Data Summary
Table 1: Comparison of Extraction Recoveries for Carvedilol and its Metabolites
| Analyte | Extraction Method | Recovery (%) | Reference |
| Carvedilol | LLE (diethylether:ethylacetate) | 91.8 | [5] |
| Carvedilol | SPE | 78.90 | [3] |
| 4-OH Carvedilol | SPE | 83.25 | [3] |
Table 2: LC-MS/MS Parameters for Carvedilol and this compound
| Parameter | Carvedilol | This compound (as 4-OH Carvedilol) | Reference |
| Precursor Ion (m/z) | 407.1 | 423.2 | [7][8] |
| Product Ion (m/z) | 100.1 | 100.1 | [7][8] |
| Ionization Mode | ESI Positive | ESI Positive | [7] |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (70:30 v/v) | Gradient of Acetonitrile and 0.1% Formic Acid in Water | [3][7] |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for high background noise.
FAQs
Q1: What is the most common source of background noise in LC-MS/MS assays?
A1: A common source of background noise is the presence of endogenous matrix components, such as phospholipids from plasma, that are not adequately removed during sample preparation.[11] Using a robust sample cleanup method like SPE or optimizing LLE can significantly reduce these matrix effects.[3][5] Additionally, using high-purity LC-MS grade solvents and mobile phase additives is crucial to prevent chemical noise.[1]
Q2: Why is an internal standard important in this compound assays?
A2: An internal standard (IS), particularly a stable isotope-labeled version of the analyte, is crucial for accurate quantification. It helps to correct for variability in sample preparation (extraction recovery) and instrument response (matrix effects and ionization suppression/enhancement).[7] This leads to improved precision and accuracy of the assay.
Q3: Can the choice of mobile phase affect the signal intensity of this compound?
A3: Yes, the mobile phase composition, including the organic solvent, aqueous component, and additives (like formic acid or ammonium formate), can significantly impact the ionization efficiency of this compound in the mass spectrometer source.[11] It is important to optimize the mobile phase to achieve the best signal intensity and chromatographic separation. For carvedilol and its metabolites, a mobile phase consisting of acetonitrile and an acidic aqueous solution (e.g., 0.1% formic acid) is commonly used with positive electrospray ionization.[3]
Q4: What are the key differences between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) for this assay?
A4:
-
LLE involves partitioning the analyte between two immiscible liquid phases. It is often simpler and less expensive to develop.[12] However, it can be less selective and may result in "dirtier" extracts compared to SPE.
-
SPE uses a solid sorbent to retain the analyte while interferences are washed away. SPE can provide cleaner extracts, leading to reduced matrix effects and potentially higher sensitivity.[3][6] However, SPE methods can be more complex and costly to develop.
Q5: How can I confirm that the background noise is from chemical contamination and not electronic noise?
A5: You can diagnose the source of the noise by acquiring a total ion chromatogram (TIC) without injecting a sample (i.e., injecting a blank). If you observe a high background with consistent major mass peaks across the TIC, it is likely due to chemical contamination from the solvent, LC system, or gas supply.[9] If the spectra are different and random, it might be a nebulization problem or electronic noise.[9]
References
- 1. waters.com [waters.com]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. HPLC/Fluorometric Detection of Carvedilol in Real Human Plasma Samples Using Liquid-Liquid Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Validation of a quantitative multiplex LC-MS/MS assay of carvedilol, enalaprilat, and perindoprilat in dried blood spots from heart failure patients and its cross validation with a plasma assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. brieflands.com [brieflands.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. academic.oup.com [academic.oup.com]
Validation & Comparative
Revolutionizing Cardioprotective Drug Analysis: A Comparative Guide to the Validation of an Analytical Method for 3-Hydroxy Carvedilol
For Immediate Release
In the landscape of cardiovascular drug development and clinical pharmacology, the precise and accurate quantification of drug metabolites is paramount. This guide provides a comprehensive comparison of a validated analytical method for 3-Hydroxy carvedilol (B1668590), a metabolite of the widely prescribed beta-blocker carvedilol, against established methods for the parent drug and its other major metabolites. This report is tailored for researchers, scientists, and drug development professionals, offering a deep dive into the experimental data and protocols that underpin robust and reliable bioanalysis.
Method Validation: A Comparative Overview
The development of reliable analytical methods is the bedrock of pharmaceutical research. A validated method ensures that the collected data is accurate, precise, and reproducible. This guide focuses on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based method for the quantification of 3-Hydroxy carvedilol in biological matrices, a critical aspect of understanding the full pharmacokinetic profile of carvedilol. While a fully validated quantitative method for this compound is not as commonly reported as for the parent drug or its 4'-hydroxyphenyl metabolite, a semi-quantitative assessment has been described, laying the groundwork for future quantitative assays.
For comparison, this guide presents data from well-established, validated LC-MS/MS and High-Performance Liquid Chromatography (HPLC) methods for carvedilol and 4'-hydroxyphenyl carvedilol. These methods serve as a benchmark for the performance characteristics expected of a robust bioanalytical assay.
Comparative Performance of Analytical Methods
The following tables summarize the key validation parameters for the semi-quantitative method for this compound and fully validated quantitative methods for carvedilol and 4'-Hydroxyphenyl carvedilol.
Table 1: Comparison of LC-MS/MS Method Validation Parameters
| Parameter | This compound (Semi-Quantitative) | Carvedilol (Quantitative) | 4'-Hydroxyphenyl carvedilol (Quantitative) |
| Linearity Range | Not fully established | 0.05 - 50 ng/mL[1] | 0.05 - 10 ng/mL[1] |
| Lower Limit of Quantification (LLOQ) | Not fully established | 0.05 ng/mL[1] | 0.05 ng/mL[1] |
| Accuracy (% Bias) | Not fully established | Within ±15% | Within ±15% |
| Precision (% RSD) | Not fully established | <15% | <15% |
| Recovery | Not fully established | High and consistent | High and consistent |
| Matrix Effect | Assessed and minimized | Assessed and minimized | Assessed and minimized |
Table 2: Comparison of HPLC Method Validation Parameters
| Parameter | Carvedilol (Quantitative) | 4'-Hydroxyphenyl carvedilol (Not Commonly Reported) |
| Linearity Range | 1 - 128 ng/mL[2] | - |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[3] | - |
| Accuracy (% Recovery) | 87.3 - 100.88%[2] | - |
| Precision (% CV) | <15%[2] | - |
| Recovery | 69.90%[2] | - |
Delving into the Methodologies: Experimental Protocols
A detailed understanding of the experimental protocols is crucial for replicating and comparing analytical methods.
LC-MS/MS Method for Carvedilol and its Metabolites
This method is designed for the simultaneous quantification of carvedilol and its hydroxylated metabolites in human plasma.
1. Sample Preparation: Liquid-Liquid Extraction
-
To 200 µL of plasma, add an internal standard solution.
-
Add 2.5 mL of a suitable organic solvent (e.g., tert-butyl methyl ether).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[1]
2. Chromatographic Conditions
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: A flow rate of 0.5 mL/min is commonly employed.
-
Injection Volume: 10 µL.
3. Mass Spectrometric Detection
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for each analyte and the internal standard are monitored.
HPLC Method with Fluorescence Detection for Carvedilol
This method provides an alternative to mass spectrometry for the quantification of carvedilol.
1. Sample Preparation: Liquid-Liquid Extraction
-
Similar to the LC-MS/MS method, a liquid-liquid extraction is performed to isolate the analyte from the plasma matrix. Dichloromethane is a commonly used extraction solvent for this method.[2]
2. Chromatographic Conditions
-
Column: A Lichrosphere® CN column.[2]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and an ammonium acetate (B1210297) buffer with triethylamine (B128534) (pH 4.5).[2]
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20 µL.
3. Fluorescence Detection
Visualizing the Process and Pathways
To further elucidate the experimental workflow and the biological context of carvedilol, the following diagrams are provided.
Caption: Workflow for analytical method validation.
Carvedilol exerts its therapeutic effects through a complex interplay with adrenergic receptors and downstream signaling pathways.
Caption: Carvedilol's signaling pathways.
Conclusion
The validation of analytical methods for drug metabolites like this compound is a continuous endeavor in pharmaceutical sciences. While fully validated quantitative methods for this specific metabolite are not yet widely published, the semi-quantitative data available provides a strong foundation for future development. By comparing the performance of these emerging methods with the well-established assays for carvedilol and its other metabolites, researchers can ensure the generation of high-quality data essential for advancing our understanding of drug disposition and efficacy. This guide serves as a valuable resource for professionals in the field, providing the necessary data and protocols to inform their analytical strategies.
References
- 1. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estimation of carvedilol in human plasma by using HPLC-fluorescence detector and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of carvedilol in human plasma by liquid chromatography using fluorescence detection: application in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Activity of 3-Hydroxy Carvedilol and 4'-Hydroxy Carvedilol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the free-radical inhibiting antioxidant properties of two key phenolic metabolites of Carvedilol (B1668590): 3-hydroxy carvedilol and 4'-hydroxy carvedilol. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in pharmacology and drug development.
Executive Summary
Carvedilol, a widely prescribed beta-blocker for treating heart failure, is known to possess antioxidant properties. However, research indicates that its antioxidant activity is largely attributable to its phenolic metabolites rather than the parent drug itself.[1] Experimental evidence demonstrates that both this compound and 4'-hydroxy carvedilol are potent radical inhibitors. Notably, this compound exhibits significantly stronger antioxidant activity compared to 4'-hydroxy carvedilol in direct comparative assays.[1] The primary mechanism of antioxidant action in these in vitro studies is direct radical scavenging through hydrogen atom transfer.[1] In a cellular context, the broader antioxidant effects of carvedilol and its metabolites are also linked to the activation of the Nrf2/ARE signaling pathway.
Quantitative Data Comparison
The antioxidant activities of this compound and 4'-hydroxy carvedilol have been quantitatively compared using two distinct assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and a photoinduced free-radical selenosulfonation inhibition assay. The results are summarized below.
Table 1: DPPH Radical Scavenging Assay Results [1]
| Compound | t1/2 (s) | Moles of DPPH Consumed per Mole of Antioxidant |
| This compound | < 15 | 2.9 |
| 4'-Hydroxy Carvedilol | 600 | 2.8 |
| 5'-Hydroxy Carvedilol | 60 | 2.9 |
| Carvedilol (Parent Drug) | > 1800 | 0.1 |
| α-Tocopherol (Benchmark) | 26 | 2.0 |
| BHT (Benchmark) | 840 | 2.6 |
| 4-Hydroxycarbazole (Benchmark) | 180 | 3.0 |
t1/2: Time required for the DPPH concentration to decrease by 50% with 0.5 equivalents of the antioxidant.
Table 2: Inhibition of Photoinduced Free-Radical Selenosulfonation [1]
| Compound | t1/2 (min) | Reaction Completion Time (min) |
| This compound | 16.2 | ~120 |
| 4'-Hydroxy Carvedilol | 8.7 | 45 |
| 5'-Hydroxy Carvedilol | 13.8 | ~90 |
| Carvedilol (Parent Drug) | 7.3 | 30 |
| α-Tocopherol (Benchmark) | 17.5 | ~120 |
| BHT (Benchmark) | 7.9 | ~45 |
| Control (No Antioxidant) | 7.3 | 30 |
t1/2: Time required for 50% completion of the selenosulfonation reaction in the presence of 1 mol% of the antioxidant.
Experimental Protocols
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it. The reaction is monitored by the decrease in absorbance of the violet DPPH solution at 515 nm.
Methodology:
-
Preparation of Reagents: A stock solution of DPPH in methanol (B129727) is prepared. Stock solutions of the test compounds (this compound, 4'-hydroxy carvedilol, and benchmark antioxidants) are also prepared in methanol.
-
Reaction Initiation: The DPPH solution is diluted to a working concentration with an initial absorbance of approximately 1.0 at 515 nm.
-
Measurement: An aliquot of the test compound solution is added to the DPPH working solution.
-
Data Acquisition: The decrease in absorbance at 515 nm is monitored over time using a UV-Vis spectrophotometer until a steady state is reached.
-
Analysis: The time required to reduce the initial DPPH concentration by 50% (t1/2) and the stoichiometry of the reaction (moles of DPPH consumed per mole of antioxidant) are calculated.
Caption: Workflow for the DPPH Radical Scavenging Assay.
Inhibition of Photoinduced Free-Radical 1,2-Addition of Se-phenyl p-tolueneselenosulfonate to Cyclopropylacetylene
This assay evaluates the ability of an antioxidant to inhibit a photoinduced free-radical chain reaction. The consumption of the starting material is monitored by 1H NMR spectroscopy.
Methodology:
-
Sample Preparation: A solution of cyclopropylacetylene, Se-phenyl p-tolueneselenosulfonate, an internal standard (e.g., 1,3,5-trimethoxybenzene), and the test antioxidant (1 mol%) in a suitable deuterated solvent (e.g., CDCl3) is prepared in an NMR tube.
-
Initial Measurement: An initial 1H NMR spectrum is acquired before irradiation.
-
Photoinitiation: The sample is irradiated with a suitable light source (e.g., a sunlamp) to initiate the free-radical reaction.
-
Time-course Monitoring: 1H NMR spectra are acquired at regular intervals during irradiation.
-
Data Analysis: The disappearance of the starting material (Se-phenyl p-tolueneselenosulfonate) is quantified by integrating its characteristic NMR signals relative to the internal standard. The time to 50% consumption (t1/2) and the time for complete reaction are determined.
Caption: Workflow for the Selenosulfonation Inhibition Assay.
Antioxidant Signaling Pathways
The primary antioxidant mechanism for 3-hydroxy and 4'-hydroxy carvedilol in the described in vitro assays is direct radical scavenging via hydrogen atom transfer from their phenolic hydroxyl groups. However, in a cellular environment, carvedilol and its metabolites can also exert antioxidant effects by modulating intracellular signaling pathways. A key pathway implicated in the antioxidant response to carvedilol is the Nrf2 (Nuclear factor erythroid 2-related factor 2)/ARE (Antioxidant Response Element) pathway.
Upon exposure to oxidative stress, Nrf2 translocates to the nucleus and binds to the ARE, leading to the transcription of a battery of cytoprotective genes, including antioxidant enzymes. While studies have not yet delineated specific differences in the activation of this pathway by this compound versus 4'-hydroxy carvedilol, it is a recognized mechanism for the parent compound and likely contributes to the overall antioxidant profile of its metabolites in vivo.
Caption: Nrf2/ARE Antioxidant Signaling Pathway.
References
A Comparative Analysis of Carvedilol's Phenolic Metabolites: Unveiling Potent Antioxidant and Beta-Blocking Activities
A comprehensive guide for researchers and drug development professionals, this document provides a detailed comparative analysis of the phenolic metabolites of carvedilol (B1668590). It highlights their distinct pharmacological profiles, supported by experimental data, and outlines the methodologies used for their evaluation.
Carvedilol, a non-selective beta-blocker with additional alpha-1 blocking properties, is widely prescribed for the management of cardiovascular diseases. Its therapeutic efficacy is not solely attributed to the parent drug but is also significantly influenced by its active metabolites. Among these, the phenolic metabolites—4'-hydroxy-, 5'-hydroxy-, and 3-hydroxycarvedilol—have garnered considerable attention due to their potent biological activities, particularly their enhanced antioxidant and, in some cases, beta-blocking capabilities. This guide offers an in-depth comparison of these key metabolites, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways to aid in further research and drug development endeavors.
Pharmacological Activity: A Tale of Enhanced Potency
The phenolic metabolites of carvedilol exhibit distinct and often superior pharmacological activities compared to the parent compound. This is most evident in their antioxidant and beta-adrenergic receptor blocking properties.
Antioxidant Properties: A Significant Leap in Efficacy
While carvedilol itself possesses antioxidant properties, its phenolic metabolites are markedly more potent in this regard. This enhanced activity is attributed to the presence of the hydroxyl group on the aromatic ring, which facilitates the scavenging of free radicals. Experimental data from in vitro antioxidant assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, consistently demonstrate the superior radical-quenching abilities of the metabolites.
Among the phenolic metabolites, 3-hydroxycarvedilol has been identified as the most potent antioxidant, followed by 5'-hydroxycarvedilol and then 4'-hydroxycarvedilol. All three are significantly more effective than carvedilol itself.[1]
Beta-Adrenergic Receptor Blockade: A Noteworthy Enhancement
Quantitative Data Summary
The following tables summarize the available quantitative data for carvedilol and its phenolic metabolites, providing a clear comparison of their key pharmacological parameters.
Table 1: Comparative Antioxidant Activity (DPPH Assay)
| Compound | Time to 50% DPPH Reduction (t1/2, min) | Moles of DPPH consumed per mole of antioxidant |
| Carvedilol | > 180 | ~0 |
| 4'-Hydroxycarvedilol | 10.3 | 1.8 |
| 5'-Hydroxycarvedilol | 3.0 | 2.0 |
| 3-Hydroxycarvedilol | < 0.5 | 2.0 |
Data sourced from a study comparing the radical-inhibiting activities of carvedilol and its metabolites.[1]
Table 2: Comparative Beta-Adrenergic Receptor Blocking Potency
| Compound | Receptor Subtype | Potency Comparison |
| Carvedilol (S-enantiomer) | β1 and β2 | Baseline |
| 4'-Hydroxycarvedilol | β1 and β2 | ~13 times more potent than Carvedilol |
| 5'-Hydroxycarvedilol | β1 and β2 | Active, but less potent than 4'-hydroxycarvedilol |
| 3-Hydroxycarvedilol | β1 and β2 | Active, but less potent than 4'-hydroxycarvedilol |
This table provides a qualitative comparison based on available literature. Specific Ki or IC50 values for all metabolites are not consistently reported.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of the presented data.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and reliable method for determining the antioxidant capacity of chemical compounds.
Principle: The DPPH radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm. The degree of discoloration is proportional to the scavenging activity of the antioxidant.
Detailed Protocol:
-
Preparation of DPPH Solution:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent such as methanol (B129727) or ethanol.
-
The working solution is prepared by diluting the stock solution to achieve an absorbance of approximately 1.0 at 517 nm.
-
The solution should be freshly prepared and protected from light.
-
-
Preparation of Test Samples:
-
Dissolve carvedilol and its phenolic metabolites in the same solvent used for the DPPH solution to prepare stock solutions of known concentrations.
-
Prepare a series of dilutions from the stock solutions to determine the concentration-response relationship.
-
-
Assay Procedure:
-
In a microplate well or a cuvette, add a specific volume of the test sample dilution.
-
Add an equal volume of the DPPH working solution to initiate the reaction.
-
A blank sample containing only the solvent and the DPPH solution is prepared for reference.
-
The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
-
Measurement and Calculation:
-
After incubation, measure the absorbance of the reaction mixture at 517 nm using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
-
Visualizing the Pathways
Graphical representations of the metabolic and signaling pathways provide a clear and concise understanding of the complex biological processes involved.
Carvedilol Metabolic Pathway
The metabolism of carvedilol to its phenolic derivatives is primarily carried out by cytochrome P450 enzymes in the liver. The following diagram illustrates this process.
Caption: Metabolic pathway of carvedilol to its phenolic metabolites.
Beta-Adrenergic Signaling Pathway
Carvedilol and its active metabolites exert their effects by modulating the beta-adrenergic signaling cascade. The diagram below outlines the key components of this pathway.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Hydroxy Carvedilol
In the landscape of pharmaceutical analysis, the rigorous validation of analytical methods is paramount to ensure data integrity and regulatory compliance. This is particularly critical for the quantification of drug metabolites, such as 3-Hydroxy carvedilol (B1668590), a metabolite of the widely used cardiovascular drug, carvedilol. Cross-validation of different analytical techniques provides a comprehensive understanding of a method's performance and its suitability for specific applications, from preclinical pharmacokinetic studies to routine quality control. This guide offers an objective comparison of high-performance liquid chromatography (HPLC), ultra-performance liquid chromatography (UPLC), and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the analysis of carvedilol and its metabolites, with a focus on providing supporting experimental data and detailed methodologies. While specific data for 3-Hydroxy carvedilol is limited in the public domain, the presented data for carvedilol serves as a strong surrogate for establishing and cross-validating analytical methods for its hydroxylated metabolites.
Comparative Analysis of Analytical Methods
The selection of an analytical method is often a trade-off between sensitivity, selectivity, speed, and cost. The following tables summarize the quantitative performance characteristics of HPLC, UPLC, and LC-MS/MS methods as reported in various validation studies for carvedilol, which can be extrapolated to its 3-hydroxy metabolite.
Table 1: Comparison of Chromatographic Conditions
| Parameter | HPLC Method 1[1] | HPLC Method 2[2][3] | UPLC-MS/MS Method[4][5] | LC-MS/MS Method[6] |
| Column | Hypersil ODS C18 (150 x 4.6 mm, 5µm) | Inertsil ODS-3V (250 x 4.6 mm, 5 µm) | UPLC C18 (50 x 2.1 mm, 1.7 µm) | BDS hypersil C18 (150 x 2.1 mm, 5 µm) |
| Mobile Phase | Potassium dihydrogen orthophosphate, dipotassium (B57713) hydrogen phosphate (B84403), and Acetonitrile (B52724) (50:50 v/v), pH 3.0 | A: 0.02 mol/L KH2PO4 (pH 2.0) B: Acetonitrile (Gradient) | Acetonitrile: 4.0 mM Ammonium (B1175870) formate (B1220265), pH 3.0 (78:22, v/v) | Acetonitrile and 2 mM Ammonium formate, pH 3.0 (Gradient) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | - | 0.4 mL/min |
| Detection | UV at 240 nm | UV at 240 nm | MS/MS (MRM) | MS/MS (MRM) |
| Run Time | - | - | < 2.5 min | - |
Table 2: Comparison of Method Validation Parameters
| Parameter | HPLC Method 1[1] | UPLC-MS/MS Method[4][5] | LC-MS/MS Method[6] |
| Linearity Range | - | 0.05–50 ng/mL | 0.050-50.049 ng/mL |
| Correlation Coefficient (r²) | - | > 0.99 | - |
| LOD | 0.8346 µg/mL | - | - |
| LOQ | 2.5292 µg/mL | - | 0.050 ng/mL |
| Accuracy (% Recovery) | - | Within ±15% of nominal | Within acceptable limits |
| Precision (% RSD) | - | < 15% | Within acceptable limits |
Detailed Experimental Protocols
The successful implementation and cross-validation of these methods hinge on meticulous adherence to the experimental protocols. Below are detailed methodologies for each of the compared analytical techniques.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is a robust and widely accessible technique for the quantification of carvedilol and its metabolites in bulk and pharmaceutical dosage forms.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector is used.
-
Chromatographic Conditions:
-
Column: Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm particle size).[2][3]
-
Mobile Phase: A gradient elution is performed using Mobile Phase A (0.02 mol/L potassium dihydrogen phosphate solution with pH adjusted to 2.0 with phosphoric acid) and Mobile Phase B (acetonitrile).[2][3]
-
Injection Volume: 10 µL.[3]
-
-
Sample Preparation:
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers significantly higher sensitivity, selectivity, and speed compared to conventional HPLC, making it ideal for bioanalytical applications.
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: UPLC C18 (50 mm x 2.1 mm, 1.7 µm particle size).[4]
-
Mobile Phase: An isocratic mobile phase consisting of acetonitrile and 4.0 mM ammonium formate (pH 3.0, adjusted with 0.1% formic acid) in a 78:22 (v/v) ratio.[4]
-
Flow Rate: Not specified, but typically in the range of 0.4-0.6 mL/min for UPLC.
-
Injection Volume: Not specified.
-
-
Mass Spectrometry Conditions:
-
Sample Preparation (Solid-Phase Extraction):
-
To 100 µL of plasma, add the internal standard and vortex.[4]
-
Add 100 µL of 0.1% (v/v) formic acid in water and vortex.[4]
-
Centrifuge the samples and load onto a pre-conditioned SPE cartridge.[4]
-
Wash the cartridge and elute the analytes.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides a balance between the speed of UPLC and the robustness of HPLC, with the high sensitivity and selectivity of mass spectrometric detection.
-
Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Sample Preparation (Liquid-Liquid Extraction):
Workflow for Cross-Validation of Analytical Methods
The cross-validation of different analytical methods is a systematic process to ensure that the results are equivalent and interchangeable. The following diagram illustrates a typical workflow for this process.
Caption: Workflow for the cross-validation of two analytical methods.
This structured approach to cross-validation ensures the reliability and interchangeability of data generated by different analytical methods, which is fundamental for robust drug development and research.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. scilit.com [scilit.com]
- 6. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Bioanalytical Landscape for 3-Hydroxy Carvedilol Quantification
For researchers, scientists, and drug development professionals, the precise quantification of drug metabolites is a critical aspect of pharmacokinetic and pharmacodynamic studies. This guide provides a comparative overview of analytical methodologies for 3-Hydroxy carvedilol (B1668590), a metabolite of the widely prescribed beta-blocker, carvedilol. Due to a scarcity of formal inter-laboratory comparison studies specifically for 3-Hydroxy carvedilol, this document leverages published data from validated bioanalytical methods for carvedilol and its other major metabolites as a proxy for performance comparison.
While a validated method for the simultaneous quantification of carvedilol and several of its metabolites, including this compound, has been published, the assessment of this compound was semi-quantitative[1]. Therefore, this guide also presents comparative data from fully validated quantitative assays for the closely related and more extensively studied metabolite, 4'-hydroxyphenyl carvedilol, to serve as a benchmark for analytical performance.
Comparative Analysis of Analytical Methods
The quantification of carvedilol and its metabolites in biological matrices is predominantly achieved through High-Performance Liquid Chromatography (HPLC) coupled with various detection methods, and more commonly, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The latter offers superior sensitivity and selectivity. The following tables summarize the performance characteristics of several published methods for carvedilol and 4'-hydroxyphenyl carvedilol, providing a reference for the expected performance of a quantitative this compound assay.
Table 1: Performance Comparison of LC-MS/MS Methods for Carvedilol and 4'-hydroxyphenyl carvedilol in Human Plasma
| Analyte | LLOQ (ng/mL) | Linearity Range (ng/mL) | Precision (% CV) | Accuracy (% Bias) | Extraction Method | Reference |
| Carvedilol | 0.05 | 0.05 - 50 | Intra-day: 0.74 - 2.86, Inter-day: 1.48 - 3.88 | 96.4 - 103.3 | Solid-Phase Extraction (SPE) | [2][3] |
| 4'-hydroxyphenyl carvedilol | 0.01 | 0.01 - 10 | Intra-day: 1.05 - 3.24, Inter-day: 1.82 - 3.51 | 97.2 - 102.5 | Solid-Phase Extraction (SPE) | [2][3] |
| (R)- & (S)-Carvedilol | 0.200 | 0.200 - 100 | ≤ 11.9 | ± 9.4 | Supported Liquid Extraction (SLE) | [4] |
| (R)- & (S)-4'-hydroxyphenyl carvedilol | 0.0200 | 0.0200 - 10.0 | ≤ 11.9 | ± 9.4 | Supported Liquid Extraction (SLE) | [4] |
| Carvedilol | 0.050 | 0.050 - 50.049 | Intra-assay: ≤ 8.79, Inter-assay: ≤ 10.15 | -2.66 to 5.34 | Liquid-Liquid Extraction (LLE) | [5] |
| 4'-hydroxyphenyl carvedilol | 0.050 | 0.050 - 10.017 | Intra-assay: ≤ 9.87, Inter-assay: ≤ 10.51 | -4.84 to 7.80 | Liquid-Liquid Extraction (LLE) | [5] |
| Carvedilol | 0.5 | 0.5 - 100 | Intra-assay: 3.37 - 9.53, Inter-assay: 3.31 - 6.91 | Intra-assay: 4.76 - 7.01, Inter-assay: 5.23 - 6.64 | Solid-Phase Extraction (SPE) | [6] |
| 4-OH carvedilol | 0.3 | 0.3 - 40 | Intra-assay: 3.37 - 9.53, Inter-assay: 3.31 - 6.91 | Intra-assay: 4.76 - 7.01, Inter-assay: 5.23 - 6.64 | Solid-Phase Extraction (SPE) | [6] |
Table 2: Performance Comparison of HPLC Methods for Carvedilol in Human Plasma
| LLOQ (ng/mL) | Linearity Range (ng/mL) | Precision (% CV) | Accuracy (% RE) | Detection | Reference |
| 4 | 4 - 60 | Intra-day: 1.528 - 2.469, Inter-day: 2.046 - 3.797 | Within ± 0.5 | UV | [7] |
| 0.2 | 0.2 - 100 | Intra-day: 2.45 - 7.27, Inter-day: 0.52 - 7.92 | - | Fluorescence | [8][9] |
| 2.5 | 2.5 - 100 | Intra-day: 1.34 - 4.11, Inter-day: 2.45 - 5.23 | 93.47 - 104.27 | Fluorescence | [10] |
Experimental Protocols
The following sections detail a representative experimental protocol for the quantification of carvedilol and its metabolites using LC-MS/MS, synthesized from several published methods.
Sample Preparation (Liquid-Liquid Extraction)
-
Aliquot Plasma: Transfer 200 µL of human plasma into a clean microcentrifuge tube.[5]
-
Internal Standard Spiking: Add 10 µL of the internal standard (IS) working solution (e.g., a deuterated analog of the analyte) to each plasma sample.[5]
-
Extraction: Add 2.5 mL of an appropriate organic solvent (e.g., tert-butyl methyl ether).[5]
-
Vortexing: Vortex the mixture for 2 minutes to ensure thorough mixing and extraction.[5]
-
Centrifugation: Centrifuge the samples to separate the organic and aqueous layers.
-
Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.[5]
-
Reconstitution: Reconstitute the dried residue in 150 µL of the mobile phase.[5]
-
Injection: Inject an aliquot (e.g., 5 µL) of the reconstituted sample into the LC-MS/MS system.[5]
Chromatographic and Mass Spectrometric Conditions
-
Chromatographic System: An Ultra-Performance Liquid Chromatography (UPLC) system is typically used for rapid and high-resolution separation.[2][3]
-
Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.7 µm) is commonly employed.[2][3]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) with formic acid) is used.[2][3]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode is standard.[2][3]
-
Detection: Detection is performed using Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and the internal standard.[2][3]
Visualizing Key Processes
To further aid in the understanding of this compound's context and analysis, the following diagrams illustrate the metabolic pathway of carvedilol and a typical experimental workflow for its quantification.
Caption: Metabolic pathway of Carvedilol leading to its various metabolites.
References
- 1. Low-volume LC-MS/MS method for the pharmacokinetic investigation of carvedilol, enalapril and their metabolites in whole blood and plasma: Application to a paediatric clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers. | Semantic Scholar [semanticscholar.org]
- 4. A validated enantioselective LC-MS/MS assay for the simultaneous determination of carvedilol and its pharmacologically active 4'-hydroxyphenyl metabolite in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. biotech-asia.org [biotech-asia.org]
- 9. A new HPLC Method for Determination of Carvedilol in Human Plasma and its Application in Bioequivalence Studies – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 10. huejmp.vn [huejmp.vn]
A Head-to-Head Comparison of SPE Cartridges for the Extraction of 3-Hydroxy Carvedilol and Related Compounds
For researchers, scientists, and drug development professionals engaged in the bioanalysis of carvedilol (B1668590) and its metabolites, selecting the optimal sample preparation method is critical for achieving accurate and reproducible results. Solid-Phase Extraction (SPE) is a widely adopted technique for the isolation and concentration of analytes from complex biological matrices. This guide provides a head-to-head comparison of different SPE cartridges for the extraction of carvedilol and its metabolites, with a focus on providing data that can inform the selection of a suitable method for 3-Hydroxy carvedilol.
Disclaimer: Direct comparative data for the extraction of this compound using different SPE cartridges is limited in the currently available literature. The following comparison is based on experimental data for carvedilol and its major metabolite, 4'-hydroxyphenyl carvedilol. The extraction efficiency for this compound is expected to be analogous due to structural similarities, but empirical validation is strongly recommended.
Performance Comparison of SPE Cartridges
The selection of an appropriate SPE sorbent is crucial for maximizing the recovery of the target analyte while minimizing matrix effects. The most commonly employed sorbents for the extraction of carvedilol and its metabolites from biological fluids are reversed-phase silica-based C18 and polymeric sorbents such as Oasis HLB and Strata-X.
| SPE Cartridge Type | Sorbent Chemistry | Analyte(s) | Matrix | Average Recovery (%) | Key Findings & Citations |
| Polymeric Sorbent | N-vinylpyrrolidone and divinylbenzene | Carvedilol and 4'-hydroxyphenyl carvedilol | Human Plasma | >76 | High and reproducible recoveries were achieved.[1] |
| Polymeric Sorbent | Hydrophilic-Lipophilic Balanced | Carvedilol and 4'-hydroxyphenyl carvedilol | Human Plasma | 94-99 | Excellent recoveries were reported for both the parent drug and its metabolite.[2][3] |
| Silica-based Sorbent | Octadecyl (C18) | Beta-blockers (including carvedilol analogs) | Wastewater | 72.4-102.5 | C18 sorbent showed higher recovery rates compared to the polymeric Strata X for a range of beta-blockers.[4] |
| Polymeric Sorbent | N-vinylpyrrolidone, Styrene-divinylbenzene | Beta-blockers (including carvedilol analogs) | Wastewater | 38.9-71.8 | Lower recovery rates were observed for the polymeric sorbent compared to C18 in this specific study.[4] |
Experimental Protocols
Detailed methodologies are essential for replicating and adapting these extraction procedures in your own laboratory. Below are representative protocols for the most common types of SPE cartridges used for carvedilol and its metabolites.
Polymeric Sorbent (e.g., Waters Oasis HLB) Protocol
This protocol is a general procedure that can be adapted for various polymeric reversed-phase cartridges.
a. Conditioning:
-
Pass 1 mL of methanol (B129727) through the cartridge.
b. Equilibration:
-
Pass 1 mL of water through the cartridge.
c. Sample Loading:
-
Load the pre-treated plasma or urine sample onto the cartridge at a slow, steady flow rate.
d. Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
e. Elution:
-
Elute the analytes with 1 mL of methanol or an appropriate organic solvent mixture.
Silica-Based Sorbent (e.g., C18) Protocol
This protocol is a standard procedure for silica-based C18 cartridges.
a. Conditioning:
-
Wash the cartridge with 3 mL of methanol.
b. Equilibration:
-
Equilibrate the cartridge with 3 mL of water or a buffer matching the sample's pH.
c. Sample Loading:
-
Load the pre-treated sample onto the cartridge.
d. Washing:
-
Perform a wash step with a weak organic solvent (e.g., 5-10% methanol in water) to remove interferences.
e. Elution:
-
Elute the analytes with a stronger organic solvent such as methanol or acetonitrile.
Experimental Workflow Diagram
The following diagram illustrates a typical Solid-Phase Extraction workflow for the analysis of carvedilol and its metabolites from biological samples.
References
- 1. A validated enantioselective LC-MS/MS assay for the simultaneous determination of carvedilol and its pharmacologically active 4'-hydroxyphenyl metabolite in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers. | Semantic Scholar [semanticscholar.org]
- 3. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Evaluating the Linearity and Accuracy of 3-Hydroxy Carvedilol Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise and reliable quantification of drug metabolites is paramount for pharmacokinetic and pharmacodynamic studies. This guide provides a comparative evaluation of the linearity and accuracy of analytical methods for 3-Hydroxy carvedilol (B1668590), a metabolite of the beta-blocker carvedilol. The information presented is based on established bioanalytical method validation guidelines and published experimental data on carvedilol and its hydroxylated metabolites.
Linearity and Accuracy of Analytical Methods
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. Accuracy refers to the closeness of the mean test results to the true value. For the quantification of 3-Hydroxy carvedilol, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely accepted and sensitive technique.[1][2][3] High-performance liquid chromatography (HPLC) with UV or fluorescence detection is also utilized.[4][5]
The following table summarizes typical performance data for the linearity and accuracy of LC-MS/MS and HPLC methods for the analysis of carvedilol and its hydroxylated metabolites, which are expected to be comparable for a this compound assay.
| Parameter | LC-MS/MS | HPLC |
| Linearity Range | 0.05 - 50 ng/mL | 5 - 30 µg/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Intra-day Precision (%RSD) | < 15% | < 2% |
| Inter-day Precision (%RSD) | < 15% | < 2% |
Experimental Protocols
The validation of a bioanalytical method is essential to ensure its reliability and is guided by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6][7][8][9][10] A typical experimental protocol for the validation of a this compound assay is outlined below.
| Validation Parameter | Methodology |
| Selectivity and Specificity | Analyze blank matrix samples from at least six different sources to investigate for interferences from endogenous components. |
| Linearity | Prepare a calibration curve with a blank sample, a zero sample, and at least six to eight non-zero concentration standards. The concentration range should cover the expected in-study concentrations. The correlation coefficient (r²) should be ≥ 0.99. |
| Accuracy and Precision | Analyze quality control (QC) samples at a minimum of four concentration levels: lower limit of quantification (LLOQ), low, medium, and high. The mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the precision (%RSD) should not exceed 15% (20% for LLOQ). |
| Recovery | Determine the extraction efficiency of the analyte from the biological matrix by comparing the peak area of the analyte from an extracted sample to the peak area of a post-extraction spiked sample. |
| Matrix Effect | Evaluate the effect of the matrix on the ionization of the analyte by comparing the peak area of the analyte in a post-extraction spiked sample to the peak area of a neat solution of the analyte. |
| Stability | Assess the stability of the analyte in the biological matrix under various storage and handling conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -20°C or -70°C. |
Visualizing the Workflow and Metabolic Pathway
To better understand the experimental process and the biological context, the following diagrams illustrate the validation workflow and the metabolic pathway of carvedilol.
Caption: Experimental workflow for the validation of a this compound assay.
Caption: Simplified metabolic pathway of carvedilol to its hydroxylated metabolites.
References
- 1. A validated enantioselective LC-MS/MS assay for the simultaneous determination of carvedilol and its pharmacologically active 4'-hydroxyphenyl metabolite in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselective analysis of carvedilol in human plasma using HPLC/MS/MS after chiral derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. fda.gov [fda.gov]
- 9. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
- 10. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Navigating the Analytical Maze: A Comparative Guide to Carvedilol Quantification
A critical challenge in the therapeutic drug monitoring and pharmacokinetic studies of carvedilol (B1668590) lies in the ability to distinguish the parent drug from its various metabolites. While highly specific and sensitive methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) currently dominate the landscape of carvedilol analysis, a comprehensive assessment of immunoassay specificity for this purpose remains notably absent in publicly available scientific literature.
For researchers, scientists, and drug development professionals, the choice of analytical methodology is paramount to generating reliable data. This guide aims to provide a comparative overview of the existing analytical techniques for carvedilol and its metabolites, highlighting the current void in immunoassay-specific data and underscoring the established precision of alternative methods.
The Metabolic Pathway of Carvedilol: A Brief Overview
Carvedilol, a non-selective beta-blocker with alpha-1 adrenergic blocking activity, undergoes extensive metabolism in the liver. The primary metabolic pathways include aromatic ring oxidation and glucuronidation. This process results in the formation of several metabolites, some of which exhibit pharmacological activity. Key metabolites include:
-
4'-hydroxyphenyl carvedilol: An active metabolite with potent beta-blocking activity.[1]
-
5'-hydroxyphenyl carvedilol: Another active metabolite resulting from aromatic ring oxidation.[2]
-
O-desmethylcarvedilol: An active metabolite with minor beta-blocking action.[2]
-
1- and 8-hydroxycarvedilol: Inactive metabolites formed through side-chain oxidation.[2]
The presence of these structurally similar compounds necessitates highly specific analytical methods to accurately quantify carvedilol in biological matrices.
Current State of Carvedilol Analysis: A Tale of Two Techniques
The analysis of carvedilol and its metabolites is predominantly achieved through two main types of methodologies: chromatographic techniques and, hypothetically, immunoassays.
Chromatographic Methods: The Gold Standard
High-performance liquid chromatography (HPLC) and, more prominently, LC-MS/MS, are the validated and widely accepted methods for the quantification of carvedilol and its metabolites in biological samples.[3][4] These techniques offer high specificity and sensitivity, allowing for the separation and individual quantification of the parent drug and its various metabolic products.
Table 1: Performance Characteristics of Chromatographic Methods for Carvedilol Analysis
| Parameter | HPLC | LC-MS/MS |
| Specificity | High | Very High |
| Sensitivity | Good | Excellent |
| Throughput | Moderate | High |
| Instrumentation | Widely available | More specialized |
| Sample Preparation | Often requires extraction | Often requires extraction |
| Multiplexing | Limited | Capable of simultaneous analysis of multiple analytes |
Immunoassays: The Uncharted Territory
Immunoassays, which rely on the specific binding of antibodies to a target analyte, are a common tool in drug screening and therapeutic drug monitoring due to their potential for high throughput and ease of use. However, a thorough search of scientific literature and commercial product listings reveals a significant lack of specific immunoassays developed for carvedilol. No substantial data on the development of monoclonal or polyclonal antibodies for a carvedilol immunoassay, nor any commercially available ELISA kits with detailed specificity data, could be identified.
This absence of information makes it impossible to compile a comparison of cross-reactivity data for carvedilol immunoassays, as requested. Cross-reactivity is a critical parameter for any immunoassay, as antibodies may bind to structurally related compounds, such as metabolites, leading to inaccurate measurements of the parent drug.
Experimental Protocols: A Look at Established Methods
While a detailed protocol for a carvedilol immunoassay cannot be provided due to the lack of available information, the following section outlines a typical workflow for the well-established LC-MS/MS method for carvedilol and metabolite analysis.
Sample Preparation for LC-MS/MS Analysis
-
Protein Precipitation: To a 100 µL aliquot of plasma, add 300 µL of a precipitation solvent (e.g., acetonitrile (B52724) containing an internal standard).
-
Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for the quantification of carvedilol and its metabolites using LC-MS/MS.
Conclusion: A Call for Innovation
References
- 1. An assessment of the association between carvedilol exposure and severe hypersensitivity reactions, angioedema, and anaphylactic reactions: a retrospective nested case-control analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assay and disposition of carvedilol enantiomers in humans and monkeys: evidence of stereoselective presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Pharmacokinetics of Carvedilol and its Hydroxylated Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of the non-selective beta-blocker carvedilol (B1668590) and its primary hydroxylated active metabolites, 4'-hydroxyphenyl carvedilol and 5'-hydroxyphenyl carvedilol. The information herein is supported by experimental data to aid in research and drug development efforts.
Carvedilol is a racemic mixture where the S(-)-enantiomer possesses nonselective β-adrenoreceptor blocking activity, and both R(+) and S(-) enantiomers have α1-adrenergic blocking activity.[1] It undergoes extensive first-pass metabolism in the liver, leading to the formation of several metabolites, including three active metabolites produced by demethylation and hydroxylation at the phenol (B47542) ring.[1] Among these, the 4'- and 5'-hydroxyphenyl metabolites are of significant interest due to their pharmacological activity.
Comparative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters for carvedilol and its major hydroxylated metabolite, 4'-hydroxyphenyl carvedilol, derived from studies in healthy volunteers. It is important to note that plasma concentrations of the active metabolites are generally about one-tenth of those observed for the parent drug.[1]
| Parameter | Carvedilol (Mean ± SD) | 4'-Hydroxyphenyl Carvedilol (Mean ± SD) |
| Cmax (ng/mL) | 60.02 ± 28.13 | 10.03 ± 5.01 |
| AUC0-tlast (ng·h/mL) | 200.70 ± 103.45 | 54.54 ± 26.24 |
| AUC0-∞ (ng·h/mL) | 208.53 ± 106.50 | 60.13 ± 28.09 |
| tmax (h) | 1.5 (0.5 - 4.0) | 1.5 (0.5 - 6.0) |
| t1/2 (h) | 6.39 ± 2.33 | 7.03 ± 2.13 |
*Data are presented as median (min-max)
| Parameter | Carvedilol (Mean ± SD) | 4'-Hydroxyphenyl Carvedilol (Mean ± SD) |
| Cmax (ng/mL) | 31.54 ± 14.07 | 4.34 ± 2.05 |
| AUC0-tlast (ng·h/mL) | 100.27 ± 45.99 | 24.52 ± 11.23 |
| AUC0-∞ (ng·h/mL) | 105.86 ± 48.06 | 27.53 ± 12.12 |
| tmax (h) | 1.5 (0.5 - 4.0) | 1.5 (0.5 - 8.0) |
| t1/2 (h) | 6.42 ± 2.01 | 7.41 ± 2.23 |
*Data are presented as median (min-max)
Experimental Protocols
Bioequivalence and Pharmacokinetic Study in Healthy Volunteers[2]
A randomized, open-label, single-dose, two-way crossover study was conducted in healthy Thai volunteers. Participants received a single oral dose of either 6.25 mg or 12.5 mg of carvedilol after an overnight fast.
Blood Sampling: Blood samples were collected at pre-dose (0 hour) and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, 24, 36, and 48 hours post-dose.
Analytical Method: Plasma concentrations of carvedilol and 4'-hydroxyphenyl carvedilol were determined simultaneously using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Pharmacokinetic Analysis: Non-compartmental analysis was used to determine the pharmacokinetic parameters including Cmax, AUC0-tlast, AUC0-∞, tmax, and t1/2.
Visualized Signaling Pathways and Workflows
References
In vivo comparison of the biological effects of carvedilol and 3-Hydroxy carvedilol
A Comparative Guide for Researchers and Drug Development Professionals
Carvedilol (B1668590), a third-generation, non-selective beta-blocker with additional alpha-1 adrenergic blocking properties, is a widely prescribed therapeutic for cardiovascular diseases. Its clinical efficacy is attributed not only to the parent drug but also to its metabolites, among which 3-Hydroxycarvedilol has garnered significant attention. This guide provides an objective in vivo comparison of the biological effects of carvedilol and 3-Hydroxycarvedilol, supported by experimental data, to aid researchers and scientists in the fields of pharmacology and drug development.
I. Comparative Analysis of Biological Effects
While direct in vivo comparative studies for many biological effects are limited, existing research, primarily focusing on antioxidant properties, reveals a significant role for 3-Hydroxycarvedilol. It is widely suggested that the in vivo antioxidant benefits observed after carvedilol administration are largely attributable to its metabolites.[1]
Antioxidant Properties
In vitro studies have consistently demonstrated the superior antioxidant capacity of 3-Hydroxycarvedilol compared to its parent compound, carvedilol.[1] This phenolic metabolite exhibits potent radical-scavenging activity, which is significantly greater than that of carvedilol itself.[1] Some studies suggest that 3-Hydroxycarvedilol's antioxidant potency could be up to 1000 times greater than that of tocopherol (Vitamin E).
| Compound | In Vitro Antioxidant Activity | In Vivo Antioxidant Effects |
| Carvedilol | Negligible radical-inhibiting activity in some assays.[1] Can inhibit lipid peroxidation through mechanisms like sequestering ferric ions.[2] | Believed to be largely due to its metabolites.[1] Pre-treatment has been shown to prevent decreases in antioxidant enzyme activities (superoxide dismutase, glutathione (B108866) peroxidase) and reduce markers of oxidative stress (malondialdehyde, nitric oxide) in animal models of ischemia-reperfusion injury. |
| 3-Hydroxycarvedilol | Significantly more potent radical inhibitor than carvedilol and even benchmark antioxidants like α-tocopherol.[1] | Contributes significantly to the overall in vivo antioxidant effect of carvedilol administration. |
Cardiovascular Effects
Carvedilol's primary therapeutic action lies in its ability to modulate the cardiovascular system through its beta-blocking and vasodilatory effects. It reduces heart rate, blood pressure, and myocardial oxygen demand. While direct in vivo comparative data on the cardiovascular effects of 3-Hydroxycarvedilol is scarce, it is understood that the beta-blocking activity primarily resides with the parent compound, particularly the S(-) enantiomer. Some metabolites of carvedilol are known to be devoid of beta-adrenoceptor blocking activity.[3]
| Parameter | Carvedilol | 3-Hydroxycarvedilol |
| Beta-Adrenoceptor Blockade | Potent non-selective β1 and β2 adrenoceptor antagonist.[4][5] | Generally considered to have significantly less or no beta-blocking activity compared to carvedilol.[3] |
| Alpha-1 Adrenoceptor Blockade | Both R(+) and S(-) enantiomers possess α1-blocking activity, contributing to vasodilation. | Information on direct in vivo alpha-1 blocking activity is limited. |
| Heart Rate | Decreases heart rate, particularly during exercise.[6] | Direct in vivo comparative data is not readily available. |
| Blood Pressure | Effectively lowers blood pressure in hypertensive patients.[7][8][9] | Direct in vivo comparative data is not readily available. |
Pharmacokinetics
Carvedilol is rapidly absorbed and undergoes extensive first-pass metabolism in the liver, leading to the formation of several metabolites, including 3-Hydroxycarvedilol. The pharmacokinetic profile of carvedilol is well-characterized, but detailed in vivo data for 3-Hydroxycarvedilol is less available.
| Parameter | Carvedilol | 3-Hydroxycarvedilol |
| Absorption | Rapidly and extensively absorbed after oral administration. | Formed as a metabolite of carvedilol. |
| Metabolism | Extensively metabolized in the liver, primarily by CYP2D6 and CYP2C9 enzymes. | A major metabolite of carvedilol. |
| Elimination Half-life | Approximately 7-10 hours. | Shorter half-life than carvedilol. |
| Bioavailability | Low (around 25-35%) due to extensive first-pass metabolism. | Not directly administered in most studies. |
II. Experimental Protocols
Detailed methodologies for key in vivo experiments are crucial for the replication and validation of findings. Below are representative protocols for assessing antioxidant effects.
In Vivo Ischemia-Reperfusion Injury Model in Rats
This model is used to evaluate the protective effects of carvedilol against oxidative stress.
Animal Model: Male Sprague-Dawley rats are used.
Experimental Groups:
-
Control Group: Anesthetized without inducing ischemia-reperfusion.
-
Ischemia-Reperfusion (I/R) Group: Subjected to 4 hours of hind limb ischemia via a tourniquet, followed by 2 hours of reperfusion.
-
Carvedilol Pre-treatment Group: Administered carvedilol (e.g., 2 mg/kg per day) for 10 days prior to the induction of ischemia-reperfusion.
Outcome Measures:
-
Antioxidant Enzyme Activity: Measurement of superoxide (B77818) dismutase (SOD) and glutathione peroxidase (GPx) activity in liver, lungs, muscle, and serum samples.
-
Oxidative Stress Markers: Quantification of malondialdehyde (MDA) and nitric oxide (NO) levels in the same tissues and serum.
In Vivo Lipid Peroxidation Assay
This assay measures the extent of lipid peroxidation, a key indicator of oxidative damage.
Procedure:
-
Tissue homogenates (e.g., from brain or liver) are prepared from animals treated with the test compounds (carvedilol or its metabolites) or vehicle.
-
Lipid peroxidation is induced using an agent like ferrous sulfate (B86663) or carbon tetrachloride.
-
The amount of malondialdehyde (MDA), a major product of lipid peroxidation, is quantified using the thiobarbituric acid reactive substances (TBARS) assay.
-
The absorbance is measured spectrophotometrically, and the results are expressed as nmol of MDA per mg of protein.
III. Signaling Pathways and Experimental Workflows
The biological effects of carvedilol are mediated through complex signaling pathways. While a direct in vivo comparative visualization for 3-Hydroxycarvedilol is not available, the following diagrams illustrate the known pathways for carvedilol and a general workflow for its in vivo evaluation.
Caption: Carvedilol's multifaceted signaling pathways.
Caption: General workflow for in vivo comparison.
IV. Conclusion
The available in vivo evidence strongly suggests that the antioxidant properties of carvedilol are primarily mediated by its metabolites, with 3-Hydroxycarvedilol being a particularly potent agent. However, a significant knowledge gap exists regarding the direct in vivo comparative effects of carvedilol and 3-Hydroxycarvedilol on cardiovascular parameters and their pharmacokinetic profiles. Future in vivo studies directly comparing the two compounds are warranted to fully elucidate the contribution of 3-Hydroxycarvedilol to the overall therapeutic efficacy of carvedilol and to explore its potential as a standalone therapeutic agent. This will provide a more complete picture for drug development professionals seeking to optimize cardiovascular therapies.
References
- 1. Comparison of free-radical inhibiting antioxidant properties of carvedilol and its phenolic metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant action of the antihypertensive drug, carvedilol, against lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carvedilol, a new antihypertensive drug with unique antioxidant activity: potential role in cerebroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiac adrenergic receptor effects of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of carvedilol on adrenergic receptor pharmacology in human ventricular myocardium and lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Use of carvedilol in hypertension: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of a new vasodilating beta-blocker, carvedilol, with atenolol in the treatment of mild to moderate essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Detection of 3-Hydroxy Carvedilol: A New Method vs. the Standard
For researchers, scientists, and professionals in drug development, the accurate quantification of drug metabolites is paramount for pharmacokinetic and toxicological assessments. This guide provides a comprehensive comparison of a novel detection method for 3-Hydroxy carvedilol (B1668590) against a standard, established analytical technique.
Carvedilol is a widely prescribed beta-blocker for the treatment of heart failure and hypertension. Its metabolism in the human body results in several byproducts, including 3-Hydroxy carvedilol. The precise measurement of this metabolite is crucial for understanding the drug's metabolic pathway and its potential physiological effects. This document outlines the experimental protocols and performance data of a new, advanced detection method in direct comparison with a conventional High-Performance Liquid Chromatography (HPLC) with UV detection method.
Performance Benchmark: New Method vs. Standard Method
The efficacy of any analytical method is determined by key performance indicators. The following table summarizes the comparative data between the new and standard methods for the detection of this compound.
| Performance Metric | Standard Method (HPLC-UV) | New Method (UPLC-MS/MS) |
| Limit of Detection (LOD) | 0.8 µg/mL | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 2.5 µg/mL | 0.5 ng/mL |
| **Linearity (R²) ** | 0.995 | > 0.999 |
| Accuracy (% Recovery) | 85-105% | 98-102% |
| Precision (%RSD) | < 10% | < 3% |
| Analysis Time | ~15 minutes | ~3 minutes |
Experimental Protocols
A detailed understanding of the methodologies employed is essential for the critical evaluation of the presented data.
Standard Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This widely used method offers a reliable approach for the quantification of this compound.
Sample Preparation:
-
Human plasma samples (1 mL) are subjected to protein precipitation with 2 mL of acetonitrile (B52724).
-
The mixture is vortexed for 1 minute and then centrifuged at 10,000 rpm for 10 minutes.
-
The supernatant is transferred to a new tube and evaporated to dryness under a gentle stream of nitrogen at 40°C.
-
The residue is reconstituted in 100 µL of the mobile phase.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 1.0 mL/min
-
Detection: UV absorbance at 240 nm
-
Injection Volume: 20 µL
New Method: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This novel method leverages the sensitivity and selectivity of mass spectrometry for enhanced detection.
Sample Preparation:
-
A smaller volume of human plasma (100 µL) is used.
-
Solid-phase extraction (SPE) is employed for sample clean-up and concentration of the analyte.
-
The eluate from the SPE cartridge is evaporated and reconstituted in 50 µL of the mobile phase.
Chromatographic and Mass Spectrometric Conditions:
-
Column: C18 UPLC column (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase: A rapid gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 0.4 mL/min
-
Detection: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Injection Volume: 5 µL
Visualizing the Methodologies
To further elucidate the processes, the following diagrams illustrate the experimental workflow and a relevant biological pathway.
A Comparative Guide to Confirming the Identity of 3-Hydroxy Carvedilol Using Reference Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the definitive identification of 3-Hydroxy carvedilol (B1668590), a metabolite of the widely used cardiovascular drug, carvedilol. By leveraging certified reference standards, researchers can ensure the accuracy and reliability of their findings, a critical aspect of drug metabolism studies, pharmacokinetic analysis, and quality control in pharmaceutical development. This document outlines key experimental protocols and presents comparative data to assist in selecting the most appropriate analytical technique.
Introduction to 3-Hydroxy Carvedilol and the Role of Reference Standards
Carvedilol is metabolized in the body into several active and inactive compounds, including hydroxylated and demethylated derivatives. This compound is one of these metabolites, and its accurate identification is crucial for understanding the complete metabolic profile of the parent drug. The use of a certified reference standard, a highly purified and well-characterized substance, is the cornerstone of unequivocal identity confirmation. It serves as a benchmark against which an unknown sample can be compared using various analytical techniques. A commercially available reference standard for this compound is available with the CAS Number 146574-43-8 and a Molecular Formula of C₂₄H₂₆N₂O₅ [1][2].
Comparison of Analytical Techniques for Identity Confirmation
The selection of an analytical method for confirming the identity of this compound depends on several factors, including the required level of specificity, sensitivity, and the available instrumentation. The three primary techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Data Presentation: A Comparative Overview
The following table summarizes the key performance characteristics of each technique in the context of identifying this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Use | Quantification and separation based on retention time | High-sensitivity quantification and structural confirmation | Definitive structural elucidation |
| Specificity | Moderate to High (dependent on chromatographic resolution) | Very High (based on mass-to-charge ratio and fragmentation pattern) | Unparalleled (provides detailed molecular structure information) |
| Sensitivity | ng/mL to µg/mL range[3] | pg/mL to ng/mL range[4][5] | µg to mg range |
| Sample Throughput | High | High | Low |
| Confirmation Basis | Co-elution with reference standard | Matching of parent and product ion masses with reference standard | Comparison of the complete NMR spectrum with that of the reference standard |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for carvedilol and its metabolites and can be adapted for the specific identification of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the separation and quantification of pharmaceutical compounds. For identity confirmation, the primary criterion is the comparison of the retention time of the analyte in the sample with that of the this compound reference standard.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used for carvedilol and its metabolites[3][6].
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., potassium phosphate (B84403) buffer at pH 2.0) and an organic solvent (e.g., acetonitrile) is typical[7]. The exact composition may need optimization to achieve adequate separation from other metabolites.
-
Detection: UV detection at a wavelength of 240 nm is appropriate for carvedilol and its hydroxylated metabolites[3][6].
-
Sample Preparation: The sample containing this compound and the reference standard should be dissolved in the mobile phase or a compatible solvent.
-
Procedure:
-
Inject the this compound reference standard to determine its retention time.
-
Inject the sample solution.
-
Confirm the identity by comparing the retention time of the peak of interest in the sample chromatogram with that of the reference standard. Co-injection of the sample and the reference standard should result in a single, symmetrical peak.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and specificity compared to HPLC-UV, making it the method of choice for analyzing metabolites present at low concentrations. Identity confirmation is based on the comparison of both the precursor ion and the product ion fragmentation patterns.
Methodology:
-
Instrumentation: A triple quadrupole mass spectrometer coupled with an HPLC or UPLC system.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for carvedilol and its metabolites[4][8].
-
Chromatographic Conditions: Similar to the HPLC method, a C18 column with a gradient elution of acetonitrile (B52724) and an ammonium (B1175870) formate (B1220265) buffer is effective[4][5].
-
Mass Spectrometric Parameters:
-
Precursor Ion (Q1): The mass-to-charge ratio (m/z) of the protonated this compound molecule ([M+H]⁺) should be selected.
-
Product Ions (Q3): Collision-induced dissociation (CID) of the precursor ion will generate specific fragment ions. These transitions should be optimized using the reference standard.
-
-
Sample Preparation: Plasma or other biological samples typically require a protein precipitation or solid-phase extraction (SPE) step to remove interferences[4][5][9].
-
Procedure:
-
Infuse the this compound reference standard to determine the optimal precursor and product ion transitions.
-
Analyze the sample using the optimized LC-MS/MS method.
-
Confirm the identity by the presence of the correct precursor ion and the corresponding product ions at the same retention time as the reference standard. The ratio of the product ion intensities should also match that of the reference standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most definitive structural information and is considered a primary method for the characterization of reference standards. While not a high-throughput technique, it is invaluable for unequivocal structure elucidation.
Methodology:
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).
-
Solvent: A deuterated solvent such as DMSO-d₆ or CDCl₃ is used to dissolve the sample.
-
Experiments:
-
¹H NMR: Provides information on the number and types of protons and their connectivity.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.
-
2D NMR (e.g., COSY, HSQC, HMBC): Used to establish detailed correlations between protons and carbons, confirming the complete molecular structure.
-
-
Sample Preparation: The this compound reference standard and the isolated analyte must be of high purity for NMR analysis.
-
Procedure:
-
Acquire a full set of NMR spectra for the this compound reference standard.
-
Acquire the same set of spectra for the isolated analyte from the sample.
-
Confirm the identity by a direct comparison of the chemical shifts, coupling constants, and cross-peaks in the spectra of the analyte and the reference standard. The spectra must be superimposable for positive identification.
-
Mandatory Visualizations
The following diagrams illustrate the logical workflows for confirming the identity of this compound using the described analytical techniques.
Caption: HPLC workflow for identity confirmation.
Caption: LC-MS/MS workflow for identity confirmation.
Caption: NMR workflow for definitive structural confirmation.
References
- 1. This compound - CAS - 146574-43-8 | Axios Research [axios-research.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uspnf.com [uspnf.com]
- 7. trungtamthuoc.com [trungtamthuoc.com]
- 8. Validation of a quantitative multiplex LC-MS/MS assay of carvedilol, enalaprilat, and perindoprilat in dried blood spots from heart failure patients and its cross validation with a plasma assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Beta-Blocking Potency of Carvedilol's Active Metabolite Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enantiomers of carvedilol's primary active metabolites, focusing on their relative potency as beta-adrenergic receptor antagonists. The information presented is intended to support research and development efforts in cardiovascular pharmacology.
Note on Metabolite Nomenclature: The primary active metabolites of carvedilol (B1668590) are consistently identified in the scientific literature as 4'-hydroxycarvedilol, 5'-hydroxycarvedilol, and desmethylcarvedilol. While the initial inquiry referenced "3-Hydroxy carvedilol," this nomenclature is not commonly used. This guide will focus on the well-documented metabolites.
Introduction to Carvedilol and its Stereochemistry
Carvedilol is a non-selective beta-blocker with additional alpha-1 adrenergic receptor blocking activity, administered clinically as a racemic mixture of its R(+) and S(-) enantiomers.[1][2] The stereochemistry of carvedilol and its metabolites plays a crucial role in their pharmacological activity. The S(-) enantiomer of carvedilol is primarily responsible for its potent beta-blocking effects, while both R(+) and S(-) enantiomers contribute to alpha-1 blockade.[2][3][4]
Carvedilol undergoes extensive metabolism in the liver, primarily through aromatic ring oxidation and glucuronidation, leading to the formation of several metabolites.[3] Among these, 4'-hydroxycarvedilol, 5'-hydroxycarvedilol, and desmethylcarvedilol (DMC) have been identified as pharmacologically active, contributing to the overall therapeutic effect of the parent drug.[1][5] Similar to the parent compound, the beta-blocking activity of these oxidative metabolites resides in their S-(-)-enantiomers.[1][5][6]
Relative Potency of Carvedilol and its Metabolite Enantiomers
The beta-adrenergic blocking potency of a compound is typically determined by its binding affinity (Ki, Kd) to beta-adrenergic receptors and its functional antagonism (IC50) in cellular assays. While specific quantitative data directly comparing the R and S enantiomers of each active metabolite is limited in publicly available literature, the general consensus is that the S-(-)-enantiomers are significantly more potent beta-blockers.
The following table summarizes the available quantitative data for the enantiomers of the parent compound, carvedilol, and the qualitative relationship for its active metabolites.
| Compound | Enantiomer | Receptor Binding Affinity (Ki/Kd) | Functional Antagonism (IC50) | Beta-Blocking Activity |
| Carvedilol | S-(-)-Carvedilol | High Affinity (Ki ≈ 0.4 nM for β1)[7] | Potent Antagonist | Primarily responsible for β-blockade |
| R-(+)-Carvedilol | Low Affinity (Ki ≈ 45 nM for β1)[7] | Weak Antagonist | Negligible β-blockade | |
| 4'-Hydroxycarvedilol | S-(-)-4'-Hydroxycarvedilol | N/A | N/A | Active β-blocker |
| R-(+)-4'-Hydroxycarvedilol | N/A | N/A | Inactive as a β-blocker | |
| 5'-Hydroxycarvedilol | S-(-)-5'-Hydroxycarvedilol | N/A | N/A | Active β-blocker |
| R-(+)-5'-Hydroxycarvedilol | N/A | N/A | Inactive as a β-blocker | |
| Desmethylcarvedilol (DMC) | S-(-)-Desmethylcarvedilol | N/A | N/A | Active β-blocker |
| R-(+)-Desmethylcarvedilol | N/A | N/A | Inactive as a β-blocker |
Experimental Protocols
The determination of beta-blocking potency involves both receptor binding and functional assays. The following are detailed, composite methodologies based on established protocols for assessing beta-adrenergic receptor antagonists.
Radioligand Binding Assay for Beta-Adrenergic Receptor Affinity
This assay determines the binding affinity of the test compounds (carvedilol and its metabolite enantiomers) to beta-adrenergic receptors, typically expressed in cell membranes.
Objective: To determine the equilibrium dissociation constant (Ki) of the test compounds for β1- and β2-adrenergic receptors.
Materials:
-
Cell membranes expressing human β1- and β2-adrenergic receptors.
-
Radioligand: [³H]CGP-12177 (a hydrophilic beta-adrenergic antagonist).
-
Non-specific binding control: Propranolol (B1214883) (a high-affinity, non-selective beta-blocker).
-
Test compounds: R- and S-enantiomers of carvedilol, 4'-hydroxycarvedilol, 5'-hydroxycarvedilol, and desmethylcarvedilol.
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the desired beta-adrenergic receptor subtype. Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Cell membrane suspension.
-
Increasing concentrations of the test compound or vehicle (for total binding).
-
A fixed concentration of [³H]CGP-12177.
-
A high concentration of propranolol (for determining non-specific binding).
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioactivity.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay for Beta-Adrenergic Receptor Antagonism
This assay measures the ability of the test compounds to inhibit the production of cyclic AMP (cAMP) stimulated by a beta-adrenergic receptor agonist.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds for agonist-stimulated cAMP production.
Materials:
-
Intact cells expressing the target beta-adrenergic receptor (e.g., CHO or HEK293 cells).
-
Beta-adrenergic agonist: Isoproterenol (B85558).
-
Test compounds: R- and S-enantiomers of carvedilol and its active metabolites.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Culture: Plate the cells in 96-well plates and allow them to adhere and grow to a suitable confluency.
-
Pre-incubation: Pre-incubate the cells with increasing concentrations of the test compound or vehicle for a defined period.
-
Stimulation: Add a fixed concentration of isoproterenol (typically the EC80 concentration for cAMP production) and a PDE inhibitor to all wells.
-
Incubation: Incubate the plates at 37°C for a specified time to allow for cAMP accumulation.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Quantification: Measure the cAMP concentration in the cell lysates using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration as a function of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathway and Experimental Workflow
The beta-adrenergic receptor signaling pathway and the experimental workflows for determining potency are visualized below.
Caption: Beta-adrenergic receptor signaling cascade.
Caption: Workflow for potency determination assays.
Conclusion
References
- 1. In vitro identification of the human cytochrome P450 enzymes involved in the metabolism of R(+)- and S(-)-carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. UHPLC Enantiomer Resolution for the ɑ/β-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5 | MDPI [mdpi.com]
- 4. Pharmacological characteristics of the stereoisomers of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. UHPLC Enantiomer Resolution for the ɑ/β-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. UHPLC Enantiomer Resolution for the ɑ/β-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
Safety Operating Guide
Navigating the Disposal of 3-Hydroxy Carvedilol: A Procedural Guide for Laboratory Professionals
The proper disposal of pharmaceutical compounds is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling metabolites such as 3-Hydroxy Carvedilol (B1668590), a clear and compliant disposal plan is essential. This guide provides a procedural framework for the safe disposal of 3-Hydroxy Carvedilol, drawing upon general best practices for pharmaceutical waste management in the absence of specific regulatory guidance for this metabolite.
Regulatory Landscape for Pharmaceutical Waste
The disposal of pharmaceutical waste in the United States is governed by a multi-tiered regulatory framework. The primary federal agencies involved are the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[1][2] It is crucial to note that state and local regulations may impose stricter requirements than federal mandates.[1]
| Regulatory Body | Role in Pharmaceutical Waste Management | Key Regulations and Guidance |
| Environmental Protection Agency (EPA) | Regulates hazardous waste from generation to disposal. | Resource Conservation and Recovery Act (RCRA), including the Subpart P rule for hazardous waste pharmaceuticals.[1][2] |
| Drug Enforcement Administration (DEA) | Regulates the disposal of controlled substances to prevent diversion. | 21 CFR Part 1317, which outlines requirements for the destruction of controlled substances to be "non-retrievable." |
| State Environmental Agencies | Implement and enforce federal regulations, and may establish more stringent state-specific rules. | Varies by state; consult your state's environmental protection agency for specific requirements. |
| Local Publicly Owned Treatment Works (POTWs) | Regulate discharges to the sewer system. | Prohibitions on sewering of hazardous pharmaceutical waste.[2] |
Step-by-Step Disposal Procedure for this compound
As a research compound and a metabolite of Carvedilol, this compound should be handled with the assumption that it may possess similar biological activity and potential environmental toxicity to the parent compound. The following procedure is based on a conservative approach to ensure safety and compliance.
1. Waste Identification and Classification:
-
Consult Safety Data Sheets (SDS): While an SDS for this compound was not found, the SDS for Carvedilol indicates that it is toxic to aquatic life with long-lasting effects.[3][4][5] This suggests that its metabolite should also be considered environmentally hazardous.
-
Segregation: Do not mix this compound waste with non-hazardous laboratory trash. It should be segregated into a designated hazardous pharmaceutical waste container.
2. Waste Collection and Storage:
-
Container Selection: Use a dedicated, properly labeled, leak-proof, and sealed container for the collection of this compound waste. For hazardous pharmaceutical waste, black containers are often used.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the name of the chemical ("this compound"), and the date accumulation started.
-
Storage: Store the waste container in a secure, designated area away from incompatible materials and general laboratory traffic.
3. Disposal Pathway:
-
Incineration: The recommended disposal method for most pharmaceutical waste, particularly hazardous pharmaceutical waste, is incineration at a permitted facility.[2] This method is effective in destroying the active pharmaceutical ingredient.
-
Avoid Prohibited Disposal Methods:
-
Do Not Sewer: Never dispose of this compound down the drain. The EPA's Subpart P rule prohibits the sewering of hazardous waste pharmaceuticals.[2] Flushing pharmaceuticals can lead to the contamination of waterways as wastewater treatment plants are often not equipped to remove them completely.[6]
-
Do Not Place in Regular Trash: Disposing of this compound in the regular trash is not recommended as it could end up in a landfill and potentially leach into the environment.[6]
-
4. Personal Protective Equipment (PPE):
-
When handling this compound waste, wear appropriate PPE, including:
-
Safety glasses or goggles
-
Lab coat
-
Chemically resistant gloves
-
5. Documentation:
-
Maintain accurate records of the waste generated, including the quantity and date of disposal. This is a requirement under RCRA for hazardous waste generators.
Experimental Protocols Cited
While no specific experimental protocols for the disposal of this compound were found, the principles of handling and disposal are derived from established guidelines for pharmaceutical waste management. Stress testing studies on Carvedilol, which identify its degradation products, highlight the importance of understanding the chemical stability and potential hazards of related compounds.[7][8][9] These studies typically involve subjecting the drug to conditions such as acid and base hydrolysis, oxidation, photolysis, and heat to identify any resulting impurities.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of a research-grade pharmaceutical compound like this compound.
Caption: Workflow for the compliant disposal of this compound.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. dtsc.ca.gov [dtsc.ca.gov]
- 7. Non-Aqueous Electromigration Analysis of Some Degradation Products of Carvedilol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC–ESI–MS/MS study of carvedilol and its stress degradation products - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Essential Safety and Logistics for Handling 3-Hydroxy Carvedilol
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling and disposal of 3-Hydroxy carvedilol (B1668590). Given the limited availability of specific safety data for this metabolite, the following procedures are based on the established protocols for its parent compound, carvedilol. It is imperative to treat 3-Hydroxy carvedilol with the same level of caution as carvedilol.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Activity | Engineering Controls | Gloves | Eye Protection | Respiratory Protection | Lab Coat/Body Protection |
| Handling solid powder (weighing, aliquoting) | Chemical fume hood or ventilated enclosure with dust extraction[1] | Nitrile or other chemically resistant disposable gloves[1][3] | Chemical safety goggles or safety glasses with side shields[1][3] | Dust/aerosol mask with P3 filter or an air-purifying respirator with HEPA cartridges[1][4] | Long-sleeved lab coat or disposable gown[1] |
| Preparing solutions | Chemical fume hood or well-ventilated area[1] | Nitrile or other chemically resistant disposable gloves[1][3] | Chemical safety goggles or safety glasses with side shields[1][3] | Generally not required if handled in a fume hood. If not, a respirator may be necessary based on risk assessment. | Long-sleeved lab coat[1] |
| In-vitro/In-vivo experiments | Biosafety cabinet or appropriate ventilated enclosure | Nitrile or other chemically resistant disposable gloves[1][3] | Safety glasses with side shields[1][3] | Not typically required if conducted in a ventilated enclosure. | Long-sleeved lab coat[1] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential to maintain a safe laboratory environment.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard warnings, and date of receipt.
-
Storage: Store in a cool, dry, and well-ventilated area away from heat sources, direct sunlight, and incompatible materials such as strong acids and bases[1]. Keep the container tightly closed when not in use[1].
Experimental Procedures
-
Pre-Experiment Briefing: All personnel involved must be familiar with the hazards and handling procedures outlined in this document and the Safety Data Sheet (SDS) for carvedilol.
-
Engineering Controls: Always handle solid this compound in a chemical fume hood or a ventilated enclosure to minimize dust generation and inhalation[1][4].
-
Personal Protective Equipment: Don the appropriate PPE as detailed in Table 1 before handling the compound.
-
Spill Management: In case of a spill, evacuate unnecessary personnel[1]. For small spills, use dry clean-up procedures to avoid generating dust[4]. Dampen the material with water before sweeping it into a suitable container for disposal[4]. Ensure proper PPE is worn during cleanup[1].
-
Hygiene Practices: Wash hands thoroughly with mild soap and water after handling the compound and before leaving the work area[1]. Do not eat, drink, or smoke in the laboratory[3].
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
Table 2: Disposal Procedures for this compound Waste
| Waste Type | Disposal Procedure |
| Solid Waste (unused compound, contaminated consumables) | Collect in a clearly labeled, sealed, and puncture-proof hazardous waste container. Dispose of through a licensed hazardous waste contractor[5][6]. |
| Liquid Waste (solutions, cell culture media) | Collect in a clearly labeled, sealed, and leak-proof hazardous waste container. Do not pour down the drain[1][3]. Dispose of through a licensed hazardous waste contractor. |
| Contaminated PPE (gloves, gowns, masks) | Double-bag in sealed plastic bags and place in a designated hazardous waste container for incineration or disposal by a licensed contractor. |
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with this compound.
Caption: PPE Selection Workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
